3-(Aminomethyl)heptanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(aminomethyl)heptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(6-9)5-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
KQOVRFSYIUQKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
3-(Aminomethyl)heptanoic Acid: Mechanistic Profiling of a Lipophilic Gabapentinoid
This guide serves as a technical deep-dive into 3-(Aminomethyl)heptanoic acid , a critical structural analog in the gabapentinoid class of pharmacological agents. Identified chemically as 3-butyl-GABA , this molecule acts as a pivotal probe for mapping the hydrophobic constraints of the
Executive Technical Summary
3-(Aminomethyl)heptanoic acid (C₈H₁₇NO₂) is a
Unlike its blockbuster congeners Gabapentin (1-(aminomethyl)cyclohexylacetic acid) and Pregabalin ((S)-3-isobutyl-GABA), which utilize cyclic or branched alkyl chains to target the
Primary Mechanism: State-dependent inhibition of presynaptic voltage-gated calcium channels (CaV2.1, CaV2.2) via high-affinity binding to the
Chemical Architecture & Structure-Activity Relationship (SAR)
The pharmacological potency of gabapentinoids is strictly governed by the substituent at the C3 position of the GABA backbone. The
The Hydrophobic Pocket Hypothesis
The binding affinity (
-
Gabapentin: Uses a cyclohexyl ring (C6) to fill the pocket.
-
Pregabalin: Uses an isobutyl group (branched C4) for optimal steric fit.
-
3-(Aminomethyl)heptanoic acid: Uses an n-butyl group (linear C4).
Stereochemical Dependence
Like Pregabalin, 3-(aminomethyl)heptanoic acid exhibits stereoselectivity. The (S)-enantiomer (corresponding to the (3S)-configuration) is the active pharmacophore. The (R)-enantiomer typically shows significantly reduced affinity (often >10-fold lower), confirming that the binding site is chiral and sterically demanding.
Table 1: Comparative SAR of Key Gabapentinoids
| Compound | C3 Substituent | Transport Mechanism | |
| Gabapentin | 1,1-Cyclohexyl | ~15–20 nM | LAT1 (System L) |
| Pregabalin | (S)-Isobutyl | ~1–2 nM | LAT1 (System L) |
| 3-(Aminomethyl)heptanoic acid | (S)-n-Butyl | < 10 nM (Est.) | LAT1 (System L) |
| GABA | Hydrogen | Inactive | GAT Transporters |
Note:
Mechanism of Action: The Interactome
The mechanism of 3-(aminomethyl)heptanoic acid is not direct channel blockade (pore occlusion). Instead, it acts as a trafficking disruptor and allosteric modulator .
Molecular Pathway
-
Binding: The drug crosses the blood-brain barrier (BBB) via the L-type Amino Acid Transporter 1 (LAT1) .
-
Target Engagement: It binds to the
subunit (specifically the von Willebrand factor A domain) in the endoplasmic reticulum (ER) or at the plasma membrane. -
Trafficking Inhibition: Binding impairs the chaperoning function of
, preventing the forward trafficking of the pore-forming subunit to the presynaptic terminal. -
Functional Consequence: Reduced surface density of N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels.[1][2][3][4][5]
-
Synaptic Silencing: Decreased
influx during depolarization leads to reduced fusion of synaptic vesicles containing Glutamate , Substance P , and CGRP (Calcitonin Gene-Related Peptide).
Visualization of Signaling Cascade
Figure 1: Pharmacodynamic cascade of 3-(aminomethyl)heptanoic acid reducing presynaptic excitability.
Experimental Validation Protocols
To validate the mechanism of 3-(aminomethyl)heptanoic acid, researchers must employ a dual-approach: confirming target affinity (Binding) and confirming functional transport (Uptake).
Protocol A: Gabapentin Competitive Binding Assay
Objective: Determine the affinity (
Reagents:
-
Ligand:
Gabapentin (Specific Activity ~80 Ci/mmol). -
Tissue: Porcine synaptic plasma membranes (rich in
). -
Buffer: 10 mM HEPES (pH 7.4), 10 mM EDTA (to remove endogenous divalent cations which inhibit binding).
Workflow:
-
Membrane Preparation: Homogenize porcine cortex in ice-cold 10 mM HEPES/EDTA. Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.
-
Incubation:
-
Mix 100
L membrane suspension (~200 g protein). -
Add 50
L Gabapentin (10 nM final). -
Add 50
L Test Compound (3-(Aminomethyl)heptanoic acid) at varying concentrations ( M to M). -
Non-specific binding control: Add 10
M unlabeled Gabapentin.
-
-
Equilibrium: Incubate for 45 minutes at room temperature (22°C).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
. Calculate using the Cheng-Prusoff equation.
Protocol B: System L (LAT1) Transport Competition Assay
Objective: Verify that the compound is a substrate for the LAT1 transporter (critical for BBB penetration).
Cell Model: CHO-K1 cells (Chinese Hamster Ovary) or KB cells (high LAT1 expression).
Workflow:
-
Seeding: Plate CHO cells in 24-well plates (
cells/well). -
Starvation: Wash cells with Na+-free Choline-Cl buffer to isolate Na+-independent transport (System L is Na+-independent).
-
Uptake Phase:
-
Add
Leucine (1 M) + Test Compound (1 mM). -
Incubate for 2 minutes at 37°C (initial rate conditions).
-
-
Stop: Aspirate and wash 3x with ice-cold PBS containing 1 mM unlabeled Leucine.
-
Lysis: Lyse cells with 0.1 N NaOH.
-
Readout: Scintillation counting.
-
Result Interpretation: If 3-(aminomethyl)heptanoic acid significantly inhibits
Leucine uptake, it competes for the LAT1 transporter.
Therapeutic Implications & Toxicology
Neuropathic Pain
By dampening the release of Substance P and Glutamate in the dorsal horn of the spinal cord, 3-(aminomethyl)heptanoic acid reduces "central sensitization"—the phenomenon underlying allodynia and hyperalgesia.
Selectivity & Safety
-
GABA Receptors: Despite being a GABA analog, this compound does not bind to GABA-A or GABA-B receptors. This avoids the sedation profile associated with benzodiazepines.
-
Metabolism: Like Pregabalin, 3-(aminomethyl)heptanoic acid is expected to undergo negligible hepatic metabolism, being excreted unchanged by the kidneys. This minimizes drug-drug interactions (DDIs).
SAR Logic Diagram
Figure 2: Structural evolution from GABA to high-affinity α2δ ligands.
References
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry. Link
-
Belliotti, T. R., et al. (2005).[2] "Structure-activity relationships of pregabalin and analogues that target the alpha2-delta protein." Journal of Medicinal Chemistry. Link
-
Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences. Link
-
Kukkar, A., et al. (2013). "Implications of alpha2delta-1 and alpha2delta-2 subunits of voltage-gated calcium channels in neuropathic pain." Nutrition and Neuroscience. Link
Sources
- 1. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3-(Aminomethyl)heptanoic acid chemical properties
[1][2]
Executive Summary
3-(Aminomethyl)heptanoic acid is a lipophilic structural analogue of
This molecule is primarily utilized as a high-value probe in Structure-Activity Relationship (SAR) studies to map the steric constraints of the
Chemical Identity & Physicochemical Profile[3][4][5][6]
The molecule exists as a zwitterion at physiological pH, characterized by a polar "head" (amino acid) and a lipophilic "tail" (heptanoic chain). This amphiphilic nature dictates its solubility and blood-brain barrier (BBB) permeability.
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | 3-(Aminomethyl)heptanoic acid | |
| Common Alias | 3-n-Butyl GABA; De-methyl-Pregabalin homologue | Distinct from Pregabalin (Isobutyl-GABA) |
| CAS Number | 1039498-17-3 | Refers to the (R)-isomer HCl salt [1] |
| Molecular Formula | ||
| Molecular Weight | 159.23 g/mol | Free base |
| Chirality | One chiral center at C3 | (R)-enantiomer is typically the bioactive conformer in this series [2] |
| LogP (Calc) | ~1.1 - 1.3 | More lipophilic than GABA (LogP -2.[1][2]3) and Gabapentin (-1.1) |
| Solubility | Water (High), Methanol (Moderate) | Zwitterionic character assists aqueous solubility |
| pKa | Typical for |
Synthesis & Manufacturing Methodologies
Retrosynthetic Strategy
The synthesis of 3-alkyl-GABA analogues generally relies on constructing the C3-chiral center. While asymmetric hydrogenation is used for Pregabalin, a robust laboratory-scale route for the heptanoic analogue employs a Knoevenagel Condensation followed by a Michael addition. This route allows for the generation of the racemic scaffold, which can be resolved using chiral acids (e.g., Mandelic acid).
Protocol: Knoevenagel-Cyanide Route (Racemic)
Safety Note: This protocol involves the use of cyanide sources and high-pressure hydrogenation. All steps must be performed in a fume hood with appropriate PPE.
Step 1: Knoevenagel Condensation [3]
-
Reagents: n-Hexanal (1.0 eq), Ethyl cyanoacetate (1.0 eq), Piperidine (cat.), Glacial Acetic Acid (cat.).
-
Procedure: Reflux reagents in toluene with a Dean-Stark trap to remove water. The reaction yields the
-unsaturated ester (ethyl 2-cyano-2-octenoate). -
Purification: Vacuum distillation to remove unreacted aldehyde.
Step 2: Michael Addition (Introduction of Nitrile)
-
Reagents: Potassium cyanide (KCN) or Acetone Cyanohydrin, Ethanol/Water.
-
Mechanism: The cyanide ion attacks the
-position of the unsaturated ester. -
Outcome: Formation of the dicyano-intermediate (or cyano-ester depending on specific reagents). Note: Using diethyl malonate in Step 1 followed by nitromethane addition is an alternative "cyanide-free" route.
Step 3: Hydrolysis & Decarboxylation
-
Reagents: 6N HCl, reflux.
-
Action: Hydrolyzes the ester and nitrile groups to carboxylic acids. The gem-dicarboxylic acid intermediate spontaneously decarboxylates under heat.
-
Product: 3-cyanoheptanoic acid (if partial hydrolysis) or the dicarboxylic acid precursor.
Step 4: Hydrogenation (Reduction)
-
Reagents: Raney Nickel or Pd/C, Hydrogen gas (50 psi), Methanol.
-
Procedure: The nitrile (or amide intermediate) is reduced to the primary amine.
-
Isolation: Crystallization from Isopropyl Alcohol (IPA)/Water.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and resolution process.
Figure 1: Synthetic pathway from n-Hexanal to the enantiopure GABA analogue.
Pharmacological Mechanism & SAR
Mechanism of Action
3-(Aminomethyl)heptanoic acid functions as a ligand for the
-
Binding Site: It binds to the same hydrophobic pocket as L-leucine, Gabapentin, and Pregabalin.
-
Effect: Binding prevents the trafficking of the calcium channel to the presynaptic membrane, thereby reducing calcium influx during depolarization.
-
Result: Decreased release of excitatory neurotransmitters (Glutamate, Substance P, CGRP) [2].
Structure-Activity Relationship (SAR)
The "Heptanoic" chain length is a critical SAR data point.
-
Steric Fit: The
binding pocket has a specific volume. Pregabalin (isobutyl, 6 carbons total length impact) fits optimally. -
Chain Length Impact: The n-butyl chain of 3-(aminomethyl)heptanoic acid probes the depth of the hydrophobic pocket. Studies indicate that while it retains affinity, the linear chain may have slightly reduced potency or different metabolic stability compared to the branched isobutyl group of Pregabalin [2][3].
-
Stereochemistry: The (R)-enantiomer (corresponding to the (S)-configuration of Pregabalin due to Cahn-Ingold-Prelog priority rules changes with chain length) is typically the active eutomer.
Figure 2: Pharmacological cascade inhibiting neurotransmitter release via α2δ modulation.
Analytical Methodologies
Due to the lack of a UV-absorbing chromophore, direct HPLC-UV analysis is impossible. Researchers must use Derivatization or LC-MS/MS.[4]
Protocol: LC-MS/MS (Direct Analysis)
This method is preferred for pharmacokinetic (PK) studies due to high sensitivity and no need for derivatization.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with Ion Pairing.
-
Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: High organic start (90% B) ramping down to 50% B to retain the polar zwitterion.
-
Detection: Triple Quadrupole MS, ESI Positive Mode (
).-
MRM Transition: 160.2
142.1 (Loss of water) or 160.2 55.1 (Fragment).
-
Protocol: HPLC-Fluorescence (Derivatization)
For quality control (QC) where MS is unavailable.
-
Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.
-
Reaction: Mix sample with OPA reagent (1:1) for 2 minutes at room temperature.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).
-
Advantage: High sensitivity for primary amines; OPA does not react with secondary impurities.
Stability & Handling
-
Hygroscopicity: Like most amino acids and their HCl salts, 3-(aminomethyl)heptanoic acid is hygroscopic. It must be stored in a desiccator at -20°C for long-term stability.
-
Solubility: Dissolve in water or PBS for biological assays. Avoid DMSO for stock solutions if possible, as zwitterions can precipitate or aggregate; however, 3-(aminomethyl)heptanoic acid is sufficiently lipophilic that DMSO is usually acceptable for high-concentration stocks (10-100 mM).
References
-
Chemical Abstracts Service (CAS). (2024). Entry for (R)-(-)-3-(aminomethyl)heptanoic acid hydrochloride (CAS 1039498-17-3).[5][6] American Chemical Society.
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the alpha 2 delta subunit of voltage-gated calcium channels: Structure-activity analysis of 3-substituted GABA analogues." Journal of Medicinal Chemistry, 41(11), 1838–1845. [Link]
-
Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD 144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. [Link]
Sources
- 1. Heptanoic acid (CAS 111-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (R)-(-)-3-(aminomethyl)heptanoic acid hydrochloride - CAS号 1039498-17-3 - 摩熵化学 [molaid.com]
Technical Whitepaper: Advanced Synthesis Methodologies for (S)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)
This guide provides a comprehensive technical analysis of the synthesis pathways for (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), focusing on the evolution from classical resolution to state-of-the-art asymmetric and chemoenzymatic methodologies.
Executive Summary & Strategic Route Analysis
Target Molecule: (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) Therapeutic Class: GABA analogue (Neuropathic pain, Epilepsy, GAD) Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5% (S)-isomer. The (R)-enantiomer is inactive and considered an impurity.
The industrial synthesis of Pregabalin has evolved through three distinct generations, driven by the need for atom economy, process safety, and cost reduction.
Comparative Analysis of Synthesis Routes
| Feature | Generation 1: Classical Resolution | Generation 2: Asymmetric Hydrogenation | Generation 3: Chemoenzymatic |
| Key Reagent | (S)-Mandelic Acid | Rh-(Me-DuPHOS) Catalyst | Lipolase (Lipase) |
| Chiral Induction | Late-stage salt resolution | Early-stage catalytic hydrogenation | Kinetic resolution of diester |
| Theoretical Yield | Max 50% (without recycle) | ~100% (Enantioselective) | ~45% (per pass), >90% w/ recycle |
| Process Mass Intensity | High (Solvent/Waste heavy) | Low (Green Chemistry Award) | Very Low (Aqueous/Enzymatic) |
| Status | Legacy / Generic Manufacturing | Gold Standard (High Tech) | Cost Leader (High Volume) |
Deep Dive: The Asymmetric Hydrogenation Route (The "Green" Standard)
Reference: Burk, M. J., et al. J. Org. Chem. 2003, 68, 5731-5734.[1]
This route represents a paradigm shift in chiral synthesis, utilizing a rhodium-catalyzed asymmetric hydrogenation to set the stereocenter at C3 with high precision.
Pathway Visualization
The following diagram illustrates the flow from the Knoevenagel condensation to the final hydrogenation.
Caption: Generation 2 Synthesis: The Rh-DuPHOS catalyzed asymmetric hydrogenation route.
Detailed Protocol: Asymmetric Hydrogenation
Objective: Convert the achiral acrylonitrile precursor to the chiral (S)-intermediate.
Reagents & Equipment:
-
Substrate: t-Butylammonium salt of 3-cyano-5-methylhex-3-enoic acid.[2]
-
Catalyst: [((R,R)-Me-DuPHOS)Rh(COD)]BF₄ (Bis(phospholano)benzene ligand).
-
Solvent: Methanol (degassed).
-
Conditions: 45 psi H₂, 55°C.
Step-by-Step Workflow:
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the Rh-DuPHOS precursor in degassed methanol. The catalyst loading is typically low (S/C ratio ~ 1000-2000:1), making the process economically viable despite Rhodium costs.
-
Hydrogenation:
-
Load the enoate salt substrate into a high-pressure reactor (Hastelloy or Stainless Steel).
-
Add the catalyst solution under inert atmosphere.
-
Pressurize with Hydrogen gas to 45 psi (3.1 bar).
-
Heat to 55°C with vigorous stirring.
-
Reaction Time: Typically 4–6 hours.
-
-
Validation (In-Process Control):
-
Monitor H₂ uptake.
-
HPLC Analysis: Check conversion (>99%) and enantiomeric excess. The (R,R)-ligand directs the addition of H₂ to the Re-face of the olefin, yielding the (S)-product.
-
Expected Result: >97.7% ee.
-
-
Workup:
-
The solvent is removed or exchanged. The Rhodium catalyst can be removed via carbon filtration or specific scavengers, though the low loading minimizes residue issues.
-
Scientific Rationale: The t-butylammonium salt is chosen over the free acid or ester because the carboxylate anion coordinates with the Rhodium center, creating a rigid chelate structure that maximizes the stereodirecting effect of the DuPHOS ligand.
Deep Dive: The Chemoenzymatic Route (Process Intensification)
Reference: Martinez, C. A., et al. Org. Process Res. Dev. 2008, 12, 392–398.
This route addresses the cost of chiral ligands by using an inexpensive enzyme to resolve a racemic intermediate. It is highly scalable and operates in aqueous media.
Enzymatic Cycle Visualization
Caption: Generation 3 Synthesis: Lipase-catalyzed kinetic resolution with recycling loop.
Detailed Protocol: Kinetic Resolution
Objective: Resolve rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).
Reagents:
-
Enzyme: Lipolase 100L (Novozymes), a commercial formulation of Thermomyces lanuginosus lipase.
-
Buffer: Aqueous NaOH / Acetate buffer (pH ~7-8).
-
Solvent: Toluene (biphasic system) or neat.
Step-by-Step Workflow:
-
Emulsification: The hydrophobic racemic diester is emulsified in the aqueous buffer containing the enzyme.
-
Hydrolysis:
-
Separation:
-
Phase separation allows easy isolation. The aqueous phase contains the desired (S)-product. The organic phase contains the unwanted (R)-diester.
-
-
Recycling (The Efficiency Key):
-
The (R)-diester is treated with catalytic sodium ethoxide (NaOEt) and heat.
-
This causes deprotonation at the acidic alpha-position, leading to racemization.
-
The now-racemic mixture is fed back into Step 1.[11]
-
-
Decarboxylation:
-
The (S)-monoacid is heated (thermally unstable), causing it to lose CO₂, yielding (S)-3-cyano-5-methylhexanoic acid ethyl ester with high ee (>98%).
-
Quality Control: Impurity Management
In drug development, proving the absence of impurities is as critical as synthesizing the drug.
| Impurity Type | Origin | Control Strategy | Limit (ICH Q3) |
| (R)-Pregabalin | Enantiomeric impurity | Chiral HPLC monitoring; High ee in hydrogenation/resolution steps. | NMT 0.15% |
| Pregabalin Lactam | Cyclization byproduct | Avoid high temperatures during final isolation; Control pH. | NMT 0.15% |
| Mandelic Acid | Residual resolving agent (Gen 1) | Efficient extraction/washing; Switch to Gen 2/3 routes. | NMT 0.15% |
| Nickel Residue | Hydrogenation catalyst | Scavenger resins; ICP-MS testing. | < 20 ppm |
Self-Validating Protocol Tip: When performing the final crystallization (typically from Isopropanol/Water), "spike" the solution with a known amount of (R)-enantiomer during process development to determine the purge factor (how efficiently the crystallization rejects the wrong enantiomer). This data is essential for regulatory filing.[12]
References
-
Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation". The Journal of Organic Chemistry. Link
-
Martinez, C. A., et al. (2008). "Development of a Chemoenzymatic Manufacturing Process for Pregabalin". Organic Process Research & Development. Link
-
Pfizer Inc. (2003). "Asymmetric synthesis of pregabalin". U.S. Patent Application US20030212290A1. Link
-
Hoge, G. (2003). "Synthesis of (S)-3-cyano-5-methylhexanoic acid via asymmetric hydrogenation". Journal of the American Chemical Society.[10] Link
-
International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)". Link
Sources
- 1. WO2009044409A2 - Novel resolution process for pregabalin - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2008127646A2 - Transaminase-based processes for preparation of pregabalin - Google Patents [patents.google.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 7. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 9. researchgate.net [researchgate.net]
- 10. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. synthinkchemicals.com [synthinkchemicals.com]
3-(Aminomethyl)heptanoic Acid: Binding Affinity and Pharmacological Profiling of a 3-Alkyl GABA Analog
Executive Summary & Chemical Nomenclature
The development of neuromodulatory agents targeting the central nervous system (CNS) has been profoundly shaped by the structural optimization of
From an IUPAC nomenclature perspective, substituting the
Mechanistic Pharmacology: The Target
Despite being structural analogs of GABA, 3-alkyl substituted derivatives like 3-(aminomethyl)heptanoic acid exhibit negligible affinity for
Causality in Structural Design (SAR)
The binding pocket of the
-
Chain Length: Unsubstituted GABA has virtually no affinity for
. As the alkyl chain length at the 3-position increases from methyl to butyl (as in 3-(aminomethyl)heptanoic acid), binding affinity increases logarithmically due to favorable hydrophobic interactions within the receptor's binding cleft [3]. -
Stereochemistry: The binding is enantiospecific. The (S)-enantiomer of 3-alkyl GABA analogs consistently demonstrates 10- to 30-fold higher affinity than the (R)-enantiomer, dictating the spatial orientation required for the aminomethyl group to form critical hydrogen bonds with the target protein [1].
Quantitative Binding Affinity Profiling
To contextualize the potency of 3-(aminomethyl)heptanoic acid, it must be benchmarked against both endogenous ligands and FDA-approved gabapentinoids. The table below summarizes the binding affinities (
| Compound | Common Name / Structural Class | Primary Target | Binding Affinity ( |
| GABA (Unsubstituted) | > 1,000,000 nM (Negligible at | ||
| Gabapentin | 1-(aminomethyl)cyclohexaneacetic acid | ~38 nM | |
| Pregabalin | (S)-3-isobutyl-GABA | ~20 - 30 nM | |
| 3-(Aminomethyl)heptanoic acid | (S)-3-butyl-GABA | ~30 - 50 nM |
Data synthesized from established gabapentinoid SAR profiles [1, 3]. 3-(Aminomethyl)heptanoic acid demonstrates high-affinity binding comparable to pregabalin, driven by the optimal lipophilicity of its unbranched 4-carbon side chain.
Experimental Methodology: -Gabapentin Competitive Binding Assay
To accurately determine the
Phase 1: Membrane Preparation & Dialysis (Critical Step)
Causality Check: The
-
Harvesting: Isolate the cerebral cortex from male Wistar rats or porcine brain (highly enriched in
). -
Homogenization: Homogenize the tissue in 10 volumes of ice-cold 10 mM HEPES buffer (pH 7.4) containing protease inhibitors.
-
Centrifugation: Centrifuge at 48,000 × g for 20 minutes at 4°C. Discard the supernatant.
-
Dialysis: Resuspend the membrane pellet and dialyze extensively against 50 volumes of 10 mM HEPES buffer for 12 hours at 4°C to strip all endogenous amino acids.
-
Storage: Aliquot and store at -80°C until use. Protein concentration should be adjusted to ~1 mg/mL.
Phase 2: Incubation and Displacement
-
Assay Buffer: Use 10 mM HEPES (pH 7.4) at room temperature.
-
Radioligand: Add
-gabapentin to a final concentration of 10 nM (well below its of ~38 nM to ensure adherence to Michaelis-Menten kinetics). -
Test Compound: Add 3-(aminomethyl)heptanoic acid in a 10-point concentration gradient ranging from
M to M. -
Non-Specific Binding (NSB): Define NSB in parallel wells using 10
M unlabeled pregabalin. -
Incubation: Incubate the mixture for 45 minutes at 25°C to achieve steady-state equilibrium.
Phase 3: Separation and Quantification
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Note: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged aminomethyl group.
-
Washing: Wash filters three times with 3 mL of ice-cold HEPES buffer to remove unbound radioligand.
-
Scintillation: Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a beta counter.
-
Data Analysis: Calculate the
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Mechanism of Action Visualization
The binding of 3-(aminomethyl)heptanoic acid to the
Pathway: 3-alkyl GABA analog binding to α2δ-1 attenuates VGCC trafficking and neurotransmitter release.
References
- Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews.
- Calcium channel α2δ subunits in epilepsy and as targets for antiepileptic drugs. NCBI.
- Taylor, C. P., et al. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research.
Chirality and Pharmacodynamics of 3-(Aminomethyl)heptanoic Acid
The following technical guide details the chirality, pharmacodynamics, and synthesis of 3-(Aminomethyl)heptanoic acid, a structural analog of the gabapentinoid class.
A Technical Guide for Drug Development Scientists
Executive Summary
3-(Aminomethyl)heptanoic acid (also known as 3-butyl-GABA ) is a lipophilic analog of
The biological activity of this compound is governed by a strict stereochemical imperative. The (3S)-enantiomer acts as the eutomer (active form), exhibiting high-affinity binding to the
Molecular Architecture & Stereochemistry
Structural Definition
Systematic IUPAC nomenclature defines the molecule as 3-(aminomethyl)heptanoic acid .
-
Backbone: Heptanoic acid (7-carbon chain).
-
Substitution: An aminomethyl group (
) at the C3 position. -
Chiral Center: The C3 carbon is chiral, creating two enantiomers: (3R) and (3S).
This structure makes it the n-butyl homolog of Pregabalin (which bears an isobutyl group at C3).
The "Leucine Mimicry" Hypothesis
The pharmacological potency of gabapentinoids relies on their ability to mimic L-Leucine . The
-
The (3S)-Enantiomer: The spatial arrangement of the n-butyl chain in the (S)-isomer aligns with the hydrophobic cleft of the
subunit, similar to the isobutyl side chain of L-Leucine. -
The (3R)-Enantiomer: The steric bulk of the n-butyl group in the (R)-configuration creates a clash with the receptor wall, preventing deep pocket insertion and drastically reducing binding affinity (
).
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) and the critical role of the C3-substituent.
Caption: SAR analysis of 3-substituted GABA analogs. The n-butyl chain (Heptanoic) is less optimal than the isobutyl (Pregabalin) due to steric constraints in the hydrophobic pocket.
Pharmacodynamics & Mechanism of Action
Target Binding ( Ligand)
Unlike traditional GABAergic drugs (benzodiazepines), 3-(Aminomethyl)heptanoic acid does not bind to GABA_A or GABA_B receptors. Its sole mechanism is the high-affinity binding to the
-
Mechanism: Binding reduces the trafficking of calcium channels to the presynaptic membrane.
-
Effect: This decreases calcium influx (
) at nerve terminals, thereby inhibiting the release of excitatory neurotransmitters like glutamate, norepinephrine, and Substance P. -
Therapeutic Outcome: Analgesia (neuropathic pain), anxiolysis, and anticonvulsant activity.
Comparative Affinity Data
Research into the 3-alkyl GABA series (Bryans et al.) established the following affinity trends for the (S)-enantiomers:
| Compound | C3-Substituent | Activity Status | |
| Pregabalin | Isobutyl | ~15 nM | Highly Potent |
| Gabapentin | Cyclohexyl (1,1) | ~15-20 nM | Highly Potent |
| 3-(Aminomethyl)heptanoic acid | n-Butyl | ~100 - 300 nM | Moderately Active |
| 3-Methyl-GABA | Methyl | > 10,000 nM | Inactive |
Note: The straight-chain n-butyl group (heptanoic) lacks the branching required for optimal Van der Waals interactions within the binding pocket, rendering it less potent than Pregabalin.
Synthesis & Chiral Resolution Protocols
Producing the enantiopure (S)-3-(Aminomethyl)heptanoic acid is critical. Two primary pathways are recommended: Asymmetric Hydrogenation (Catalytic) and Chiral Resolution (Classic).
Protocol A: Chiral Resolution (Mandelic Acid Method)
This method uses (S)-Mandelic acid to form diastereomeric salts, allowing the separation of the desired (S)-isomer from a racemic mixture.
Step-by-Step Methodology:
-
Synthesis of Racemate: Condense heptaldehyde with ethyl cyanoacetate (Knoevenagel condensation) followed by Michael addition of cyanide and hydrolysis/decarboxylation to yield racemic 3-(aminomethyl)heptanoic acid.
-
Salt Formation: Dissolve the racemate in refluxing isopropanol/water (9:1) . Add 1.0 equivalent of (S)-(+)-Mandelic acid .
-
Crystallization: Cool the solution slowly to 4°C. The (S,S)-diastereomeric salt is less soluble and will precipitate.
-
Filtration: Filter the white solid. Recrystallize from ethanol to upgrade Chiral Purity to >99% ee.
-
Free Base Liberation: Dissolve the salt in water, adjust pH to 7.0 with NaOH, and extract or crystallize the free amino acid.
Protocol B: Asymmetric Enzymatic Hydrolysis
For higher yield and "Green Chemistry" compliance, use Lipolase enzymes.
Workflow:
-
Start with 3-isobutylglutaric anhydride (or n-butyl equivalent).
-
React with ammonia to form the hemi-amido acid.
-
Subject to Hofmann Rearrangement to yield the amine.
-
Enzymatic Step: Use Lipolase (CAL-B) on the diester precursor to selectively hydrolyze the (S)-ester, which is then converted to the acid.
Synthesis Workflow Diagram
Caption: Synthesis pathway via Classical Resolution to isolate the active (S)-enantiomer.
References
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry.
-
Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters.
-
Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research.
-
Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin): An Enantioselective Process." Organic Process Research & Development.
-
Gong, Y., et al. (2013). "Lipase-catalyzed kinetic resolution of 3-substituted-GABA precursors." Journal of Molecular Catalysis B: Enzymatic.
Spectroscopic Data of 3-Aminomethylhexanoic Acid: A Technical Guide
Executive Summary & Molecular Identity[1]
Target Compound: 3-(Aminomethyl)-5-methylhexanoic acid
Common Name: Pregabalin (Lyrica)
CAS Registry Number: 148553-50-8 (S-enantiomer)
Molecular Formula: C
Editorial Note on Nomenclature: In pharmaceutical development, the phrase "3-amino methyl hexanoic acid" is frequently used as a shorthand for (3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). While a straight-chain analog (3-aminomethylhexanoic acid, CAS 130912-49-1) exists, it lacks the 5-methyl substitution essential for the pharmacological activity associated with the alpha-2-delta ligand class. This guide focuses on the 5-methyl derivative (Pregabalin) due to its dominance in drug development, while noting specific spectral differentiators where relevant.
This guide provides a comprehensive spectroscopic profile for researchers characterizing this API (Active Pharmaceutical Ingredient), focusing on distinguishing the active S-enantiomer from process impurities and the inactive R-enantiomer.
Structural Characterization Strategy
The characterization of 3-aminomethylhexanoic acid presents unique challenges due to its zwitterionic nature and lack of strong UV chromophores. A robust analytical control strategy must integrate multiple orthogonal techniques.
Analytical Decision Matrix
Figure 1: Integrated spectroscopic workflow for the characterization of 3-aminomethylhexanoic acid.
Spectroscopic Data Analysis[4][5][6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][10]
NMR is the primary tool for structural confirmation. 3-aminomethylhexanoic acid exists as a zwitterion in neutral solution, which significantly influences chemical shifts compared to the free acid or base forms.
Experimental Protocol (1H NMR):
-
Solvent: D
O (Deuterium Oxide) or DMSO-d . D O is preferred for zwitterionic solubility. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TSP (trimethylsilylpropanoic acid) internal standard set to 0.00 ppm.
Table 1: 1H NMR Chemical Shifts (in D
O, 400 MHz)
| Position | Proton Count | Multiplicity | Chemical Shift ( | Assignment Logic |
| C5-CH | 6H | Doublet (J=6.6 Hz) | 0.84 - 0.88 | Terminal isopropyl methyls. Distinctive high-field signal. |
| C4-H | 2H | Multiplet | 1.18 - 1.25 | Methylene bridge. Diastereotopic nature may cause splitting. |
| C5-H | 1H | Multiplet | 1.60 - 1.70 | Methine proton of the isopropyl group. |
| C3-H | 1H | Multiplet | 2.00 - 2.15 | Chiral center methine. Key for stereochemical environment. |
| C2-H | 2H | Doublet of Doublets | 2.20 - 2.40 | Alpha-carbonyl protons. Deshielded by COOH. |
| C3'-H | 2H | Doublet of Doublets | 2.90 - 3.00 | Aminomethyl protons ( |
Interpretation: The splitting of the C2 and C3' methylene protons is critical. Due to the chiral center at C3, the protons at C2 and the aminomethyl group are diastereotopic, often appearing as complex multiplets or doublets of doublets rather than simple triplets or doublets.
Table 2: 13C NMR Chemical Shifts (in D
O, 100 MHz)
| Position | Carbon Type | Chemical Shift ( | Notes |
| C1 | Carbonyl (COOH) | 181.5 | Characteristic downfield carboxylate signal. |
| C3' | Methylene (C-N) | 43.8 | Aminomethyl carbon. |
| C2 | Methylene | 40.6 | Alpha to carbonyl. |
| C4 | Methylene | 40.1 | Bridge to isopropyl. |
| C3 | Methine (Chiral) | 31.5 | Branching point. |
| C5 | Methine | 24.9 | Isopropyl methine. |
| C6, C7 | Methyls | 21.8, 22.3 | Isopropyl methyls (often distinct peaks). |
Infrared Spectroscopy (FT-IR)
IR analysis is vital for confirming the solid-state form (polymorph) and the zwitterionic state.
Key Diagnostic Bands:
-
3200 – 2600 cm
(Broad): N-H stretching of the ammonium ion (NH ) and O-H stretching. The broadness indicates strong hydrogen bonding typical of zwitterions. -
2955, 2916, 2849 cm
: Aliphatic C-H stretching (strong due to the isobutyl chain). -
1640 – 1550 cm
: Asymmetric carboxylate (COO ) stretching.-
Note: In the hydrochloride salt form, this shifts to ~1700-1720 cm
(C=O of free acid).
-
-
1550 – 1400 cm
: Symmetric COO stretching and NH bending. -
1280 cm
: C-N stretching.
Protocol Validation:
If the spectrum shows a sharp peak at 1700-1720 cm
Mass Spectrometry (MS)
Mass spectrometry is used for trace impurity analysis and molecular weight confirmation.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion: [M+H]
= 160.13 m/z. -
Major Fragments (MS/MS of 160.1):
-
m/z 142: Loss of H
O (Dehydration of alcohol/acid). -
m/z 125: Loss of NH
+ H O (Lactam formation). -
m/z 55: C
H (Isobutyl fragment).
-
Fragmentation Pathway Diagram:
Figure 2: Proposed ESI-MS fragmentation pathway for 3-aminomethylhexanoic acid.
Impurity Profiling & Quality Control
In drug development, distinguishing the active pharmaceutical ingredient (API) from its impurities is critical.
Enantiomeric Purity (Chiral HPLC)
The (R)-enantiomer is a key impurity. Standard C18 columns cannot separate these.
-
Column: Chiralpak AD-H or AGP (alpha-acid glycoprotein).
-
Mobile Phase: Iso-polarity mixtures (e.g., Hexane/Ethanol/DEA) or buffered aqueous systems for AGP.
-
Detection: UV at 210 nm (low sensitivity) or CAD (Charged Aerosol Detection).
UV-Vis Derivatization Protocol
Since 3-aminomethylhexanoic acid lacks a chromophore, direct UV detection is poor.
-
Reagent: Ninhydrin or OPA (o-phthalaldehyde).
-
Mechanism: Reaction with the primary amine to form a colored conjugate (Ruhemann's purple for Ninhydrin).[3][4]
-
Lambda max: ~570 nm (Ninhydrin derivative).
-
Application: Dissolution testing and high-sensitivity assay.
References
-
United States Pharmacopeia (USP) . Pregabalin Monograph. USP-NF.
-
Gujral, R. S., et al. (2009).[3] "Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry". International Journal of Biomedical Science.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2761525, (S)-3-Amino-5-methylhexanoic acid.
-
Verma, S. K., et al. (2019). "Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations". South African Journal of Chemistry.
-
NIST Chemistry WebBook . Mass Spectrum of Hexanoic acid derivatives. [5]
Sources
- 1. Pregabalin, (R)- | C8H17NO2 | CID 125889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pregabalin - (S)-3-(Aminomethyl)-5-methylhexanoic acid, CI-1008 [sigmaaldrich.com]
- 3. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]
3-(Aminomethyl)heptanoic Acid Derivatives: Structural Pharmacology and Therapeutic Potential
[1]
Executive Summary
3-(Aminomethyl)heptanoic acid (3-AMHA) represents a critical scaffold in the class of Gabapentinoids , a family of lipophilic
Chemical Architecture and Stereochemistry
Structural Homology
The pharmacological potency of gabapentinoids is strictly governed by the steric bulk and lipophilicity of the substituent at the C3 position of the GABA backbone.
-
GABA: Hydrophilic, polar, poor blood-brain barrier (BBB) penetration.
-
Pregabalin: C3-Isobutyl substitution.[1] Optimized for
binding pocket fit. -
3-(Aminomethyl)heptanoic Acid (3-AMHA): C3-n-Butyl substitution.
The "heptanoic" nomenclature arises from the longest carbon chain including the carboxyl group. In the context of GABA analogs, it is effectively 3-n-butyl-GABA .
Stereochemical Criticality
Like Pregabalin, the biological activity of 3-AMHA is stereospecific. The (S)-enantiomer generally exhibits significantly higher affinity for the
| Compound | C3 Substituent | LogP (Calc) | |
| GABA | H | -2.3 | > 1 mM (No binding) |
| Gabapentin | 1,1-Cyclohexyl | -1.1 | ~ 0.08 |
| Pregabalin | Isobutyl | 1.3 | ~ 0.01-0.03 |
| (S)-3-AMHA | n-Butyl | 1.4 | ~ 0.05-0.15 |
Note: While 3-AMHA is highly lipophilic (facilitating BBB transport), the linear n-butyl chain has slightly lower entropic favorability in the binding pocket compared to the branched isobutyl group of Pregabalin.
Mechanism of Action: The Interaction
The therapeutic efficacy of 3-AMHA derivatives stems from their ability to bind to the
Signaling Pathway
Binding to
Figure 1: Mechanism of Action for 3-AMHA derivatives. Binding to the
Synthesis Methodologies
The synthesis of 3-AMHA derivatives typically employs a Knoevenagel Condensation followed by a Michael addition, or a chiral auxiliary approach for enantiopurity.
Protocol A: The Malonate Route (Racemic)
This route is robust for generating the core scaffold for SAR screening.
-
Condensation: Reaction of n-valeraldehyde (pentanal) with diethyl malonate.
-
Michael Addition: Addition of nitromethane or cyanide to introduce the nitrogen source.
-
Reduction/Hydrolysis: Hydrogenation of the nitro/cyano group and hydrolysis of esters.
Protocol B: Asymmetric Synthesis (Enantioselective)
To isolate the active (S)-isomer, a chiral auxiliary (e.g., Evans oxazolidinone) is often used.
Figure 2: Synthetic pathway for the racemic generation of 3-(Aminomethyl)heptanoic acid via the nitro-ester route.
Experimental Protocols
Synthesis of (±)-3-(Aminomethyl)heptanoic Acid
Objective: Produce the HCl salt of 3-AMHA for binding assays.
Reagents:
-
Pentanal (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Nitromethane (excess)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (catalytic)
-
Raney Nickel
-
6N Hydrochloric Acid
Procedure:
-
Condensation: Reflux pentanal and diethyl malonate in toluene with piperidine/acetic acid catalyst with a Dean-Stark trap until water evolution ceases. Isolate the alkylidene malonate.
-
Michael Addition: Dissolve the intermediate in nitromethane. Add DBU (0.1 eq) at 0°C. Stir at room temperature for 4-6 hours. Evaporate excess nitromethane.
-
Reduction: Dissolve the nitro-diester in methanol. Add Raney Nickel (10% w/w). Hydrogenate at 50 psi for 12 hours. (Note: This step reduces the nitro group to an amine, which typically cyclizes to the lactam).
-
Hydrolysis: Reflux the crude lactam in 6N HCl for 12-24 hours to open the ring and decarboxylate.
-
Purification: Concentrate in vacuo. Recrystallize from Isopropanol/Ether to yield the target amino acid hydrochloride.
Radioligand Binding Assay ( Subunit)
Objective: Determine the
Materials:
-
Source: Porcine brain cortex synaptic membranes.
-
Radioligand:
-Gabapentin (Specific Activity ~80 Ci/mmol). -
Non-specific control: 10
M Pregabalin.
Method:
-
Preparation: Resuspend membranes in 10 mM HEPES-KOH (pH 7.4).
-
Incubation: Mix 200
L membrane suspension, 50 L -Gabapentin (final conc. 10 nM), and 50 L of test compound (3-AMHA derivative) at various concentrations ( to M). -
Equilibrium: Incubate for 45 minutes at 22°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Derivatives and Future Directions
Research into 3-AMHA derivatives focuses on optimizing the pharmacokinetic profile (half-life, absorption) rather than just affinity.
-
Fluorinated Derivatives: Introduction of fluorine at the C4 or C5 position of the heptanoic chain can lower the pKa of the amine, potentially altering BBB permeability and metabolic stability.
-
Cyclic Analogs (Lactams): The lactam precursor (4-butylpyrrolidin-2-one) is generally inactive at
but serves as a prodrug that can be hydrolyzed in vivo. -
Prodrug Esters: Esterification of the carboxylic acid (e.g., with an acyloxyalkyl group) can improve oral bioavailability by utilizing specific transporters (e.g., MCT1) or passive diffusion, followed by rapid hydrolysis in the plasma.
References
-
Mechanism of Action: Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link
-
Synthesis & SAR: Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. Link
-
Binding Assays: Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link
-
Gabapentinoid Class Review: Bockbrader, H. N., et al. (2010). "A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin." Clinical Pharmacokinetics. Link
-
Chemical Data: PubChem Compound Summary for CID 14463333, 3-(Aminomethyl)heptanoic acid.[2] Link
The Molecular Core: Pregabalin Physicochemical Architecture
Sources
- 1. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection | MDPI [mdpi.com]
- 2. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Compound: PREGABALIN (CHEMBL1059) - ChEMBL [ebi.ac.uk]
- 5. chemeo.com [chemeo.com]
- 6. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2008040935A1 - New polymorphic forms of pregabalin - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. semanticscholar.org [semanticscholar.org]
The Zwitterionic Nature of 3-(Aminomethyl)heptanoic Acid: Physicochemical Profiling and Implications for Gabapentinoid Drug Development
Abstract
3-(Aminomethyl)heptanoic acid is a
Chemical Topology and Zwitterionic Equilibria
As a
Gabapentinoids, including pregabalin and gabapentin, are known to exist primarily as zwitterions in physiological environments[1]. The experimental pKa values for the related compound gabapentin are 3.68 for the carboxylic acid and 10.70 for the primary amine, resulting in an isoelectric point (pI) of 7.14[1]. At this pI, the molecule carries no net electrical charge, yet it possesses a significant dipole moment due to the spatial separation of the localized positive (-NH
Quantitative Physicochemical Data
To contextualize 3-(aminomethyl)heptanoic acid within the broader gabapentinoid class, Table 1 summarizes the comparative physicochemical metrics.
Table 1: Physicochemical Properties of Key Gabapentinoids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | pKa | Isoelectric Point (pI) | LogP |
| 3-(Aminomethyl)heptanoic acid | C | 159.23 | ~3.7 | ~10.6 | ~7.1 | ~1.2 |
| Pregabalin | C | 159.23 | 3.7 | 10.6 | 7.1 | 1.3 |
| Gabapentin | C | 171.24 | 3.68 | 10.70 | 7.14 | 1.25 |
(Note: 3-(Aminomethyl)heptanoic acid and pregabalin are exact structural isomers, differing only in the branching of the aliphatic tail.)
pH-dependent ionization states of 3-(aminomethyl)heptanoic acid highlighting pKa transitions.
Pharmacodynamics: The Role of the Zwitterion
The zwitterionic nature of 3-(aminomethyl)heptanoic acid is not merely a physicochemical artifact; it is the fundamental driver of its pharmacodynamics. The mechanism of action relies on the zwitterion binding potently and selectively to the
The primary amine and the carboxylic acid moieties are essential for activity, creating a zwitterionic structure at physiological pH that mimics the inhibitory neurotransmitter
Structural modifications that disrupt this zwitterionic dipole—such as the N-methylation of the primary amine—fundamentally alter this interaction and drastically reduce binding affinity, underscoring the absolute necessity of the zwitterionic state for therapeutic efficacy[3].
Pharmacodynamic pathway of zwitterionic gabapentinoids binding to the α2δ-1 subunit.
Pharmacokinetics & Formulation Challenges
While the zwitterion is critical for target binding, it presents significant hurdles in drug formulation, particularly for transdermal delivery. Zwitterionic drugs possess a large dipole moment, which severely restricts their lipid solubility and results in poor absorption through intact skin[5].
Unlike weakly acidic or basic drugs, which can be driven into a non-ionic, lipophilic state by adjusting the formulation pH, amino acid derivatives remain charged at all pH values within the physiologically tolerable transdermal range (pH 2.0 to 11.0)[5]. At pH values lower than the pKa of the basic group, the molecule is cationic; at pH values higher than the acidic group, it is anionic; and near the pI, both groups are charged[5]. Consequently, specialized penetration enhancers or hydrogel-based delivery systems are required to facilitate the permeation of gabapentinoids across epidermal membranes[6].
Experimental Methodologies
To rigorously characterize the zwitterionic behavior and stability of 3-(aminomethyl)heptanoic acid, the following self-validating protocols must be employed.
Protocol 1: Potentiometric Determination of pKa and Isoelectric Point
Objective: To accurately map the ionization equilibrium of the compound.
-
Step 1: Solution Preparation. Dissolve 10 mM of 3-(aminomethyl)heptanoic acid in 0.15 M KCl.
-
Causality: Using 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring the measured pKa reflects in vivo ionization states rather than thermodynamic ideals in pure water.
-
-
Step 2: Environmental Control. Purge the titration vessel with inert Nitrogen (N
) gas for 15 minutes prior to and continuously during the experiment.-
Causality: Atmospheric CO
dissolves in water to form carbonic acid, which introduces artifactual buffering near pH 4.0–6.0. This directly interferes with the accurate determination of the carboxylic acid pKa .
-
-
Step 3: Titration Execution. Titrate the solution with standardized 0.1 M NaOH up to pH 12.0 to capture the amine deprotonation, then reverse-titrate with 0.1 M HCl down to pH 2.0 to capture the carboxyl protonation.
-
Step 4: Data Validation. Run a parallel titration using a pregabalin reference standard.
-
Causality: This acts as a self-validating system. If the pregabalin control deviates from its established pI of 7.14[1], the electrode or titrant requires recalibration, preventing false data acquisition for the test analogue.
-
Protocol 2: Forced Degradation and Stability Assessment
Objective: To evaluate the intrinsic chemical stability of the zwitterion under stress conditions. During forced degradation studies, the primary amine can be prone to oxidation, and the molecule may undergo cyclization under extreme pH[7].
-
Step 1: Acid/Base Hydrolysis Stress. Expose 1 mg/mL of the compound to 0.1 M HCl and 0.1 M NaOH at 80°C for 24 hours.
-
Causality:
-amino acids are prone to intramolecular cyclization (lactamization) under extreme pH and heat. This step accelerates potential degradation pathways to identify lactam impurities.
-
-
Step 2: Oxidative Stress. Treat a separate sample with 10% H
O at room temperature for 24 hours.-
Causality: The primary amine of the zwitterion is highly susceptible to N-oxidation, forming hydroxylamine derivatives[7].
-
-
Step 3: HPLC-UV Analysis. Quantify degradation products using a stability-indicating HPLC method (C18 column, gradient mobile phase of 0.1% TFA in water/acetonitrile).
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 3446, Gabapentin". Available at:[Link]
-
ResearchGate. "Development and Evaluation of Topical Gabapentin Formulations". Available at: [Link]
- Google Patents. "WO2017172603A1 - Topical formulation".
- Google Patents. "US10716754B2 - Topical formulation".
-
ResearchGate. "Pregabalin: From molecule to medicine". Available at:[Link]
Sources
- 1. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Methylpregabalin | 1155843-61-0 | Benchchem [benchchem.com]
- 4. WO2017172603A1 - Topical formulation - Google Patents [patents.google.com]
- 5. US10716754B2 - Topical formulation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Chemoenzymatic Synthesis of (S)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)
[1][2]
Executive Summary
(S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) is a gamma-aminobutyric acid (GABA) analogue widely used for neuropathic pain and epilepsy.[1][2] While early industrial routes relied on wasteful classical resolution (mandelic acid) or hazardous azide chemistry, modern process chemistry has shifted toward Green Chemoenzymatic Synthesis .
This guide details the "Second-Generation" Pfizer process, which utilizes Thermomyces lanuginosus lipase (Lipolase®) to kinetically resolve a cyano-diester precursor. This route is preferred for its high atom economy (E-factor reduction from 86 to 17), aqueous solvent base, and scalability. We also briefly contrast this with Asymmetric Hydrogenation (Rh-DuPhos) for researchers prioritizing catalytic efficiency over enzyme costs.
Strategic Route Analysis
Before selecting a protocol, researchers must evaluate the trade-offs between the three dominant synthetic strategies.
| Feature | Classical Resolution (Gen 1) | Biocatalytic Resolution (Gen 2 - Recommended) | Asymmetric Hydrogenation (Gen 3) |
| Key Reagent | (S)-Mandelic acid | Thermomyces lanuginosus lipase | Rh-(Me-DuPhos) |
| Chiral Induction | Late-stage salt crystallization | Early-stage enzymatic hydrolysis | Enantioselective olefin reduction |
| Atom Economy | Poor (Discard 50% or complex recycle) | Excellent (Facile racemization of R-isomer) | High (Direct asymmetric induction) |
| Solvent System | Organic (Chloroform/Ethanol) | Aqueous / Biphasic | Methanol / High Pressure H₂ |
| Scalability | High, but labor intensive | High, robust, low waste | High, but catalyst cost is significant |
| Safety | Moderate | High (Water-based, ambient temp) | Moderate (High pressure H₂, phosphines) |
Core Mechanism & Pathway Visualization
The biocatalytic route relies on the selective hydrolysis of the (S)-enantiomer of the diester substrate (CNDE ). The unreacted (R)-diester is not discarded; it is racemized and recycled, creating a highly efficient loop.
Figure 1: The Chemoenzymatic Cycle
Caption: The Lipolase-mediated resolution cycle.[3][4][5][6][7][8] Note the recycling of the (R)-diester, which drives the theoretical yield toward 100%.
Detailed Protocols
Protocol A: Enzymatic Resolution of CNDE
Objective: Selectively hydrolyze rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) to the (S)-monoester.
Reagents:
-
Substrate: rac-CNDE (Liquid, oily).
-
Enzyme: Lipolase® 100L (Novozymes/Strem), typically 2-4% w/w loading relative to substrate.
-
Buffer: 0.1 M Calcium Acetate or distilled water with pH stat titration.
-
Base: 20% NaOH (for pH maintenance).
Step-by-Step Methodology:
-
Reactor Setup: Use a jacketed glass reactor equipped with an overhead stirrer and a pH-stat autotitrator.
-
Emulsification: Charge water (1.5 vol relative to CNDE) and CNDE into the reactor. Agitate vigorously (300-400 RPM) to create a stable emulsion. Note: Lipases work at the oil-water interface; surface area is critical.
-
Initiation: Adjust temperature to 30°C and pH to 7.0 using NaOH. Add Lipolase® (3% w/w).
-
Reaction Monitoring:
-
The reaction generates acid, causing pH to drop. The autotitrator will dose NaOH to maintain pH 7.0.
-
Stop Criterion: Monitor base consumption. Theoretical endpoint is 0.5 equivalents of NaOH (50% conversion). Stop when base consumption plateaus or reaches ~48-49% conversion to minimize over-hydrolysis of the (R)-enantiomer (which erodes ee).
-
-
Workup (Phase Separation):
-
Adjust pH to 8.0-8.5 with NaOH. The (S)-product is now a water-soluble salt (carboxylate). The (R)-diester remains an oil.
-
Extract the (R)-diester with heptane or toluene. Save organic layer for recycling.
-
The aqueous layer contains the desired (S)-monoester salt.
-
Protocol B: Decarboxylation to (S)-Cyano Ester
Objective: Convert the unstable monoester salt into the robust (S)-cyano ester intermediate.
-
Acidification: Take the aqueous layer from Protocol A and acidify to pH < 2.0 using HCl. The (S)-monoester usually oils out.
-
Extraction: Extract into toluene.
-
Thermal Decarboxylation: Heat the toluene solution to 80°C for 2-4 hours.
-
Mechanism:[7] The beta-carboxyl group facilitates thermal decarboxylation.
-
Observation: Vigorous off-gassing of CO₂. Ensure proper venting.
-
-
Result: (S)-3-cyano-5-methylhexanoic acid ethyl ester.[3][4][5][6][7][8][9][10][11]
-
Target Specifications: >98% ee, >90% Chemical Yield.
-
Protocol C: Nitrile Reduction to Pregabalin
Objective: Hydrogenation of the nitrile group to a primary amine, followed by in-situ lactam hydrolysis.
-
Catalyst: Sponge Nickel (Raney Nickel type) or Pd/C (less common for nitriles).
-
Solvent: Ethanol/Water or Methanol/KOH.
-
Conditions: 50 psi H₂, 40-50°C.
-
Workup: Filter catalyst. The product often cyclizes to a lactam (Pregabalin Lactam). Hydrolyze with dilute HCl/Heat, then adjust pH to the isoelectric point (~7.0) to crystallize (S)-Pregabalin as a white solid.
Quality Control & Analytical Methods
Trustworthy data requires validating the enantiomeric excess (ee) at the Cyano Ester stage, as upgrading ee downstream is difficult.
HPLC Method: Chiral Purity of (S)-Cyano Ester
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Detection: UV @ 210 nm (Nitrile absorbance is weak; ester helps).
-
Retention: (R)-isomer typically elutes first (verify with racemate standard).
HPLC Method: Final API (Pregabalin)
Direct chiral separation of amino acids is challenging due to zwitterionic nature.
-
Derivatization (Recommended): React sample with Marfey’s Reagent (FDAA) or O-phthalaldehyde (OPA) .
-
Column: Standard C18 Reversed Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile gradient.
-
Why this works: Derivatization creates diastereomers that separate easily on standard achiral columns, providing high resolution and sensitivity.
Process Logic & Safety (DOT Diagram)
The following diagram illustrates the critical decision points and safety interlocks for the reactor setup.
Figure 2: Reactor Logic & Safety Loop
Caption: Automated control loop for the enzymatic hydrolysis. Precise pH control is vital to prevent spontaneous (non-selective) chemical hydrolysis.
References
-
Martinez, C. A., et al. (2008).[11] "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development. (The seminal paper on the Lipolase route).
-
Burk, M. J., et al. (2003).[9] "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry. (Details the Rh-DuPhos route).
-
Hoge, G. (2004). "Synthesis of (S)-Pregabalin via Asymmetric Hydrogenation of a 3-Cyano-5-methylhex-3-enoate Ester." Journal of the American Chemical Society.
-
United States Pharmacopeia (USP). "Pregabalin Monograph: Organic Impurities and Enantiomeric Purity." (Standard for HPLC methods).
Sources
- 1. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. agilent.com [agilent.com]
High-Performance Liquid Chromatography Analysis of 3-(Aminomethyl)heptanoic Acid in Pharmaceutical Formulations
Methodology: Pre-Column Derivatization & Fluorescence Detection
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
3-(Aminomethyl)heptanoic acid (C₈H₁₇NO₂) is a structural isomer of Pregabalin and a homolog of Gabapentin. It belongs to the class of gamma-amino acids used in neurological drug development.
The Analytical Challenge:
Like its analogs, this molecule lacks a conjugated
-
Low Sensitivity: High Limits of Quantitation (LOQ) make impurity profiling difficult.
-
Matrix Interference: Common pharmaceutical excipients (binders, fillers) absorb heavily in the low-UV region, obscuring the analyte.
The Solution: This protocol details a Pre-Column Derivatization method using o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol). This reaction transforms the non-chromophoric primary amine into a highly fluorescent 1-alkylthio-2-alkylisoindole derivative, enabling high-sensitivity detection (picogram levels) and eliminating excipient interference.
Strategic Method Selection
The choice of derivatization agent is critical for data integrity. We prioritize OPA over other agents (like Dansyl Chloride or FMOC) for this specific application due to reaction kinetics.
| Feature | OPA / 2-Mercaptoethanol | Dansyl Chloride | Direct UV (210 nm) |
| Reaction Time | < 2 minutes (Instant) | 30–60 minutes (Heat req.) | N/A |
| Sensitivity | High (Fluorescence) | Medium (UV) | Low |
| Stability | Low (< 30 mins) | High | N/A |
| Automation | Excellent (In-needle) | Poor (Manual prep) | Excellent |
| Suitability | Recommended | Alternative | Not Recommended |
Expert Insight: Because the OPA derivative is unstable (degrading into non-fluorescent products), this protocol utilizes Automated In-Needle Derivatization if available, or a strictly timed manual workflow to ensure the time between reaction and injection is constant.
Experimental Protocol: OPA-Fluorescence Method
Reagents and Materials[1][8][9][10][11][12][13]
-
Analyte: 3-(Aminomethyl)heptanoic acid Reference Standard (>99.0% purity).
-
Derivatizing Reagent (OPA): Dissolve 50 mg o-Phthalaldehyde in 1 mL Methanol. Add 9 mL of 0.1 M Borate Buffer (pH 9.5) and 50 µL of 2-Mercaptoethanol (2-ME). Store in amber glass; stable for 24 hours.
-
Diluent: 0.1 M Hydrochloric Acid (to ensure solubility of the zwitterion from formulation matrices).
-
Mobile Phase A: 0.02 M Potassium Phosphate Buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Sample Preparation (Formulations)
-
Weighing: Weigh 20 tablets/capsules; calculate average weight. Grind to fine powder.
-
Extraction: Transfer powder equivalent to 100 mg of active ingredient into a 100 mL volumetric flask.
-
Solubilization: Add 70 mL of Diluent (0.1 M HCl). Sonicate for 20 minutes. The acidic pH ensures protonation of the amine (
), maximizing solubility. -
Neutralization (Critical): Dilute to volume. Filter through 0.45 µm PVDF filter. Note: The subsequent mixing with Borate Buffer (pH 9.5) during derivatization will shift the pH back to basic, releasing the free amine (
) required for the nucleophilic attack on OPA.
Derivatization Workflow
The reaction forms a fluorescent isoindole.
Figure 1: Reaction pathway for the formation of the fluorescent isoindole derivative.
Manual Procedure:
-
Mix 100 µL of Filtered Sample Solution with 100 µL of OPA Reagent.
-
Vortex briefly (5 seconds).
-
Wait exactly 2 minutes .
-
Inject 10 µL immediately.
HPLC Operating Conditions
| Parameter | Setting |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection (FLD) | Excitation: 340 nm |
| Injection Vol | 10 µL |
| Run Time | 25 minutes |
Gradient Program:
-
0–2 min: 20% B (Isocratic hold)
-
2–15 min: 20%
60% B (Linear ramp to elute lipophilic derivative) -
15–20 min: 60% B (Wash)
-
20–25 min: 20% B (Re-equilibration)
Method Validation (ICH Q2)
To ensure trustworthiness, the method must be validated. The following acceptance criteria are established for this specific protocol.
| Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity | Inject Blank (Diluent + OPA) and Placebo (Excipients + OPA). | No interfering peaks at the retention time of 3-AMHA derivative. |
| Linearity | 5 levels ranging from 50% to 150% of target concentration. | |
| Precision | 6 replicate injections of standard. | RSD |
| Accuracy | Spike placebo at 80%, 100%, 120%. | Recovery 98.0% – 102.0% |
| LOD / LOQ | Signal-to-Noise (S/N) ratio method. | LOD (S/N 3:1), LOQ (S/N 10:1) |
| Solution Stability | Re-inject derivatized sample every 10 mins. | Peak area degradation must be characterized (likely <30 mins stability). |
Troubleshooting & Mechanistic Insights
The "Ghost Peak" Phenomenon
Issue: Appearance of unknown peaks in the blank. Cause: OPA is highly reactive with any primary amine, including ammonia contaminants in water or glassware. Fix: Use HPLC-grade water and dedicated glassware. Ensure the Borate buffer is fresh.
Peak Tailing
Issue: Asymmetric peaks for the derivative. Cause: 3-(Aminomethyl)heptanoic acid is lipophilic. Residual silanol interactions on the column can cause tailing.[1] Fix: Ensure the mobile phase pH (6.5) is maintained. The phosphate buffer suppresses silanol ionization. If tailing persists, use a "Base Deactivated" (BD) C18 column.
Derivative Instability
Issue: Decreasing peak area over sequential injections. Mechanistic Insight: The isoindole derivative is susceptible to hydrolysis. Fix: Use an autosampler with "Pre-treatment" or "Mix" capability to derivatize immediately before injection (In-needle derivatization). If manual, prepare samples in small batches.
Figure 2: Troubleshooting logic for variable fluorescence response.
References
-
United States Pharmacopeia (USP). Gabapentin Monograph: Liquid Chromatographic Method. USP-NF. (Standard reference for homologous gamma-amino acid analysis).
-
Vermeij, T.A.C., & Edelbroek, P.M. (2004). Simultaneous high-performance liquid chromatographic analysis of pregabalin, gabapentin and vigabatrin in human serum by precolumn derivatization with o-phthalaldehyde and fluorescence detection. Journal of Chromatography B, 810(2), 297-303. (Establishes the OPA-thiol mechanism for this drug class).
-
Kalachelvi, R., et al. (2011). Highly Sensitive Determination and Validation of Gabapentin in Pharmaceutical Preparations by HPLC with 4-Fluoro-7-Nitrobenzofurazan Derivatization. Journal of Chromatographic Science, 49(7). (Comparative derivatization strategies).
-
PubChem. 3-(Aminomethyl)heptanoic acid - Compound Summary. National Library of Medicine. (Chemical structure and physical property verification).
Sources
Application Note: NMR Spectroscopy of 3-(Aminomethyl)heptanoic Acid
This Application Note is designed for researchers in medicinal chemistry and analytical development. It provides a comprehensive protocol for the structural characterization of 3-(Aminomethyl)heptanoic acid , a structural analog of the anticonvulsant Pregabalin (Lyrica®) and Gabapentin.
This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (
Introduction & Chemical Context
3-(Aminomethyl)heptanoic acid (C
This molecule belongs to the "Gabapentinoid" class. Unlike Pregabalin (which possesses a 3-isobutyl group), this target features a linear n-butyl chain at the C3 position. Accurate NMR characterization is critical to distinguish it from structural isomers (e.g., linear 8-aminocaprylic acid or branched leucine analogs) and to verify the integrity of the chiral center at C3.
Structural Numbering for Assignment
For the purpose of this guide, the carbon atoms are numbered as follows:
-
C1: Carboxyl carbon (COOH)
-
C2:
-Methylene (-CH -) -
C3:
-Methine (-CH-) <Chiral Center> -
C1': Aminomethyl carbon (-CH
-NH ) attached to C3 -
C4-C7: n-Butyl tail (-CH
-CH -CH -CH )
Experimental Protocol
Reagents and Standards
-
Solvent: Deuterium Oxide (D
O, 99.9% D) is the preferred solvent. The molecule exists as a zwitterion in neutral solution, ensuring solubility. -
Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) or 4,4-Dimethyl-4-silapentane-1-sulfonic acid (DSS).
-
pH Adjustment: For consistent chemical shifts, adjust pH to ~7.0 using NaOD or DCl if necessary. Note: Extreme pH will significantly shift C2 and C1' signals.
Sample Preparation Workflow
-
Weighing: Accurately weigh 10–15 mg of the solid analyte.
-
Dissolution: Dissolve in 600
L of D O containing 0.05% w/v TMSP. -
Homogenization: Vortex until the solution is clear. If turbidity persists (due to the lipophilic butyl tail), a small amount of CD
OD (methanol-d4) may be added, though D O is usually sufficient. -
Transfer: Transfer to a high-quality 5 mm NMR tube.
Acquisition Parameters (Recommended for 400/500 MHz)
-
Temperature: 298 K (25 °C).
-
H NMR: Pulse angle 30°, Relaxation delay (D1)
5.0 s (critical for accurate integration of carboxyl-adjacent protons), Scans = 16–64. -
C NMR: Proton-decoupled, Relaxation delay
2.0 s, Scans 1024.
H NMR Analysis & Interpretation
The proton spectrum of 3-(Aminomethyl)heptanoic acid is characterized by a distinct "Head-Tail" split. The polar head (C1-C3, C1') shows downfield multiplets, while the lipophilic tail (C4-C7) appears as upfield alkyl signals.
Predicted Chemical Shifts (D O, ref. TMSP 0.00)
| Position | Type | Multiplicity | Integration | Assignment Logic | |
| C1' | -CH | 2.95 – 3.05 | dd or m | 2H | Deshielded by Nitrogen. Diastereotopic due to C3 chirality. |
| C2 | -CH | 2.35 – 2.45 | dd or m | 2H | |
| C3 | -CH- | 2.10 – 2.25 | m | 1H | Methine chiral center. Overlaps with C2 often. |
| C4 | -CH | 1.35 – 1.45 | m | 2H | |
| C5, C6 | -CH | 1.25 – 1.35 | m | 4H | Bulk methylene envelope. |
| C7 | -CH | 0.85 – 0.92 | t (triplet) | 3H | Terminal methyl. Key differentiator from Pregabalin. |
Critical Spectral Features
-
Diastereotopicity (C2 & C1'): Because C3 is a chiral center, the protons on C2 and C1' are diastereotopic (chemically non-equivalent). They will not appear as simple doublets or triplets. Expect complex ABX or AB patterns.
-
Observation: The C1' aminomethyl protons often appear as two distinct sets of multiplets if the resolution is high.
-
-
Differentiation from Pregabalin:
-
Target (n-Butyl): The terminal methyl (C7) is a triplet at ~0.9 ppm.
-
Pregabalin (Isobutyl): The terminal methyls are a doublet (integrating to 6H) at ~0.9 ppm.
-
Validation: Check the integration of the methyl signal. 3H = n-butyl (Target); 6H = isobutyl (Pregabalin).
-
C NMR Analysis
The carbon spectrum provides the skeletal confirmation. The DEPT-135 experiment is essential to distinguish the methine (C3) from the methylenes.
Predicted Chemical Shifts (D O)
| Position | Type | DEPT-135 Phase | Notes | |
| C1 | COOH | 180.0 – 182.0 | Quaternary (Invisible) | Carbonyl region. Shift depends on pH. |
| C1' | CH | 44.0 – 46.0 | Negative (Down) | Aminomethyl group. |
| C2 | CH | 38.0 – 40.0 | Negative (Down) | |
| C3 | CH | 34.0 – 36.0 | Positive (Up) | Branch point. Only positive signal in the mid-field. |
| C4 | CH | 31.0 – 33.0 | Negative (Down) | |
| C5 | CH | 28.0 – 30.0 | Negative (Down) | |
| C6 | CH | 22.0 – 23.0 | Negative (Down) | |
| C7 | CH | 13.5 – 14.5 | Positive (Up) | Terminal methyl. |
Structural Validation Workflow (Graphviz)
The following diagram outlines the logical flow for confirming the structure of 3-(Aminomethyl)heptanoic acid using standard 1D and 2D NMR experiments.
Caption: Logical workflow for distinguishing 3-(Aminomethyl)heptanoic acid from its isobutyl analog (Pregabalin) using NMR topology.
Advanced Characterization & Troubleshooting
2D NMR Correlations
To unambiguously assign the overlapping methylenes (C4, C5, C6):
-
COSY (Correlation Spectroscopy): Use the distinct C7 methyl triplet as a starting point. Trace the cross-peaks: C7
C6 C5 C4 C3. -
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their attached carbons. This resolves the C2 vs C1' ambiguity, as C1' (attached to N) typically resonates further downfield in
C (~45 ppm) than C2 (~39 ppm).
Common Artifacts
-
Solvent Suppression: If using non-deuterated water with suppression (e.g., PRESAT), ensure the C3-H signal (~2.2 ppm) is not attenuated by the water tail.
-
pH Sensitivity: The chemical shift of C2-H and C1'-H is highly pH-dependent due to the proximity to the carboxylic acid and amine.
-
Acidic pH (<3): Carboxyl protonated (COOH), Amine protonated (NH
). C2 shifts upfield. -
Basic pH (>10): Carboxyl deprotonated (COO
), Amine deprotonated (NH ). C1' shifts upfield. -
Target pH (7.0): Zwitterion (COO
, NH ). This is the physiological state and yields the shifts listed in Section 3.1.
-
References
-
Pregabalin NMR Data (Homolog Reference)
-
General GABA Analog Synthesis & Characterization
- Yuen, P-W., et al. (1994). Enantioselective Synthesis of PD144723: A Potent Stereospecific Anticonvulsant. Bioorganic & Medicinal Chemistry Letters.
-
[Link]
-
NMR Prediction & Shift Tables
Sources
- 1. 3-(Methylamino)heptanoic acid | C8H17NO2 | CID 21037692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Azaniumylmethyl)heptanoate | C8H17NO2 | CID 44313511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-methylheptanoic acid | C8H17NO2 | CID 3411255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminoheptanoic acid DiscoveryCPR 104883-48-9 [sigmaaldrich.com]
- 5. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
Kinetic Analysis & Biocatalytic Profiling of 3-Aminomethylhexanoic Acid (and Analogs)
Application Note: AN-PK-3AMHA-04
Executive Summary
This application note details the protocol for the kinetic characterization of 3-aminomethylhexanoic acid (3-AMHA) and its structural analogs (e.g., 3-aminomethyl-5-methylhexanoic acid/Pregabalin). As a
This guide addresses two distinct kinetic domains required during the R&D cycle:
-
Biocatalytic Kinetics: Determination of Michaelis-Menten parameters (
) for the enzymatic synthesis of chiral 3-AMHA using -Transaminases ( -TAs). -
Bioanalytical Pharmacokinetics (PK): High-sensitivity LC-MS/MS quantification for plasma kinetic profiling.
Module A: Biocatalytic Kinetic Profiling (Enzymatic Synthesis)
Theoretical Grounding
The synthesis of chiral 3-AMHA is frequently achieved via Kinetic Resolution or Asymmetric Synthesis using
Critical Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism . However, for practical kinetic profiling, we simplify to pseudo-first-order conditions by saturating the co-substrate. A major challenge with amine substrates is substrate inhibition , where high concentrations of the amine or ketone form dead-end complexes with the enzyme (E-S complexes at the wrong active site configuration).
Therefore, the kinetic data must be fitted to the Haldane Equation (or substrate inhibition model) rather than simple Michaelis-Menten:
Where:
- is the dissociation constant for the inhibitory complex.
-
If
, the reaction rate decreases.
Workflow Diagram (Enzymatic Cascade)
Experimental Protocol (Enzyme Kinetics)
Materials:
-
Enzyme: Purified
-Transaminase (e.g., Vibrio fluvialis or engineered variant). -
Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM stock.
-
Substrate: 3-AMHA precursor (corresponding keto-acid or ester).
-
Derivatizing Agent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDLA) or Marfey’s Reagent.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare substrate stocks in DMSO (if solubility is low) or buffer (100 mM HEPES, pH 7.5) ranging from 0.5 mM to 50 mM.
-
Note: Keep DMSO concentration constant (<5%) across all kinetic points to avoid solvent effects on
.
-
-
Reaction Initiation:
-
In a 96-well deep-well plate, combine:
-
180 µL Buffer (containing 1 mM PLP and 500 mM Amine Donor).
-
10 µL Substrate Stock (Variable conc).
-
-
Incubate at 30°C for 5 minutes.
-
Start: Add 10 µL Enzyme solution.
-
-
Temporal Sampling (Initial Rate Method):
-
The "Initial Rate" (
) must be measured at <10% conversion to ensure linearity and negligible product inhibition. -
Sample 20 µL aliquots at
minutes.
-
-
Quenching & Derivatization:
-
Transfer aliquots immediately into 80 µL Acetonitrile/0.1% Formic Acid (Quench).
-
Add 20 µL L-FDLA solution (1% in acetone) and 10 µL 1M NaHCO3. Incubate at 40°C for 1 hour.
-
Why FDLA? 3-AMHA lacks a strong chromophore.[1] FDLA introduces UV absorbance (340 nm) and separates enantiomers on achiral C18 columns, allowing simultaneous measurement of conversion and enantiomeric excess (ee).
-
-
HPLC Analysis:
-
Column: C18 Core-shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase: A: Water + 0.1% TFA; B: ACN + 0.1% TFA. Gradient 5-60% B over 10 min.
-
Detection: UV at 340 nm.
-
Data Processing
Calculate the initial velocity (
| Substrate [S] (mM) | Initial Rate ( | Observation |
| 0.5 | 1.2 | Linear region (First order) |
| 2.0 | 4.5 | Approaching |
| 10.0 | 8.1 | Plateau |
| 25.0 | 6.5 | Rate Drop (Substrate Inhibition) |
| 50.0 | 3.2 | Severe Inhibition |
Fit this data to the Haldane equation (Section 2.1) to extract robust constants.
Module B: Bioanalytical Pharmacokinetic (PK) Analysis
Analytical Challenge
In plasma PK studies, 3-AMHA presents three challenges:
-
High Polarity: Poor retention on standard C18 columns.
-
Lack of Chromophore: Requires MS/MS or derivatization.
-
Isomerism: Must distinguish from endogenous isomers.
Solution: We utilize HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) for direct analysis without derivatization, maximizing throughput.
LC-MS/MS Protocol[2]
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: HILIC Amide (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).
MS/MS Transitions (MRM):
-
Ionization: ESI Positive Mode.
-
Precursor:
(for 3-AMHA/Pregabalin). -
Quantifier Product:
(Loss of , lactam formation). -
Qualifier Product:
(C-C cleavage). -
Internal Standard:
-3-AMHA or Pregabalin- .
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL Plasma.
-
Add 200 µL ACN containing Internal Standard (200 ng/mL).
-
Vortex 2 mins, Centrifuge 10 mins at 15,000 x g.
-
Inject 2 µL of supernatant.
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: ACN + 0.1% Formic Acid.[2]
-
Gradient:
-
0.0 min: 90% B (High organic for HILIC retention)
-
2.0 min: 80% B
-
3.0 min: 50% B (Wash)
-
3.1 min: 90% B (Re-equilibration - Critical for HILIC)
-
Validation Criteria (FDA Bioanalytical Guidelines)
-
Linearity: 1 ng/mL to 2000 ng/mL (
). -
Precision/Accuracy: CV < 15% (20% at LLOQ).
-
Matrix Effect: Compare post-extraction spike vs. solvent standard. HILIC often reduces phospholipid suppression compared to C18.
References
-
Siddiqui, F. A., et al. (2013). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations.[1][3] South African Journal of Chemistry.[3] Link
-
Hanson, R. L., et al. (2008). Enzymatic synthesis of (S)-3-cyano-5-methylhexanoic acid ethyl ester, an intermediate for (S)-3-aminomethyl-5-methylhexanoic acid (pregabalin). Applied Microbiology and Biotechnology. Link
-
Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.Link
-
Waters Corporation. (2020). Targeted Quantification of Cell Culture Media Components by LC-MS.Link
Sources
Application Note: Quantitative Determination of Pregabalin via Spectrophotometric Derivatization
Executive Summary & Scientific Rationale
The "Chromophore Challenge"
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) presents a unique analytical challenge: it lacks a strong UV-absorbing chromophore (conjugated
The Solution: Derivatization
To achieve robust quantification without resorting to expensive LC-MS systems, we utilize chemical derivatization . This guide details two validated protocols that transform Pregabalin into a highly colored chromogen, shifting detection into the visible spectrum where interference is minimal and sensitivity is high.
-
Method A (Ninhydrin): Utilizes oxidative deamination and condensation to form "Ruhemann’s Purple" (
nm). -
Method B (NQS): Utilizes nucleophilic substitution with 1,2-Naphthoquinone-4-sulfonic acid in an alkaline medium to form an orange N-alkyl-amino-naphthoquinone derivative (
nm).
Experimental Workflow Visualization
The following diagram outlines the logical flow of the analytical procedure, highlighting the bifurcation between the two derivatization strategies.
Figure 1: Analytical workflow for the spectrophotometric determination of Pregabalin.
Materials & Instrumentation
Reagents (Analytical Grade)
-
Pregabalin Standard: >99% purity.[1]
-
Ninhydrin: 0.2% - 2.0% (w/v) solution in ethanol or buffer.
-
1,2-Naphthoquinone-4-sulfonic acid sodium salt (NQS): 0.5% (w/v) aqueous solution.[2]
-
Solvents: Distilled water, Methanol, Ethanol.
-
Buffers: Phosphate buffer (pH 7.4), NaOH (0.1 M), HCl (0.1 M).
Instrumentation
-
UV-Vis Spectrophotometer: Double-beam preferred (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cells.[3]
-
Thermostatic Water Bath: Capable of maintaining
. -
Analytical Balance: Precision to 0.1 mg.
Protocol A: Ninhydrin Derivatization (The "Gold Standard")
Mechanism: Ninhydrin reacts with the primary amine of Pregabalin via oxidative deamination.[3] This forms a Schiff base, which undergoes hydrolysis and condensation with a second ninhydrin molecule to yield the purple chromophore (Ruhemann's Purple).[3][4]
Step-by-Step Methodology
-
Standard Stock Preparation:
-
Reaction Setup:
-
Aliquot volumes of the working standard (e.g., 0.5 – 3.0 mL) into a series of 10 mL volumetric flasks.
-
Add 2.0 mL of Ninhydrin reagent (0.2% w/v).
-
Add 1.0 mL of Phosphate Buffer (pH 7.4). Expert Note: pH control is critical; too acidic prevents nucleophilic attack; too basic destabilizes the product.
-
-
Thermal Derivatization:
-
Place flasks in a water bath at 80°C for 20 minutes .
-
Observation: Solution will turn from colorless to violet/purple.
-
-
Stabilization & Measurement:
-
Cool to room temperature in an ice-water bath (stops the reaction).
-
Dilute to volume (10 mL) with distilled water or ethanol.
-
Measure absorbance at 570 nm against a reagent blank.
-
Protocol B: NQS Derivatization (Alkaline Condensation)
Mechanism: NQS acts as a chromogenic reagent that undergoes nucleophilic substitution. The amino group of Pregabalin displaces the sulfonate group on the naphthoquinone ring in an alkaline environment.
Step-by-Step Methodology
-
Reagent Preparation:
-
NQS Solution: Prepare 0.5% (w/v) in distilled water. Protect from light (freshly prepared).[2]
-
NaOH Solution: 0.1 N aqueous solution.
-
-
Reaction Setup:
-
Transfer aliquots of Pregabalin stock into 10 mL flasks.
-
Add 1.0 mL of 0.1 N NaOH . Expert Note: Alkalinity is required to deprotonate the amine, making it a stronger nucleophile.
-
Add 1.0 mL of NQS solution .
-
-
Reaction Conditions:
-
Allow to stand at room temperature for 20-30 minutes . (Some protocols suggest mild heating at 40°C for 10 mins to accelerate kinetics).
-
Observation: Solution turns orange-red.
-
-
Quenching & Measurement:
Reaction Mechanism Visualization
Understanding the chemistry ensures you can troubleshoot low yields.
Figure 2: Simplified reaction pathway for Ninhydrin derivatization.
Validation & Data Analysis
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
Quantitative Parameters
| Parameter | Method A (Ninhydrin) | Method B (NQS) |
| 570 - 576 nm | 460 - 485 nm | |
| Beer's Law Range | ||
| Regression ( | ||
| LOD (Limit of Detection) | ||
| Molar Absorptivity | High | Moderate |
| Stability | Stable for >4 hours | Stable for ~2 hours |
Critical Control Points (Troubleshooting)
-
Temperature Control (Method A): Inconsistent heating leads to variable color intensity. Use a digital water bath.
-
pH Sensitivity:
-
Blank Correction: Always use a reagent blank (Buffer + Reagent + Solvent) as Ninhydrin itself has slight absorbance.
References
-
Senthilkumar, G. P. (2022).[3] "Development of Spectrophotometric Method for the Determination of Pregabalin in Bulk and Pharmaceutical Formulations." NeuroQuantology.
-
Rashid, M., et al. (2014). "Precise and Sensitive Ambient Temperature Based Analytical Colorimetric Method for Pregabalin." Brazilian Journal of Pharmaceutical Sciences.
-
Bali, A., & Gaur, P. (2011). "A novel method for spectrophotometric determination of pregabalin in pure form and in capsules."[2][3][5][6][12][13] International Journal of Pharmacy and Pharmaceutical Sciences.
-
Thejaswini, J.C., et al. (2011).[5] "Spectrophotometric determination of pregabalin using 1, 2-napthaquinone-4-sulfonic acid sodium." Der Pharmacia Lettre.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. A novel method for spectrophotometric determination of pregabalin in pure form and in capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. ajrconline.org [ajrconline.org]
Synthesis of 3-(Aminomethyl)heptanoic acid via Hofmann rearrangement
Application Note: Scalable Synthesis of 3-(Aminomethyl)heptanoic Acid via Hofmann Rearrangement
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(aminomethyl)heptanoic acid , a structural analog of the anticonvulsant agents Gabapentin and Pregabalin. The method utilizes a Hofmann rearrangement mediated by sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH). Unlike traditional bromine-based routes, this protocol minimizes hazardous waste and maximizes atom economy.
The workflow is designed for researchers in drug discovery and process development, focusing on the critical conversion of 3-(carbamoylmethyl)heptanoic acid (the "mono-amide" precursor) into the target
Chemical Context & Mechanism
3-(Aminomethyl)heptanoic acid is a GABA (
Mechanism of Action:
-
N-Chlorination: The amide nitrogen is chlorinated by hypochlorite to form an N-chloroamide.
-
Deprotonation: Base abstracts the remaining proton, creating an unstable N-chloroamide anion.
-
Rearrangement (The Critical Step): The alkyl group migrates to the nitrogen, expelling the chloride ion and forming a transient isocyanate .[2][3]
-
Hydrolysis & Decarboxylation: The isocyanate reacts rapidly with water to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[1][4]
Visual 1: Retrosynthetic Pathway & Mechanism
Caption: Pathway from anhydride precursor to target amino acid via N-chloro and isocyanate intermediates.[1][2][5][6][7][8][9][10][11][12][13][14]
Experimental Protocol
Materials & Reagents
-
Precursor: 3-(Carbamoylmethyl)heptanoic acid (Synthesized via ammonolysis of 3-butylglutaric anhydride).
-
Oxidant: Sodium Hypochlorite solution (10–13% active chlorine).
-
Base: Sodium Hydroxide (50% w/w solution).
-
Quench: Sodium Bisulfite (NaHSO₃) or Hydrochloric Acid (HCl).
-
Solvent: Deionized Water.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
Charge a jacketed glass reactor with 3-(carbamoylmethyl)heptanoic acid (1.0 equiv).
-
Add Water (3.0 vol) and cool the slurry to 0–5°C .
-
Slowly add NaOH (50%) (3.5 equiv) while maintaining internal temperature
.-
Note: Excess base is critical to stabilize the N-chloro intermediate and prevent premature rearrangement or urea formation.
-
Step 2: Oxidant Addition (N-Chlorination)
-
Cool the clear solution to -5°C to 0°C .
-
Add NaOCl solution (1.05 equiv) dropwise over 45–60 minutes.
-
Critical Parameter: Do not exceed 0°C. Higher temperatures during addition promote the formation of impurities (e.g., dichlorinated species).
-
-
Stir at 0°C for 30 minutes.
Step 3: The Hofmann Rearrangement
-
Heat the reaction mass to 40–45°C .
-
Observation: An exotherm will occur as the rearrangement proceeds. Monitor internal temperature closely; active cooling may be required to keep
.
-
-
Maintain at 45°C for 1–2 hours.
-
Monitor reaction progress via HPLC (Disappearance of amide peak).
Step 4: Quenching & Isolation
-
Cool the mixture to 20–25°C .
-
Quench: Add Sodium Bisulfite solution (0.1 equiv) to destroy residual hypochlorite. Verify with starch-iodide paper (should remain white).
-
Acidification: Slowly add concentrated HCl to adjust pH to the isoelectric point (
pH 6.0–6.5) or to pH < 1 to isolate as the hydrochloride salt.-
Safety: Ensure all oxidant is quenched before adding acid to prevent
gas evolution.
-
-
Workup:
-
Option A (Zwitterion): Cool to 0–5°C, stir for 2 hours, filter the precipitated solid.
-
Option B (HCl Salt): Extract into organic solvent (e.g., n-butanol) or evaporate to dryness and recrystallize from isopropyl alcohol (IPA).
-
Critical Process Parameters (CPPs)
The following parameters are decisive for yield and purity.
| Parameter | Range | Impact of Deviation |
| NaOCl Stoichiometry | 1.00 – 1.05 eq | < 1.0: Incomplete conversion. > 1.1: Formation of chlorinated impurities. |
| Addition Temp | -5°C to 5°C | > 5°C: Premature rearrangement leading to "Impurity X" (Urea dimer). |
| NaOH Concentration | 3.0 – 4.0 eq | Low: Incomplete hydrolysis of isocyanate (urea formation). High: Difficult isolation/high salt load. |
| Rearrangement Temp | 40°C – 50°C | < 40°C: Slow kinetics. > 60°C: Degradation of product. |
Troubleshooting & Impurity Control
Common Impurity: The Urea Dimer If the transient isocyanate intermediate reacts with the already-formed amine product instead of water, a symmetrical urea impurity forms.
-
Cause: Low base concentration or insufficient water.
-
Solution: Ensure NaOH is
3.5 equivalents. High pH ensures the amine remains deprotonated and the isocyanate hydrolyzes rapidly.
Process Workflow Diagram
Caption: Operational workflow for the Hofmann rearrangement process.
References
-
Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin): An Enantioselective Synthesis of a 3-Substituted GABA Analog." Organic Process Research & Development, 1(1), 26–38.[8][9] Link
-
Hedayatullah, M., et al. (2014). "Improved process for the preparation of pregabalin." World Intellectual Property Organization, WO2014080345A2. Link
-
Kansal, V., et al. (2008). "Process for preparing pregabalin via Hofmann reaction and crystalline form thereof." United States Patent Application, US20090069596A1. Link
-
Wallis, E. S., & Lane, J. F. (1946).[11] "The Hofmann Reaction."[1][2][3][4][8][11][12][13][14][15][16] Organic Reactions, 3, 267–306.[11] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents [patents.google.com]
- 6. CN106748850B - A kind of preparation method of Pregabalin - Google Patents [patents.google.com]
- 7. WO2014080345A2 - Improved process for the preparation of pregabalin - Google Patents [patents.google.com]
- 8. Improved Process For The Preparation Of Pregabalin [quickcompany.in]
- 9. EP1992609A1 - A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 10. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. BJOC - Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates [beilstein-journals.org]
- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Large-Scale Chemoenzymatic Synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)
Executive Summary & Mechanistic Rationale
(S)-3-(aminomethyl)-5-methylhexanoic acid, globally recognized as the blockbuster anticonvulsant and analgesic Pregabalin, is a γ-aminobutyric acid (GABA) analogue[1]. Early manufacturing routes relied on the synthesis of a racemic mixture followed by classical chiral resolution using (S)-mandelic acid. However, the immense global demand for Pregabalin necessitated a paradigm shift toward green chemistry and high-throughput scalability[2].
The current gold-standard industrial process utilizes a highly efficient chemoenzymatic route. The cornerstone of this pathway is an enzymatic kinetic resolution utilizing a Lipolase (a lipase enzyme) in a purely aqueous medium[1]. This enzyme exhibits profound stereoselectivity, hydrolyzing only the (S)-enantiomer of a racemic cyano diester (CNDE) intermediate into a water-soluble monoester, while the unreacted (R)-enantiomer remains as an insoluble organic oil[2]. This elegant biphasic system allows for simple physical separation, and the unwanted (R)-enantiomer is subsequently racemized and recycled, effectively bypassing the 50% maximum yield limitation of traditional kinetic resolutions[2].
Chemoenzymatic kinetic resolution pathway for large-scale (S)-Pregabalin synthesis.
Process Metrics & Green Chemistry Impact
The transition from the 1st-generation classical resolution to the chemoenzymatic route drastically reduced the environmental footprint of Pregabalin production. By conducting the resolution in water and recycling the off-enantiomer, organic solvent usage was slashed by over 85%[2].
Table 1: Material Inputs for 1,000 kg of Pregabalin (1st Gen vs. Chemoenzymatic Route)
| Material Input | 1st Generation Route (kg) | Chemoenzymatic Route (kg) | Reduction (%) |
| Cyano Diester (CNDE) | 6,212 | 4,798 | 22.8% |
| (S)-Mandelic Acid | 1,135 | 0 | 100.0% |
| Enzyme (Lipolase) | 0 | 574 | N/A |
| Sponge / Raney Nickel | 531 | 79.5 | 85.0% |
| Organic Solvents | 50,042 | 6,230 | 87.6% |
| Total Mass Input | 57,920 | 11,681.5 | 79.8% |
| E-Factor | 86 | 17 | 80.2% |
Data aggregated from Pfizer's Green Chemistry process optimization reports[2].
Self-Validating Experimental Protocols
The following protocols outline the large-scale synthesis workflow. Each phase is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic integrity before progression.
Phase 1: Synthesis of Racemic CNDE
Causality: The carbon backbone of Pregabalin is assembled via a Knoevenagel condensation followed by a Michael addition of cyanide. Diethyl malonate and isovaleraldehyde provide the highly functionalized scaffold required for subsequent enzymatic recognition.
-
Charge a reactor with isovaleraldehyde (1.0 eq) and diethyl malonate (1.05 eq).
-
Add a catalytic amount of di-n-propylamine and acetic acid. Heat to 70 °C under a Dean-Stark trap to remove water, driving the Knoevenagel condensation to completion.
-
Cool the mixture to 20 °C and introduce hydrogen cyanide (HCN) gas (1.1 eq) or an aqueous NaCN/acid equivalent.
-
IPC (Self-Validation): Monitor via GC-MS. The reaction is validated for progression only when the intermediate alkylidene malonate peak is <1.0% Area, confirming complete cyanation to the racemic cyano diester (CNDE).
Phase 2: Lipolase-Catalyzed Kinetic Resolution (Core Step)
Causality: Lipolase selectively binds the (S)-enantiomer of CNDE. Strict pH control is mandatory; if the pH drops below 7.0, the catalytic histidine residue in the enzyme's active site protonates, arresting turnover. If the pH exceeds 8.0, non-selective chemical saponification occurs, destroying the enantiomeric excess (ee).
-
Suspend racemic CNDE in deionized water (approx. 3.25 L water per kg of CNDE) to create a biphasic emulsion[2].
-
Add Lipolase enzyme preparation (approx. 0.8% protein loading w/w)[2].
-
Initiate vigorous agitation and maintain the temperature strictly at 25–30 °C.
-
Utilize an automated pH-stat to continuously dose 10M NaOH, maintaining the reaction pH at exactly 7.2.
-
IPC (Self-Validation): Sample the emulsion every 2 hours. Centrifuge to separate the phases. Analyze the aqueous phase via Chiral HPLC. The resolution is complete when base consumption plateaus (approx. 45% conversion) and the aqueous phase exhibits >99.7% ee for the (S)-cyano monoester[2].
Phase 3: Phase Separation and (R)-Enantiomer Recycling
Causality: The unreacted (R)-diester is highly lipophilic and separates cleanly from the aqueous sodium salt of the (S)-monoester. Treating the (R)-diester with a strong base triggers a retro-Michael/Michael addition sequence, scrambling the stereocenter and regenerating the racemic starting material.
-
Cease agitation and allow the reactor to settle for 60 minutes.
-
Decant the lower organic layer (containing the unreacted (R)-diester).
-
Transfer the (R)-diester to a secondary vessel, add sodium ethoxide (NaOEt) in ethanol, and heat to 100 °C for 4 hours[2].
-
IPC (Self-Validation): Analyze via polarimetry or chiral HPLC. The recycling step is validated when the optical rotation drops to zero (racemization complete), allowing this batch to be fed back into Phase 2.
Phase 4: Decarboxylation and Nitrile Reduction
Causality: Sponge nickel (Raney Ni) is specifically chosen over Palladium on Carbon (Pd/C) for the final hydrogenation. Pd/C frequently catalyzes the reductive amination of the intermediate imine with already-formed primary amines, leading to unwanted secondary amine dimers. Sponge nickel in a highly aqueous, basic environment completely suppresses this dimerization.
-
Heat the aqueous phase from Phase 2 (containing the (S)-monoester) to 80 °C for 4 hours to induce thermal decarboxylation, yielding (S)-ethyl 3-cyano-5-methylhexanoate.
-
Transfer the aqueous solution to a high-pressure hydrogenation reactor.
-
Charge the reactor with Sponge Nickel catalyst (approx. 10% w/w relative to substrate).
-
Pressurize the vessel with H₂ gas to 50 psi and maintain at 40 °C until hydrogen uptake ceases.
-
Filter the catalyst safely (pyrophoric hazard) and adjust the aqueous filtrate to pH 7.0 to precipitate (S)-Pregabalin.
-
IPC (Self-Validation): Reverse-phase HPLC must show <0.5% of the cyano intermediate. Chiral HPLC must confirm >99.5% ee of the final API.
Next-Generation Alternatives: Asymmetric Bioreduction
While kinetic resolution is highly optimized, it still requires recycling loops. Recent advancements in biocatalysis have demonstrated the viability of completely asymmetric syntheses using ene-reductases [3]. By subjecting stereochemically pure β-cyanoacrylate esters to ene-reductases, researchers can achieve direct asymmetric bioreduction, yielding the (S)-cyano precursor in >99% ee without the need for off-enantiomer recycling[3]. Furthermore, continuous flow asymmetric organocatalysis is emerging as a scalable, uninterrupted method for synthesizing chiral Pregabalin precursors[4].
Next-generation asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases.
References
-
Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study MDPI[Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases ACS Publications (The Journal of Organic Chemistry)[Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates RSC Publishing[Link]
-
Green Chemistry at Pfizer (Process Metrics and Scale-Up Data) DBU (Deutsche Bundesstiftung Umwelt)[Link]
Sources
Application Note: Analytical Derivatization Strategies for 3-(Aminomethyl)heptanoic Acid
Introduction & Scientific Context
3-(Aminomethyl)heptanoic acid is a
From an analytical perspective, 3-(Aminomethyl)heptanoic acid presents a classic "stealth" profile:
-
Zwitterionic Nature: It exists as a zwitterion at neutral pH, making retention on standard C18 Reverse Phase (RP) columns poor without ion-pairing agents or pH modification.
-
Chromophore Deficiency: The molecule lacks a conjugated
-system, rendering it invisible to standard UV-Vis detection (254 nm). -
Polarity: Its high polarity complicates extraction from biological matrices using standard liquid-liquid extraction (LLE).
To overcome these barriers, this guide details two orthogonal derivatization workflows. We utilize the primary amine (
The "Analogue Bridge" Concept
Because specific literature on the heptanoic acid derivative is sparse compared to its blockbuster cousins, this protocol leverages the chemically identical reactivity of the
Method A: High-Sensitivity HPLC-FLD (Fluorescence)
Best For: Pharmacokinetics (PK), trace impurity analysis, and biological matrices (plasma/serum).
The Chemistry: OPA/Thiol Reaction
The most robust method for primary amines involves o-Phthalaldehyde (OPA) in the presence of a thiol (typically 2-Mercaptoethanol or 3-Mercaptopropionic acid).[1][2]
-
Mechanism: The amine attacks the OPA aldehyde, followed by the thiol attacking the resulting imine. This cyclization creates a highly fluorescent 1-alkylthio-2-alkylisoindole.
-
Critical Constraint: The isoindole derivative is kinetically unstable . It degrades into non-fluorescent byproducts within minutes. Therefore, automated pre-column derivatization or strict manual timing is required [3].
Reagent Preparation
-
Borate Buffer (pH 9.5): Dissolve 0.2 M Boric acid in HPLC-grade water. Adjust pH to 9.5 using 1 M NaOH. Note: High pH is essential to ensure the amine is deprotonated (
) and nucleophilic. -
OPA Reagent Stock: Dissolve 50 mg OPA in 1 mL Methanol. Add 9 mL of Borate Buffer. Add 50
L of 2-Mercaptoethanol (2-ME). Store in amber glass; stable for 24 hours.
Experimental Protocol (Automated/Manual)
-
Sample Prep: Dissolve 3-(Aminomethyl)heptanoic acid in 0.1 M HCl (to ensure solubility) or mobile phase A. Target concentration: 1–100
g/mL. -
Derivatization Mix:
-
Reaction: Vortex for 30 seconds. Allow to stand for exactly 60 seconds .
-
Quench/Inject: Immediately inject onto the HPLC column. (If using an autosampler, program the "mix-wait-inject" cycle).
HPLC Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 |
| Mobile Phase A | 10 mM Sodium Phosphate buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 15% B; 2-10 min: 15% |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence: |
Workflow Visualization
Figure 1: Critical timing workflow for OPA derivatization. Injection must occur before isoindole degradation.
Method B: Structural Confirmation via GC-MS
Best For: Identification, impurity profiling, and samples in organic solvents.
The Chemistry: Silylation (MSTFA)
Gas chromatography requires the analyte to be volatile and thermally stable. We replace the active protons on the amine (
-
Reaction:
-
Critical Constraint: Moisture Sensitivity. TMS derivatives hydrolyze instantly in the presence of water. The sample must be bone-dry [4].
Reagent Preparation
-
Silylation Mix: MSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to silylate sterically hindered groups.
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger).
Experimental Protocol
-
Drying: Transfer 50
L of sample (in methanol/water) to a GC vial. Evaporate to complete dryness under a stream of Nitrogen at 60°C.-
Tip: Add 50
L of Dichloromethane and re-evaporate to azeotrope trace water.
-
-
Derivatization: Add 50
L of Anhydrous Pyridine and 100 L of MSTFA (+1% TMCS). -
Incubation: Cap tightly (PTFE-lined cap). Heat at 60°C for 30 minutes.
-
Injection: Inject 1
L into the GC-MS.
GC-MS Conditions
| Parameter | Setting |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless, 260°C |
| Oven Program | 70°C (1 min) |
| MS Source | Electron Impact (EI), 70 eV, 230°C |
| Monitor Ions | Scan 50–500 m/z (Look for [M-15]+ loss of methyl from TMS) |
Decision Matrix Workflow
Figure 2: Sample preparation logic for GC-MS silylation to ensure anhydrous conditions.
Expert Insights & Troubleshooting
Stability of the OPA Derivative
The primary failure mode in Method A is the degradation of the fluorescent signal.
-
Observation: Peak area decreases by 50% if the sample sits in the autosampler for >10 mins post-reaction.
-
Solution: Use "On-line Derivatization" (autosampler programming) where the needle picks up reagent and sample, mixes in the loop/vial, and injects immediately. If manual, prepare one sample at a time.
The "Double Peak" in GC-MS
In Method B, you may observe two peaks for the single analyte.
-
Cause: Incomplete silylation. The amine might be silylated (
) while the acid is not, or vice versa. -
Fix: Ensure the reagent is fresh (MSTFA hydrolyzes in humid air). Increase incubation time to 60 mins. Ensure excess MSTFA is present (at least 50:1 molar excess).
Alternative: FMOC-Cl
If OPA stability is too challenging, FMOC-Cl (9-Fluorenylmethyl chloroformate) is a viable alternative [5].
-
Pros: Derivatives are stable for days.
-
Cons: FMOC-Cl itself is fluorescent. You must perform a liquid-liquid extraction (with Pentane) after the reaction to remove excess reagent, or the chromatogram will be dominated by the reagent peak.
References
-
Vermeij, T. A., & Edelbroek, P. M. (2004). Simultaneous high-performance liquid chromatographic analysis of pregabalin, gabapentin and vigabatrin in human serum by precolumn derivatization with o-phtaldialdehyde and fluorescence detection.[2][5] Journal of Chromatography B, 810(2), 297-303. Link
-
Tatar, S., & Saglik, S. (2011). Highly sensitive determination and validation of gabapentin in pharmaceutical preparations by HPLC with 4-fluoro-7-nitrobenzofurazan derivatization and fluorescence detection. Journal of Chromatographic Science, 49(6), 417-420. Link
-
Agilent Technologies. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.[3] Application Note. Link
-
Sigma-Aldrich. (2021). The Derivatization and Analysis of Amino Acids by GC-MS. Technical Bulletin. Link
-
Creative Proteomics. (2023). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Protocol Guide. Link
Sources
- 1. teo.elte.hu [teo.elte.hu]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Simultaneous high-performance liquid chromatographic analysis of pregabalin, gabapentin and vigabatrin in human serum by precolumn derivatization with o-phtaldialdehyde and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Evaluation of 3-(Aminomethyl)heptanoic Acid in Anticonvulsant Discovery
Executive Summary
The development of novel gabapentinoids requires a delicate optimization of molecular structure to achieve both high target affinity and efficient central nervous system (CNS) penetration. 3-(Aminomethyl)heptanoic acid is a straight-chain aliphatic analog of the blockbuster drug pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). In preclinical drug discovery, this compound serves as a critical structural probe in Structure-Activity Relationship (SAR) studies. This application note details the mechanistic rationale, quantitative profiling, and validated experimental protocols for evaluating 3-(aminomethyl)heptanoic acid as an anticonvulsant agent.
Mechanistic Rationale & SAR Context
Despite their structural resemblance to
Binding to the
However, high in vitro affinity for the
Mandatory Visualization: Mechanism of Action
Mechanism of action for 3-(aminomethyl)heptanoic acid from BBB transit to seizure suppression.
Quantitative Data Summary
To contextualize the pharmacological profile of 3-(aminomethyl)heptanoic acid, its binding and efficacy metrics are compared against established clinical standards. The extension of the alkyl chain generally preserves
| Compound | System L Transporter | MES | |
| Gabapentin | 59.0 | 125.0 | 14.0 |
| Pregabalin | 23.0 | 158.0 | 8.0 |
| 3-(Aminomethyl)heptanoic acid * | 35.5 | 210.0 | 12.5 |
*Note: Values for the heptanoic acid analog are representative estimates derived from structural homology models and historical SAR trends for straight-chain gabapentinoids.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay ( -Gabapentin Displacement)
Objective: To quantify the binding affinity (
Causality & Rationale:
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat neocortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step twice to wash out endogenous amino acids (which could compete for the binding site).
-
Assay Incubation: In a 96-well plate, combine 50 µL of
-gabapentin (final concentration ~10 nM), 50 µL of 3-(aminomethyl)heptanoic acid at varying concentrations ( to M), and 100 µL of the membrane suspension (approx. 100 µg protein/well). -
Equilibration: Incubate the plate at room temperature (22°C) for 45 minutes. Causality: This specific duration is required to reach thermodynamic equilibrium for gabapentinoid association kinetics.
-
Termination: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash filters three times with 1 mL of ice-cold HEPES buffer.
-
Quantification: Extract the filters into scintillation vials, add 3 mL of scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.
System Validation: The assay is a self-validating system. Total binding is defined by the vehicle, while non-specific binding (NSB) is defined by the inclusion of 10 µM unlabeled gabapentin in parallel control wells. The assay is only considered valid if the calculated Z'-factor is > 0.5, confirming a robust dynamic range between specific binding and background noise.
Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Model
Objective: To evaluate the systemic anticonvulsant efficacy of 3-(aminomethyl)heptanoic acid.
Causality & Rationale: The MES test is the standard preclinical model for generalized tonic-clonic seizures. Corneal electrodes are utilized instead of auricular (ear) electrodes because corneal stimulation ensures the electrical current passes through the entire forebrain, providing a more rigorous and translatable model of seizure propagation.
Step-by-Step Methodology:
-
Subject Preparation: Acclimate male CD-1 mice (20–25 g) to the testing environment for at least 1 hour prior to the experiment.
-
Dosing: Administer 3-(aminomethyl)heptanoic acid via oral gavage (PO) or intraperitoneal (IP) injection in a 0.5% methylcellulose vehicle.
-
Pre-treatment Interval: Wait 1 to 2 hours post-administration before testing. Causality: Unlike lipophilic drugs that passively diffuse into the brain within minutes, gabapentinoids require active transport via the System L transporter. This active transport mechanism dictates a delayed
in the CNS. -
Electroshock Administration: Apply a drop of 0.9% saline to each eye to ensure optimal electrical conductivity. Apply the corneal electrodes and deliver a 50 mA, 60 Hz alternating current for 0.2 seconds.
-
Observation: Immediately observe the animal for the presence or absence of Hindlimb Tonic Extension (HLTE). Protection is defined as the complete abolition of the HLTE component of the seizure.
System Validation: The stimulus parameters are self-validated by the vehicle control cohort. The shock intensity (50 mA) must elicit HLTE in 100% of the vehicle-treated mice. If any vehicle-treated mouse fails to exhibit HLTE, the experiment is halted, and the electrode placement and current generator are immediately recalibrated to prevent false-positive efficacy readings in the test cohorts.
References
-
Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain Source: MDPI (Current Medicinal Chemistry) URL:[Link][1]
-
The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential Source: NIH PubMed Central URL:[Link][2]
-
Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target Source: NIH PubMed Central URL:[Link][3]
Sources
Troubleshooting & Optimization
Technical Support: Troubleshooting Low Yield in 3-(Aminomethyl)heptanoic Acid Synthesis
The following technical guide addresses yield optimization for 3-(Aminomethyl)heptanoic acid , a GABA analog structurally related to Pregabalin and Gabapentin. The chemistry described focuses on the most common laboratory synthesis route: Michael addition of nitromethane to an
Diagnostic Triage: Where is the Yield Loss?
Before altering reaction parameters, you must localize the loss. Is the product failing to form (Reaction Engineering), or is it being lost during workup (Isolation Engineering)?
Diagnostic Workflow
Figure 1: Diagnostic logic tree to isolate the source of yield loss. Use LC-MS to distinguish between unreacted starting material, lactam formation (mass M-18), and water-solubility losses.[1]
The "Lactam Trap": A Critical Mechanism Insight
The Issue: The most common cause of "missing" product in this synthesis is not decomposition, but cyclization .
3-(Aminomethyl)heptanoic acid is a
-
Symptom: High purity by NMR/HPLC, but incorrect mass (M-18) and no zwitterionic character.
-
Prevention: Ensure the ester is hydrolyzed to the carboxylate salt before the nitro group is reduced. Alternatively, if the lactam forms, you must perform a rigorous ring-opening hydrolysis (6N HCl, reflux, 12h).
Step-by-Step Optimization Guide
Phase 1: The Michael Addition (C-C Bond Formation)
Reaction: Ethyl 2-heptenoate + Nitromethane
| Common Pitfall | Mechanism of Failure | Optimization Protocol |
| Reversibility | The addition is reversible (retro-Michael). Equilibrium favors reactants at high temp. | Use Excess Nitromethane: Use nitromethane as the solvent or in 5-10 eq excess to drive equilibrium.[1] |
| Polymerization | Strong bases cause anionic polymerization of the acrylate. | Base Selection: Switch from NaOEt to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU forms a complex with nitromethane that accelerates addition without triggering polymerization [1]. |
| Incomplete Conversion | Steric hindrance at the | Temperature Ramp: Start at 0°C to minimize polymerization, then warm to 60°C to push conversion. |
Phase 2: Reduction (Nitro Amine)
Reaction: Ethyl 3-(nitromethyl)heptanoate
-
The Fix: Saponify First.
-
Treat Nitro-ester with NaOH/MeOH to form the Sodium Carboxylate of the nitro acid.
-
Hydrogenate the salt in water/MeOH using Raney Nickel or Pd/C.
-
Why? The carboxylate anion (
) is not electrophilic.[1] The amine formed cannot cyclize onto it.
-
Protocol for Hydrogenation:
-
Catalyst: Raney Nickel (active) is preferred over Pd/C for aliphatic nitro groups to avoid poisoning.
-
Solvent: Methanol/Water (1:1).
-
Additive: Add 1-2 equivalents of Ammonia or Ammonium Hydroxide .[1]
-
Reason: Prevents formation of secondary amine dimers (where the newly formed amine attacks an intermediate imine).
-
Phase 3: Isolation of the Zwitterion
The Challenge: The final product is a zwitterion (highly polar, soluble in water, insoluble in ether/DCM). Standard extraction will fail .
Recommended Isolation Protocol (Isoelectric Precipitation):
-
Concentrate: Remove methanol and catalyst (filtration) from the reduction mixture. You now have an aqueous solution of the amino acid sodium salt (pH ~10-12).[1]
-
Neutralize: Carefully add glacial acetic acid or 6N HCl.
-
Target pH: Adjust pH to the Isoelectric Point (pI) , typically pH 6.5 – 7.2 for this class of molecules.
-
Crystallization:
-
The zwitterion is least soluble at its pI.
-
Add a "bad solvent" (Isopropanol or Acetone) to the aqueous mixture (Ratio 3:1 Solvent:Water) to force precipitation.
-
Cool to 4°C overnight.
-
-
Desalting (If precipitation fails):
-
Use Dowex 50WX8 (H+ form) ion exchange resin.
-
Load aqueous solution
Wash with water (removes salts) Elute product with 10% . -
Evaporate ammonia to obtain pure amino acid [2].
-
Quantitative Comparison of Bases (Michael Addition)
Data aggregated from optimization studies on analogous Pregabalin precursors [3].
| Base | Equivalents | Solvent | Yield (%) | Purity (%) | Notes |
| NaOEt | 0.2 | EtOH | 45-55% | 85% | Significant polymerization byproducts.[1] |
| TBAF | 1.0 | THF | 60-65% | 90% | Difficult to remove tetrabutylammonium salts.[1] |
| DBU | 1.2 | 88-92% | 98% | Best Method. Reaction run neat in nitromethane.[1] | |
| K2CO3 | 2.0 | DMF | 70% | 88% | Slow reaction (24-48h).[1] |
FAQ: Rapid Troubleshooting
Q: My product is an oil that won't crystallize. A: You likely have inorganic salts (NaCl) trapped in the oil. Dissolve in minimal water, load onto an Ion Exchange column (Dowex 50W), wash with water, and elute with ammonia. Lyophilization of the eluent yields a solid.
Q: Mass spec shows M+1 = 156 instead of 174. A: You have made the lactam (4-butylpyrrolidin-2-one). Reflux the oil in 6N HCl for 6 hours to open the ring, then neutralize to pH 7 to isolate the amino acid.
Q: The hydrogenation stopped at 50% conversion. A: Nitro reduction poisons catalysts easily. Ensure your Raney Nickel is fresh. If using Pd/C, wash the nitro-intermediate with EDTA or dilute acid to remove trace metals from the Michael step that might poison the Pd.
References
-
DBU-Catalyzed Michael Addition: Ballini, R., et al. "Nitroalkanes as key building blocks for the synthesis of
-amino acids."[1] Current Organic Chemistry, 2004. (Proxy link to similar Michael Addition methodology). -
Zwitterion Isolation via Ion Exchange: Silverman, R. B., & Andruszkiewicz, R. "A convenient synthesis of 3-alkyl-4-aminobutyric acids."[1] Synthesis, 1989. .
-
Pregabalin Synthetic Routes (Analogous Chemistry): Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997. .
(Note: While specific literature on "3-(Aminomethyl)heptanoic acid" is sparse, the chemistry is identical to the well-documented synthesis of Pregabalin (3-isobutyl) and Gabapentin.[1] The protocols above are adapted from these validated industrial processes.)
Sources
Technical Support Center: Optimizing Reaction Conditions for Pregabalin Synthesis
Status: Operational Ticket Focus: Process Optimization, Impurity Control, and Yield Enhancement Target Audience: Process Chemists, R&D Scientists
Executive Summary & Route Selection
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) synthesis presents a classic challenge in process chemistry: managing stereochemistry while preventing the intramolecular cyclization of a
While multiple routes exist, this guide focuses on the two most prevalent industrial strategies:[1]
-
The Classical Hofmann Rearrangement Route: Robust, scalable, but requires strict temperature/pH control to limit impurities.
-
The Chemoenzymatic Route: High enantioselectivity, "green" profile, but sensitive to biological parameters.
Strategic Route Comparison
| Parameter | Hofmann Rearrangement Route | Chemoenzymatic Route (Lipase) |
| Key Intermediate | (R)-3-(carbamoylmethyl)-5-methylhexanoic acid | Ethyl 3-cyano-5-methylhexanoate |
| Chiral Induction | Classical Resolution (e.g., (R)-PEA or (S)-Mandelic acid) | Kinetic Resolution (e.g., Lipolase) |
| Critical Impurity | Pregabalin Lactam (Acid-catalyzed cyclization) | Hydrolysis byproducts |
| Scalability | High (Batch or Continuous) | Moderate to High (Requires bioreactor) |
| Green Factor | Low (Bromine/Hypochlorite waste) | High (Aqueous media, recyclable catalyst) |
Process Visualization: Synthesis & Critical Control Points
The following diagram outlines the logical flow of the Hofmann route, highlighting critical control points (CCPs) where yield is often lost or impurities generated.
Figure 1: Critical Control Points in the Hofmann Rearrangement synthesis route. Note the risk of Lactam formation during the acidic quench.
Detailed Optimization Protocols
Protocol A: Optimizing the Hofmann Rearrangement
The conversion of the primary amide to the primary amine is the most sensitive step.
Objective: Maximize conversion while minimizing the "Lactam" impurity ((S)-4-isobutylpyrrolidin-2-one).
Reagents:
-
Substrate: (R)-3-(carbamoylmethyl)-5-methylhexanoic acid[2][3][4]
-
Oxidant: Sodium Hypobromite (prepared in situ from NaOH +
) or Sodium Hypochlorite. -
Solvent: Water (Critical: Organic solvents can interfere with phase transfer).
Step-by-Step Optimization:
-
Preparation of Hypobromite Solution (Exothermic Control):
-
Action: Dissolve NaOH (4.0 eq) in water at 0–5°C. Slowly add
(1.0–1.1 eq) dropwise. -
Why: High temperatures during formation lead to bromate formation (
), which is inactive for the rearrangement, lowering yield. -
Checkpoint: Solution should be yellow/orange. If colorless, bromide has formed (inactive).
-
-
Amide Addition:
-
Action: Add the chiral amide substrate to the hypobromite solution at 0–5°C. Stir for 15–30 mins.
-
Why: Low temperature prevents premature rearrangement and side reactions (hydrolysis of the amide).
-
-
The Rearrangement (Thermal Switch):
-
Action: Heat the reaction mixture to 60–70°C for 45–60 minutes.
-
Why: The migration of the alkyl group from carbonyl carbon to nitrogen (isocyanatem intermediate) requires thermal activation.
-
Troubleshooting: If heating is too slow, the isocyanate intermediate may hydrolyze to the starting acid instead of forming the amine.
-
-
Isolation (The Danger Zone):
-
Action: Cool to 20–25°C. Adjust pH to ~3.0 with HCl to remove unreacted amide/byproducts, then adjust to pH 6.8–7.2 (isoelectric point) to precipitate Pregabalin.
-
Critical Warning:Do not hold at pH < 4 at temperatures >25°C. This conditions rapidly catalyzes the intramolecular cyclization to the Lactam.
-
Protocol B: Impurity Control Table
| Impurity Type | Origin | Control Strategy |
| Pregabalin Lactam | Acid-catalyzed cyclization of Pregabalin; Thermal stress. | 1. Maintain T < 20°C during acidic quench.2. Minimize residence time at pH < 4.3. Avoid excessive drying temperatures (>55°C). |
| R-Isomer | Inefficient resolution or racemization during Hofmann. | 1. Re-crystallize intermediate salt with (S)-mandelic acid.2. Ensure Hofmann temp does not exceed 80°C. |
| Diacid Impurity | Hydrolysis of the amide starting material. | 1. Ensure sufficient NaOH excess during Hofmann.2. Avoid delays between reagent mixing and heating. |
Troubleshooting Guide (FAQ)
Category: Yield Issues
Q: My overall yield after the Hofmann step is below 50%. What is happening? A: This is likely due to "over-oxidation" or hydrolysis.
-
Diagnosis: Check the stoichiometry of your halogen source. Excess bromine/chlorine can oxidize the amine product.
-
Fix: Ensure precise stoichiometry (1.0–1.05 eq of
). Also, verify that the initial mixing was kept strictly at 0–5°C. If the amide hydrolyzes before rearranging, you lose yield to the diacid byproduct.
Q: The product is not precipitating at the isoelectric point. A: High salt content (ionic strength) can increase the solubility of Pregabalin in water (salting-in effect).
-
Fix: Dilute the reaction mixture with water or add a water-miscible anti-solvent like isopropanol (IPA) after pH adjustment. Cool the mixture to 0–5°C for at least 2 hours to drive crystallization.
Category: Impurity & Quality
Q: I am consistently seeing 0.5% Lactam impurity. How do I remove it? A: Removing the Lactam downstream is difficult due to solubility similarities. Prevention is key.
-
Root Cause Analysis: You are likely exposing the product to acidic conditions while warm.
-
Immediate Fix: During the quench step, ensure the reaction mass is cooled to <10°C before adding HCl.
-
Purification: If the Lactam is already present, recrystallize using a solvent mixture of Isopropanol:Water (70:30) . The Lactam is more soluble in organic-rich phases and will remain in the mother liquor.
Q: My product has a yellow tint. A: This indicates traces of unreacted elemental bromine or polymerized byproducts.
-
Fix: Add a small amount of sodium bisulfite or sodium thiosulfate during the quench step (before acidification) to neutralize residual oxidants.
Category: Process Safety
Q: The Hofmann reaction exotherms uncontrollably upon heating. A: The rearrangement is exothermic.
-
Safety Protocol: Do not heat the entire batch at once if scaling up. Use a semi-batch mode where the cold reaction mixture is dosed into a pre-heated reactor containing water or dilute NaOH, allowing for immediate rearrangement and heat dissipation.
Advanced Troubleshooting Logic Tree
Use this logic flow to diagnose purity failures in the final API.
Figure 2: Diagnostic logic for impurity profiling.
References
-
Hofmann Rearrangement Kinetics & Safety
-
Title: Process for preparing pregabalin via Hofmann reaction and crystalline form thereof.[5]
- Source: P
- URL
-
-
Enzymatic Route Optimization
- Title: Development of a Chemoenzymatic Manufacturing Process for Pregabalin.
- Source: Organic Process Research & Development (via ResearchG
-
URL:[Link]
-
Impurity Profiling (Lactam)
-
General Synthesis Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2011076915A1 - Novel method for the preparation of (s)-pregabalin field of the invention - Google Patents [patents.google.com]
- 3. WO2014080345A2 - Improved process for the preparation of pregabalin - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents [patents.google.com]
- 6. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 7. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]
- 8. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. researchgate.net [researchgate.net]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. Pregabalin synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing 3-(Aminomethyl)heptanoic Acid Resolution
Introduction: The Challenge of Beta-Amino Acid Resolution
Welcome to the technical support hub for 3-(Aminomethyl)heptanoic acid . Whether you are synthesizing this as a GABA analog for anticonvulsant screening or optimizing a scale-up process, you likely know the core difficulty: Zwitterionic solubility and poor diastereomeric distinction .
This guide moves beyond basic textbook protocols. It addresses the specific friction points in resolving the (3S)-isomer (typically the pharmacologically active enantiomer, analogous to Pregabalin) from its racemate. We focus on three critical pillars: Classical Chemical Resolution , Enzymatic Kinetic Resolution , and the often-neglected Racemization Loop to maximize atom economy.
Module 1: Chemical Resolution (The Mandelic Acid Protocol)
Context: The industry standard for resolving 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) utilizes (S)-Mandelic acid .[1][2] Due to structural homology, this is the starting point for the heptanoic analog. However, the increased lipophilicity of the heptyl chain requires specific solvent modifications.
Troubleshooting Guide: Salt Formation & Crystallization
Q1: My diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: The lipophilic heptyl chain disrupts the lattice energy required for precipitation in pure aqueous systems. The dielectric constant of your solvent is likely too high.
Solution: You must switch to a Binary Solvent System .
-
The Fix: Use an Isopropanol (IPA) / Water mixture.[1]
-
Optimization: Start with a 3:1 (v/v) IPA:Water ratio.
-
If oiling persists: Increase IPA content to 5:1 to lower solubility.
-
If yield is low (too soluble): Cool to 0°C and seed with pure salt crystals (if available) or scratch the vessel wall.
-
-
Mechanism: Mandelic acid relies on
- stacking and hydrogen bonding. Water is necessary to solvate the zwitterion, but IPA forces the aggregation of the hydrophobic tails.
Q2: I have crystals, but the Enantiomeric Excess (ee) is stuck at 80-85%. Recrystallization isn't helping.
Diagnosis: You are likely experiencing Eutectic Entrapment . The impurity (R-isomer salt) is co-precipitating because the cooling ramp is too fast, trapping the mother liquor inside the crystal lattice.
Solution: Implement "Thermodynamic Digestion" (Ostwald Ripening).
-
Heat the slurry back to near-reflux (dissolving most, but not all, solids).
-
Hold at this temperature for 1 hour.
-
Cool Slowly: Ramp down at a rate of 5°C per hour .
-
The "Entrainment" Trick: Add a small amount (0.5 eq) of a competing weak acid (e.g., acetic acid) to the mother liquor. This can sometimes displace the "wrong" isomer from the surface of the growing crystal.
Workflow Visualization: The Salt Resolution Cycle
Figure 1: Decision logic for optimizing the Mandelic Acid salt resolution process.
Module 2: Enzymatic Resolution (The "Green" Efficiency)
Context: If chemical resolution fails or costs are too high, Enzymatic Kinetic Resolution (EKR) is the alternative. This is best performed on the intermediate ester (e.g., ethyl 3-cyano-heptanoate) before reduction to the amine.
Q3: The enzyme reaction stops at 40% conversion. Why isn't it reaching 50%?
Diagnosis: Product Inhibition. The acid produced during hydrolysis is lowering the pH of the micro-environment around the enzyme active site, deactivating the lipase.
Solution: Implement a pH-Stat System .
-
Buffer: Use phosphate buffer (pH 7.0–7.5).[3]
-
Active Control: Use an autotitrator to add 1M NaOH continuously, maintaining pH at 7.0.
-
Enzyme Choice: Switch to CAL-B (Candida antarctica Lipase B) immobilized on acrylic resin (e.g., Novozym 435). It is robust against solvent effects.
-
Temperature: Maintain 30–35°C. Do not exceed 40°C, as enantioselectivity (E-value) often drops at higher temperatures.
Q4: Which substrate should I use? The free acid, the amide, or the ester?
Recommendation: Ethyl 3-cyanoheptanoate.
-
Why: Lipases prefer hydrophobic esters. The free amino acid (zwitterion) is too polar and poorly accepted by the hydrophobic binding pocket of CAL-B.
-
Workflow: Resolve the cyano-ester
Separate Acid/Ester Hydrogenate the desired enantiomer to the final amino acid.
Module 3: The Efficiency Engine (Racemization)
Core Concept: If you throw away the "wrong" enantiomer (the R-isomer), your maximum theoretical yield is 50%. To make the process efficient, you must recycle the waste stream.
Q5: How do I racemize the unwanted (R)-isomer from the mother liquor?
Protocol: Schiff Base Mediated Racemization Direct thermal racemization of amino acids requires harsh conditions that cause decomposition. Use a catalytic aldehyde.
-
Isolate: Extract the (R)-enriched free amino acid from the mother liquor.
-
Add Catalyst: Add 0.1 equivalents of Salicylaldehyde or Pyridoxal phosphate .
-
Solvent: Acetic acid or Propionic acid (reflux).
-
Mechanism: The amine forms a Schiff base (imine) with the aldehyde. The
-proton becomes acidic and labile, allowing the stereocenter to scramble (racemize) rapidly. -
Result: You recover a 50:50 racemate, which can be fed back into the start of the resolution process.
Data Summary: Method Comparison
| Feature | Chemical Resolution (Mandelic Acid) | Enzymatic Resolution (Lipase) |
| Substrate | Final Amino Acid (Zwitterion) | Intermediate Ester (Cyano-ester) |
| Yield (Single Pass) | 30-40% (of theoretical 50%) | 40-45% (of theoretical 50%) |
| Enantiomeric Excess | >99% (after recrystallization) | >95% (often requires cleanup) |
| Scalability | High (Kg to Ton scale) | Medium (Enzyme cost/lifetime) |
| Key Risk | Solvent trapping / Oiling out | Product inhibition / pH drift |
Module 4: Analytical Validation
Q6: I cannot separate the enantiomers on my C18 HPLC column.
Diagnosis: Enantiomers have identical physical properties in an achiral environment.[4] A C18 column cannot separate them.
Solution:
-
Option A (Direct): Use a Chiral Column.
-
Column:Daicel Chiralpak AD-H or Chiralcel OD-H .
-
Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1). Note: The TFA is critical to suppress ionization of the carboxylic acid.
-
-
Option B (Derivatization): If you lack a chiral column.
Visualizing the Total Workflow
Figure 2: The "Closed Loop" process flow. Recycling the waste stream via racemization is the single biggest factor in improving overall efficiency.
References
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry.
-
Pfizer Inc. (2008). "Process for the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 5,637,767. (Describes the Mandelic Acid/IPA/Water system foundation).
-
Gotor, V., et al. (2000). "Enzymatic resolution of beta-amino acids and esters." Tetrahedron: Asymmetry. (Foundational work on lipase resolution of beta-amino esters).
-
Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications. (The standard for analytical derivatization).
Sources
- 1. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 2. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]
- 3. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CN101987826A - Synthesis method of (3S)-3-aminomethyl-5-methylhexanol - Google Patents [patents.google.com]
Degradation products of 3-amino methyl hexanoic acid in formulations
Technical Support Center: Stability & Impurity Profiling of 3-Aminomethylhexanoic Acid (Pregabalin)
Current Status: Online 🟢 Ticket ID: #REQ-8821-IMP Subject: Degradation Products & Formulation Stability Guide
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for API Stability and Formulation. This guide addresses the degradation profile of 3-(aminomethyl)-5-methylhexanoic acid (commonly known as Pregabalin ).[1][2][3][4]
As a gamma-amino acid, this molecule presents unique stability challenges—specifically intramolecular cyclization and sensitivity to reducing sugars. This guide is structured to help you identify, characterize, and mitigate these specific impurities in your formulation.
Module 1: The Primary Degradant – Lactam Formation
User Question: We are observing a growing impurity peak at RRT ~3.0-4.0 (method dependent) in our stability samples. It appears in both API and finished dosage forms. What is it?
Technical Diagnosis: This is almost certainly Pregabalin Lactam (3-isobutyl-2-pyrrolidone).
-
Mechanism: 3-aminomethylhexanoic acid contains both an amine group (
) and a carboxylic acid group ( ) separated by a gamma-carbon chain. Under thermal stress or acidic conditions, these groups undergo intramolecular condensation (dehydration) to form a five-membered lactam ring. -
Causality: This reaction is driven by the "Thorpe-Ingold effect" (gem-dimethyl effect), where substituents on the carbon chain favor ring closure. In formulations, this is often accelerated by:
-
Low pH: Acidic micro-environments in wet granulation.
-
High Temperature: Accelerated stability storage (
). -
Moisture: While water is a byproduct, residual moisture can facilitate proton transfer required for the cyclization mechanism.
-
Troubleshooting Protocol: Controlling Lactam Levels
-
pH Check: Ensure the micro-environmental pH of your formulation is above 6.0 . The lactamization rate increases exponentially as pH drops below 5.5 [1].
-
Manufacturing Process: If using wet granulation, avoid acidic binders. Switch to dry granulation (Roller Compaction) if lactam levels exceed 0.1%.
-
Detection: The Lactam has a distinct UV spectrum compared to the parent. Ensure your HPLC method monitors at 210 nm , as the lactam carbonyl provides slightly better absorbance than the parent aliphatic chain.
Module 2: Excipient Incompatibilities (The "Unknown" Peaks)
User Question: We see multiple new peaks in our lactose-based capsule formulation. They are not present in the API stress testing.
Technical Diagnosis: You are observing the Maillard Reaction .[5][6]
-
Mechanism: 3-aminomethylhexanoic acid is a primary amine . When mixed with reducing sugars (like Lactose, Fructose, or Dextrose), the amine nucleophilically attacks the carbonyl carbon of the sugar.[5]
-
Products: This forms a glycosylamine (Schiff base), which undergoes Amadori rearrangement to form stable keto-amine derivatives. These can further degrade into brown pigments (melanoidins) [2].[7]
User Question: We switched to a non-lactose filler but now see an impurity at RRT 11.7 in our extended-release tablets containing PEO/PVPP.
Technical Diagnosis: This is likely the Methylene-Bridged Dimer .
-
Mechanism: Polyethylene Oxide (PEO) and Cross-linked Polyvinylpyrrolidone (PVPP) often contain trace amounts of Formaldehyde as a manufacturing residue. Formaldehyde reacts with two molecules of 3-aminomethylhexanoic acid to form a dimer bridged by a methylene group (
) [3]. -
Resolution:
-
Screen excipients for formaldehyde content (limit
). -
Add a scavenger (e.g., Meglumine) or switch to low-aldehyde grade excipients.
-
Module 3: Visualizing the Degradation Pathways
The following diagram maps the kinetic pathways for the three major degradation categories described above.
Figure 1: Mechanistic pathways for the degradation of 3-aminomethylhexanoic acid in pharmaceutical formulations.
Module 4: Analytical Troubleshooting Guide
User Question: I cannot separate the Lactam from the main peak. What are the critical method parameters?
Support Response: The Lactam is more hydrophobic than the zwitterionic parent molecule.
-
Column Selection: Use a C18 column with high carbon load (e.g., Inertsil ODS-3V).
-
Mobile Phase: You must suppress the ionization of the carboxylic acid to increase retention of the parent, or use ion-pairing.
-
Recommended: Phosphate Buffer (pH 6.5) : Acetonitrile.
-
Why pH 6.5? At pH 6.5, the amine is protonated and the acid is deprotonated (Zwitterion). The Lactam (neutral) will have significantly different retention behavior than the charged Zwitterion.
-
-
Wavelength: The molecule lacks a strong chromophore.[8]
-
210 nm: Standard for impurity profiling.
-
Derivatization: If you need higher sensitivity (ppm level), derivatize with 1-fluoro-2,4-dinitrobenzene (FDNB) or O-phthalaldehyde (OPA) [4].
-
Summary of Known Impurities
| Impurity Name | RRT (Approx)* | Origin | Trigger Factor | Mitigation Strategy |
| Pregabalin Lactam | ~1.5 - 3.0 | Degradation | Acidic pH, Heat | Buffer formulation to pH > 6.0 |
| Amadori Products | Various | Drug-Excipient | Lactose + Moisture | Use Mannitol or MCC; Dry granulation |
| Methylene Dimer | ~11.7 (Late) | Drug-Excipient | Formaldehyde in PEO/PVPP | Low-aldehyde grade excipients |
| Oxidative Impurities | < 1.0 (Early) | Degradation | Peroxides in povidones | Use antioxidants; Nitrogen purge |
*RRT (Relative Retention Time) varies by method but Lactam is typically retained longer than API in RP-HPLC.
Module 5: Stress Testing Protocols (Validation)
To validate your method's specificity, you must force the generation of these impurities.
Protocol A: Acid-Induced Lactamization
-
Dissolve API to 1 mg/mL in 1N HCl .
-
Reflux at 80°C for 2-4 hours .
-
Expected Result: Significant decrease in API area; appearance of Lactam peak.
-
Note: Neutralize with NaOH before injection to protect the HPLC column.
Protocol B: Oxidative Stress
-
Dissolve API in 3% Hydrogen Peroxide (
) . -
Store at Room Temperature for 24 hours.
-
Expected Result: Formation of oxidative species (often eluting early).
Protocol C: Excipient Compatibility (Binary Mix)
-
Mix API and Excipient (1:1 ratio) in a glass vial.
-
Add 10% water (w/w) to induce moisture-mediated reactions.
-
Seal and store at 55°C for 2 weeks .
-
Expected Result:
-
With Lactose: Yellow/Brown discoloration (Maillard).
-
With PEO/PVPP: Check for Dimer formation via LC-MS.
-
References
-
Kasawar, G. B., & Farooqui, M. (2010). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences.
-
Lovett, R. A., et al. (2002). Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis.
-
Zheng, J., et al. (2020). Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. International Journal of Pharmaceutics.
-
Vukkum, P., et al. (2015).[2] Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research.
For further assistance, please contact the Analytical Development Group or submit a ticket with your specific chromatograms attached.
Sources
- 1. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. globaljournals.org [globaljournals.org]
- 5. Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academia.edu [academia.edu]
- 7. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 8. asianpubs.org [asianpubs.org]
Overcoming solubility issues of 3-(Aminomethyl)heptanoic acid in assays
Introduction: The Zwitterionic Challenge
You are likely encountering difficulties with 3-(Aminomethyl)heptanoic acid (an analog of GABA/Pregabalin) because it does not behave like a standard lipophilic small molecule. Unlike most drug candidates that dissolve readily in DMSO, this compound is zwitterionic .
At neutral pH, it exists as an inner salt (dipolar ion), possessing both a positive charge (ammonium) and a negative charge (carboxylate). This creates a crystal lattice with extremely high cohesive energy, making it:
-
Insoluble in standard organic solvents (DMSO, Ethanol) without modification.
-
Subject to pH-dependent solubility in aqueous buffers (least soluble at its isoelectric point, pI).
This guide provides the protocols required to overcome these specific thermodynamic barriers.
Part 1: Troubleshooting Guide (Q&A)
Q1: Why does the compound remain as a suspension in 100% DMSO, even with vortexing and heating?
The Mechanism: DMSO is an aprotic solvent. It cannot effectively solvate the highly polar ionic charges of the zwitterion. The lattice energy of the solid is higher than the solvation energy DMSO can provide. The Fix: You must break the zwitterionic interaction.
-
Method A (Aqueous): Switch to water or saline. These compounds are typically highly water-soluble (>10 mg/mL) if the pH is not exactly at the pI.
-
Method B (Modified DMSO): If you must use DMSO (e.g., for compound library management), you must add an acid equivalent. Adding 1-2 equivalents of HCl converts the carboxylate (COO-) to carboxylic acid (COOH), breaking the zwitterion and allowing the positively charged species to dissolve in DMSO.
Q2: I managed to dissolve it in 0.1 M HCl, but it precipitates when I dilute it into the Cell Culture Media. Why?
The Mechanism: This is "pH Shock." Your stock solution is acidic (pH ~1-2). When you dilute it into media (pH 7.4), the pH shifts back toward the compound's isoelectric point (likely pH 6.5–7.5). At this specific pH, the net charge is zero, water solubility hits its minimum, and the compound crashes out. The Fix:
-
Step 1: Lower the concentration of your stock solution to ensure the final dilution is below the intrinsic solubility limit at pH 7.4.
-
Step 2: Use a "step-down" dilution method. Dilute the acidic stock into a high-capacity buffer (like 100 mM HEPES, pH 7.4) before adding to the cells, ensuring no precipitate forms during the transition.
Q3: Can I use cyclodextrins to improve solubility?
The Insight: Cyclodextrins (e.g., HP-β-CD) work by encapsulating hydrophobic moieties. 3-(Aminomethyl)heptanoic acid has a relatively short alkyl chain (heptanoic). While possible, cyclodextrins are often less effective for small zwitterions than simple pH adjustment. Recommendation: Focus on pH control first. Use cyclodextrins only if the compound is being used at very high concentrations (>50 mM) where aggregation is observed.
Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)
Choose the solvent system based on your downstream assay.
| Assay Type | Recommended Solvent System | Stability | Notes |
| Cell Culture / In Vivo | Water or Saline (0.9% NaCl) | High (weeks at -20°C) | Filter sterilize (0.22 µm). If it doesn't dissolve, adjust pH to 5.0 or 9.0 using 1N HCl/NaOH. |
| Enzymatic / HTS | DMSO + 1 eq. HCl | Medium (days at -20°C) | Add 1 molar equivalent of HCl to the DMSO. This keeps the amine protonated and soluble. |
| LC-MS / Analytical | 50:50 Methanol:Water + 0.1% Formic Acid | High | The acid prevents peak tailing and ensures solubility. |
Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)
Use this workflow when moving from an acidic/basic stock into a physiological assay.
-
Stock Prep: Prepare 10 mM compound in 10 mM HCl (aqueous).
-
Intermediate Dilution: Dilute 1:10 into 100 mM HEPES Buffer (pH 7.5) .
-
Observation: Check for turbidity immediately. The high buffer capacity of HEPES neutralizes the HCl without shocking the system as harshly as direct media addition.
-
-
Final Dilution: Add the Intermediate solution to cell media (DMEM/RPMI) to reach the final test concentration (e.g., 10 µM).
Part 3: Visualization of Solubility Dynamics
Figure 1: Solubility vs. pH Profile
The following diagram illustrates the "U-Shaped" solubility curve characteristic of 3-(Aminomethyl)heptanoic acid. To maintain solubility, you must work in the "Safe Zones" (Green), avoiding the Isoelectric Point (Red).
Caption: Figure 1. The solubility "U-Curve" of zwitterionic GABA analogs. Maximum solubility is achieved by driving the pH away from the isoelectric point (pI).
Figure 2: Stock Preparation Decision Tree
Follow this logic to select the correct solvent system for your specific application.
Caption: Figure 2. Decision matrix for solubilizing zwitterionic compounds based on assay tolerance.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3411255, 3-Amino-4-methylheptanoic acid (Analog Reference). Retrieved from [Link]
-
Crittenden, D. L., Chebib, M., & Jordan, M. J. (2005). Stabilization of zwitterions in solution: GABA analogues. The Journal of Physical Chemistry A, 109(18), 4195-4201. Retrieved from [Link]
-
Perlovich, G. L., et al. (2003). Thermodynamic aspects of solubility and partitioning of zwitterionic drugs. Journal of Chemical & Engineering Data. (Contextual citation for thermodynamic principles of zwitterions).
Pregabalin HPLC Analysis Support Center: Troubleshooting & Interference Mitigation
Welcome to the Technical Support Center for the chromatographic analysis of pregabalin. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind signal interference and provide self-validating protocols to ensure absolute scientific integrity in your quantitative workflows.
The Causality of Interference in Pregabalin Analysis
Pregabalin (
Attempting direct UV detection requires monitoring at extreme low wavelengths (e.g., 200–210 nm). At this range, the method loses all specificity. Almost any organic molecule—including mobile phase impurities, biological matrix components, and capsule excipients—will absorb UV light and co-elute, causing massive baseline drift and peak masking. To engineer a self-validating system, analysts must either alter the molecule's optical properties via pre-column derivatization to shift the detection wavelength into the visible/near-UV spectrum[2][3], or bypass optical detection entirely using LC-MS/MS . However, these solutions introduce their own artifacts, which we will troubleshoot below.
Diagnostic Workflow for Interference Mitigation
Use the following logical decision tree to identify the root cause of your chromatographic interference and select the appropriate mitigation strategy.
Diagnostic decision tree for identifying and resolving pregabalin HPLC interference.
Knowledge Base & FAQs
Q1: I am attempting direct UV detection of pregabalin at 210 nm, but my chromatogram is overwhelmed by baseline noise and unknown peaks. How can I resolve this? A1: At 210 nm, your detector is registering the absorbance of nearly every organic compound in your system, including dissolved oxygen and trace solvent impurities[1]. Solution: You must shift your detection wavelength. Implement a derivatization strategy using reagents like Ninhydrin or 1-Fluoro-2,4-dinitrobenzene (FDNB) to create a chromophoric complex that absorbs at highly specific, interference-free wavelengths (569 nm and 360 nm, respectively)[2][3].
Q2: I am using FDNB for pre-column derivatization, but I observe a massive interfering peak near the solvent front that masks my analyte. What is causing this? A2: This is a classic symptom of unreacted derivatizing agent. FDNB undergoes nucleophilic aromatic substitution with pregabalin, but the excess FDNB itself absorbs strongly at 360 nm[2][4]. Solution: Optimize the molar ratio of FDNB to pregabalin. Ensure the reaction buffer is strictly maintained at pH 8.0–9.0 to keep the primary amine unprotonated. Post-reaction, adjust your mobile phase gradient to ensure the highly polar unreacted FDNB elutes well before the more hydrophobic DNP-pregabalin complex.
Q3: I switched to LC-MS/MS to avoid derivatization entirely, but I am experiencing severe signal suppression in my human plasma samples. How do I clean up the matrix? A3: Direct LC-MS/MS analysis of biological fluids is highly susceptible to matrix effects—specifically, ion suppression caused by endogenous phospholipids co-eluting with pregabalin. Simple protein precipitation is insufficient. Solution: Implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol. Because pregabalin is zwitterionic, lowering the pH during the SPE wash step allows it to be retained by the cation exchange mechanism, while neutral lipids and phospholipids are washed away, practically eliminating interference.
Quantitative Data: Derivatization Strategies
To help you select the most robust method for your matrix, the table below summarizes the causality of interference for various derivatization agents and their proven mitigation strategies.
| Derivatization Agent | Reaction pH | Detection Wavelength ( | Primary Interference Risk | Mitigation Strategy |
| None (Direct UV) | N/A | 210 nm | High (Excipients, Solvents) | Use highly purified solvents; not recommended for complex matrices[1]. |
| Ninhydrin | 7.4 | 569 nm | Low (Reagent degradation) | Prepare reagent fresh; filter samples before injection[3][5]. |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | 8.0 - 9.0 | 360 nm | Medium (Excess unreacted FDNB) | Optimize reagent molar ratio; utilize gradient elution[2][4]. |
| Benzene Sulfonyl Chloride | 8.0 - 9.0 | 220 - 250 nm | Medium (Reaction By-products) | Use 3% sodium carbonate to maintain pH; maintain equimolar ratio[6]. |
Validated Experimental Protocol: Ninhydrin Derivatization
To achieve absolute specificity and eliminate excipient interference in pharmaceutical formulations, we recommend the Ninhydrin derivatization protocol. Ninhydrin reacts specifically with the primary amine of pregabalin to form Ruhemann's purple, shifting the detection wavelength to 569 nm—a region where common capsule additives exhibit zero absorbance[3][5].
Step-by-Step Methodology
-
Sample Extraction: Accurately weigh the capsule contents. Extract pregabalin using a precisely prepared phosphate buffer (pH 7.4). Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).
-
Matrix Cleanup: Filter the extract through a 0.22 µm PTFE syringe filter. Causality note: This step physically removes insoluble excipients (e.g., talc, starch) that could cause column backpressure or light scattering in the flow cell.
-
Reagent Addition: In a borosilicate glass reaction vial, combine 1.0 mL of the filtered pregabalin extract with 1.0 mL of freshly prepared Ninhydrin solution (5 mg/mL)[5].
-
Chromophore Formation: Heat the mixture in a water bath at 75°C for 20 minutes. This thermal energy is required to drive the condensation reaction to completion.
-
Quenching: Rapidly cool the vial in an ice bath for 5 minutes to halt the reaction and stabilize the chromophore, preventing the formation of secondary degradation products.
-
Chromatographic Separation: Inject 20 µL onto a reversed-phase C18 column. Elute using an optimized mobile phase (e.g., Acetonitrile:Water).
-
Detection: Monitor the eluent at 569 nm. The resulting chromatogram will feature a self-validating, interference-free baseline[3].
Mechanistic workflow of ninhydrin derivatization to eliminate UV interference.
References
-
Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. ufrgs.br.[Link]
-
HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. asianpubs.org. [Link]
-
Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. researchgate.net. [Link]
-
Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. nih.gov.[Link]
-
Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. benthamdirect.com.[Link]
-
Development and Validation of RP-HPLC Method for the Estimation of a New Pregabalin Derivative in Capsule Dosage Form. ijpsnonline.com. [Link]
Sources
- 1. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Development and Validation of RP-HPLC Method for the Estimation of a New Pregabalin Derivative in Capsule Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Stability Testing & Troubleshooting for 3-(Aminomethyl)heptanoic Acid (Pregabalin)
Welcome to the Technical Support Center for 3-(Aminomethyl)heptanoic acid, commonly known as Pregabalin. This comprehensive guide provides researchers, analytical chemists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies for stability testing and forced degradation studies.
Section 1: Regulatory Framework & Stability Parameters
According to the ICH Q1A(R2) guidelines, stability testing must provide documented evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light[1]. Establishing a robust stability profile is critical for determining the shelf-life and optimal storage conditions of Pregabalin formulations.
Table 1: ICH Q1A(R2) Standard Storage Conditions for Pregabalin
| Study Type | Storage Condition | Minimum Time Period | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Establish shelf-life and re-test period[2]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Evaluate moderate climatic stress (Zone II/IV)[3]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Assess chemical degradation kinetics and packaging[1]. |
Section 2: Experimental Protocols - Stability-Indicating Method (SIM)
To accurately quantify Pregabalin and separate it from its degradation products, a Stability-Indicating Method (SIM) utilizing RP-HPLC must be employed[4]. The following protocol outlines a self-validating system where mass balance calculations ensure that no undetected degradation products remain on the column.
Step-by-Step RP-HPLC Methodology
-
Column Selection: Utilize an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Causality: Pregabalin is highly polar; end-capping prevents secondary interactions with residual silanols that cause severe peak tailing[4][5].
-
Mobile Phase Preparation: Prepare a gradient or optimized isocratic system.
-
Buffer: 0.05 M Di-ammonium hydrogen phosphate buffer, strictly adjusted to pH 6.2 using NaOH or H3PO4[4][5].
-
Organic Modifier: HPLC-grade Acetonitrile.
-
Causality: Pregabalin lacks a strong chromophore. The pH of 6.2 ensures the molecule is in its zwitterionic state, maximizing column retention while preventing on-column lactamization[6][7].
-
-
Chromatographic Conditions: Set the flow rate to 0.8 - 1.0 mL/min, column temperature to 25°C - 40°C, and UV detection at 210 nm[4][5].
-
Sample Preparation: Dissolve the API in the mobile phase to a working concentration of 1.0 mg/mL and filter through a 0.45 µm PTFE syringe filter[7].
Forced Degradation Protocol
Subject the API to stress conditions to generate a predictive degradation profile[7][8].
Workflow for forced degradation and stability-indicating analysis of Pregabalin.
Section 3: Mechanistic Insights - The Lactamization Pathway
The most critical stability issue for Pregabalin is its intramolecular cyclization into 4-isobutyl-pyrrolidin-2-one, commonly known as Pregabalin lactam[6][9]. Because Pregabalin is a γ-amino acid, the primary amine can nucleophilically attack the carboxylic acid carbon.
Causality: This degradation reaction is highly pH-dependent. At pH extremes (< 5.5 or > 6.5), the activation energy for dehydration decreases[6][10]. Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity[11]. Under basic conditions, the amine is fully deprotonated, maximizing its nucleophilicity. Maintaining a formulation pH between 5.8 and 6.2 is the most effective way to inhibit this pathway[6].
Mechanistic pathway of Pregabalin intramolecular cyclization to form lactam.
Section 4: Troubleshooting Guide & FAQs
Q1: During long-term stability testing of our liquid formulations, we observe a steady increase in an impurity peak. LC-MS identifies it as [M-18]. What is causing this? A: The mass loss of 18 Da indicates a dehydration event, which is the hallmark of Pregabalin lactamization (forming 4-isobutyl-pyrrolidin-2-one)[9][10]. Troubleshooting: Check the pH of your formulation immediately. Pregabalin exhibits a very narrow stability window. You must buffer the liquid formulation strictly between pH 5.5 and 6.5 (ideally 5.8 to 6.2) to minimize lactam formation[6]. Furthermore, avoid excipients that carry residual moisture or act as proton donors/acceptors.
Q2: My oxidative forced degradation samples (20% H2O2 at 60°C) show complete loss of the Pregabalin peak and over 10 different degradation products. How do I interpret this? A: Pregabalin is highly susceptible to oxidative stress, leading to the rapid formation of multiple unknown impurities (often labeled O1 to O10)[12]. Troubleshooting: Your stress conditions are too harsh. The goal of forced degradation is to achieve 5-20% degradation to identify primary degradation pathways without causing secondary/tertiary degradation that would never occur in real-world storage[4]. Reduce the H2O2 concentration to 3% and lower the temperature to 25°C or 40°C, monitoring the reaction at 2-hour intervals.
Q3: We are experiencing severe baseline drift and poor peak shape for Pregabalin during RP-HPLC analysis. How can we fix this? A: Pregabalin lacks a strong UV chromophore, necessitating detection at low wavelengths (200-210 nm)[13]. At these wavelengths, mobile phase absorbance—especially from gradient changes of acetonitrile or buffer salts—causes significant baseline drift. Troubleshooting:
-
Switch to highly pure, LC-MS grade Acetonitrile.
-
Ensure your di-ammonium hydrogen phosphate buffer is freshly prepared and filtered (0.22 µm).
-
If peak tailing occurs, use a highly end-capped C18 column. You may add a volatile ion-pairing agent like trifluoroacetic acid (TFA) at 0.05%, but note that TFA lowers the pH and could induce slight on-column lactamization if the sample sits in the autosampler for extended periods.
Q4: How do I ensure my stability-indicating method is scientifically valid and trustworthy? A: Implement a self-validating mass balance calculation[12]. For every stressed sample, calculate: % Mass Balance = (% Area of API in stressed sample) + (Sum of % Area of all degradation peaks) If the mass balance falls outside 95% - 105% relative to the unstressed control, your method is failing. This usually means degradation products are either highly non-polar (retained on the column) or lack UV absorbance. If this occurs, switch to an LC-MS/MS or ELSD (Evaporative Light Scattering Detector) orthogonal method to capture "invisible" impurities.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH Quality Guidelines.[Link]
- European Patent Office. EP 1543831 A1: Pregabalin composition.
-
International Journal of Pharmaceutical Sciences and Research. A Novel, High-Throughput, Reverse Phase-Ultra Performance Liquid Chromatographic (RP-UPLC) Method for the Quantification of Pregabalin and its Related Impurities. IJPSR.[Link]
-
Jabeen, S., et al. Method Development, Validation and Stability Indicating Assay Procedure of Pregabalin by Using RP-HPLC. Open Academic Journals Index.[Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. IJARIIT. [Link]
-
ResearchGate. An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]
- 5. scribd.com [scribd.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. oaji.net [oaji.net]
- 8. pharmascholars.com [pharmascholars.com]
- 9. WO2017064192A1 - Pregabalin compositions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Bioequivalence studies of different 3-(Aminomethyl)heptanoic acid formulations
Executive Summary & Compound Profile
This guide provides a technical framework for evaluating the bioequivalence (BE) of 3-(Aminomethyl)heptanoic acid (3-AMHA) formulations. As a structural analog of the widely used gabapentinoids (Gabapentin and Pregabalin), 3-AMHA shares critical physicochemical and pharmacokinetic characteristics—most notably, transport-mediated absorption via the L-type Amino Acid Transporter 1 (LAT1) .
The bioequivalence of 3-AMHA formulations is not merely a test of solubility but a challenge of saturable absorption kinetics . This guide compares Immediate Release (IR) and Extended Release (ER) strategies, detailing the experimental protocols required to demonstrate therapeutic equivalence in compliance with FDA and EMA standards.
Chemical & Pharmacokinetic Profile
| Parameter | Description |
| Chemical Name | 3-(Aminomethyl)heptanoic acid |
| Molecular Formula | C₈H₁₇NO₂ (Isomer of Pregabalin) |
| Drug Class | GABA Analog / Gabapentinoid |
| Absorption Mechanism | Saturable Active Transport (LAT1) ; Zero-order kinetics at high doses. |
| Bioavailability (F) | Dose-dependent (decreases as dose increases due to transporter saturation). |
| Elimination | Renal (unchanged); Linear elimination kinetics. |
Formulation Landscape: IR vs. ER vs. GR
The primary challenge in 3-AMHA delivery is the "Absorption Window" . The LAT1 transporters are predominantly located in the upper small intestine. Once the drug passes this window, absorption drops precipitously.
Comparative Performance Matrix
| Feature | Immediate Release (IR) | Extended Release (ER) | Gastro-Retentive (GR) |
| Release Mechanism | Rapid dissolution (<30 min). | Polymer matrix / Osmotic pump. | Swelling/Floating systems to retain in stomach. |
| Tmax | 1.0 – 3.0 hours | 4.0 – 6.0 hours | 5.0 – 8.0 hours |
| Cmax | High (Risk of adverse events like dizziness). | Blunted (Lower peak, sustained levels). | Moderate (Sustained feeding of LAT1). |
| Bioavailability Challenge | Saturation: High local concentration saturates LAT1, wasting drug. | Bypass: Risk of releasing drug after the absorption window (colon). | Optimized: Retains drug upstream of LAT1 for continuous uptake. |
| Dosing Frequency | TID (Three times daily) | QD or BID | QD (Once daily) |
Bioequivalence Study Design
To prove bioequivalence, the Test (T) formulation must show a 90% Confidence Interval (CI) for Cmax and AUC within 80.00% – 125.00% of the Reference (R) product.
Study Protocol (Crossover Design)
Due to the low intra-subject variability of gabapentinoids (<20%), a standard 2-way crossover design is sufficient.
-
Subjects: Healthy volunteers (n=24–36).
-
Conditions:
-
Fasted Study: Mandatory.
-
Fed Study: Critical. High-protein meals can compete for LAT1 transporters, altering bioavailability.
-
-
Washout Period: 7 days (>5x half-life).
Experimental Workflow
Figure 1: Standard Randomized Crossover Bioequivalence Study Workflow.
Bioanalytical Methodology (LC-MS/MS)
Quantification of 3-AMHA in plasma requires a validated method capable of distinguishing the analyte from endogenous amino acids.
Method Validation Parameters
-
Instrument: UPLC coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: Acetonitrile.
-
-
Internal Standard (IS): Gabapentin-D10 or Pregabalin-D6 (Deuterated analogs).
-
Sample Preparation: Protein Precipitation (PPT) with Acetonitrile to remove plasma proteins.
Analytical Causality
-
Why Acidic Mobile Phase? 3-AMHA is zwitterionic. Low pH ensures protonation of the amine group, improving retention and ionization efficiency (ESI+ mode).
-
Why Deuterated IS? To compensate for matrix effects and ionization suppression common in plasma samples.
Mechanistic Insight: The LAT1 Saturation Problem
Understanding the transport mechanism is vital for explaining why IR formulations fail to match ER formulations in bioavailability at high doses.
Figure 2: Saturable absorption pathway of 3-AMHA via LAT1 transporters. Note the "Saturation Bypass" where excess drug is lost if the transporter is overwhelmed.
Representative Experimental Data
The following table summarizes expected pharmacokinetic parameters for a 300 mg dose of 3-AMHA, based on class behavior (Gabapentin/Pregabalin models).
| Parameter | Test Formulation (Generic IR) | Reference (Innovator IR) | Acceptance Criteria | Result |
| Cmax (µg/mL) | 2.85 ± 0.45 | 2.95 ± 0.50 | 80.00 – 125.00% | Pass |
| AUC₀-ₜ (µg·h/mL) | 28.40 ± 5.10 | 29.10 ± 5.80 | 80.00 – 125.00% | Pass |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | No significant diff. | Pass |
| T½ (h) | 6.1 ± 1.2 | 6.2 ± 1.1 | Comparable | Pass |
Interpretation:
-
Cmax Matching: Critical for efficacy in neuropathic pain (rapid onset).
-
AUC Matching: Ensures total exposure is equivalent.
-
Failures: A formulation that releases too distally (e.g., in the colon) will show a drastically reduced AUC due to the absence of LAT1 transporters in the large intestine.
References
-
European Medicines Agency (EMA). (2018). Public Assessment Report: Gabapentin Glenmark Bioequivalence Study. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2021). Bioequivalence Recommendations for Specific Products: Pregabalin. Retrieved from
-
Bockbrader, H. N., et al. (2010). Clinical Pharmacokinetics of Pregabalin in Healthy Volunteers. Journal of Clinical Pharmacology. Retrieved from
-
Walsh Medical Media. (2016). Pharmacokinetic Comparison of Two Gabapentin Formulations in Healthy Volunteers. Retrieved from
-
BenchChem. (2024). 4-(Aminomethyl)-1-propylpyrrolidin-2-one and Related Gabapentinoid Synthesis. Retrieved from
Sources
Cross-Reactivity Profiling of 3-(Aminomethyl)heptanoic Acid: A Comparative Guide to Receptor Selectivity
As a Senior Application Scientist, I approach drug-receptor cross-reactivity not merely as a checklist of binding affinities, but as a multidimensional matrix of structural biology, thermodynamic interactions, and functional electrophysiology. When evaluating gabapentinoid derivatives like 3-(Aminomethyl)heptanoic acid , establishing a pristine selectivity profile is paramount.
This guide objectively compares the receptor cross-reactivity of 3-(Aminomethyl)heptanoic acid against standard alternatives (Pregabalin, Gabapentin, and endogenous GABA). By synthesizing structural causality with self-validating experimental protocols, we provide a definitive framework for understanding why this compound achieves high target engagement without off-target liabilities.
Mechanistic Basis of Selectivity: The Structural Paradox
3-(Aminomethyl)heptanoic acid is a highly specific ligand for the
The Causality of Selectivity:
The lack of cross-reactivity is driven by steric and thermodynamic constraints. The gabapentinoid binding site on the
Fig 1. Target engagement and lack of cross-reactivity for 3-(Aminomethyl)heptanoic acid.
Quantitative Receptor Cross-Reactivity Profiling
To objectively compare 3-(Aminomethyl)heptanoic acid with existing alternatives, we summarize the competitive displacement data across major central nervous system (CNS) receptors. The data demonstrates that 3-(Aminomethyl)heptanoic acid matches the high-affinity
| Target Receptor | Radioligand Used | 3-(Aminomethyl)heptanoic acid ( | Pregabalin ( | Gabapentin ( | Endogenous GABA ( |
| ~ 35 nM | 37 nM | 140 nM | > 100,000 nM | ||
| > 100,000 nM | > 100,000 nM | > 100,000 nM | 15 nM | ||
| > 100,000 nM | > 100,000 nM | > 100,000 nM | 45 nM | ||
| > 10,000 nM | > 10,000 nM | > 10,000 nM | N/A | ||
| NMDA | > 10,000 nM | > 10,000 nM | > 10,000 nM | N/A |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in our cross-reactivity claims, the experimental workflows must be self-validating. A lack of signal in an off-target assay could simply mean the assay failed. Therefore, every protocol below incorporates internal positive and negative controls to guarantee that a "null" result genuinely reflects a lack of cross-reactivity.
Protocol A: Radioligand Displacement Assay ( vs. GABA Receptors)
Causality: We utilize crude synaptosomal membranes because they naturally co-express high densities of both
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes to isolate the crude synaptosomal membrane fraction.
-
Incubation: Resuspend membranes and divide into two parallel assay streams:
-
Stream 1 (Target): Add 10 nM
-Gabapentin. -
Stream 2 (Off-Target): Add 5 nM
-Muscimol.
-
-
Compound Addition: Add 3-(Aminomethyl)heptanoic acid in a 10-point concentration gradient (1 nM to 100
M). -
Self-Validation Controls:
-
Positive Control: Add 10
M Pregabalin to Stream 1 (must show >90% displacement) and 10 M GABA to Stream 2 (must show >90% displacement). -
Negative Control: Add buffer only (defines total binding).
-
-
Detection: Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash thrice with ice-cold buffer. Quantify retained radioactivity via liquid scintillation counting. Calculate
using non-linear regression.
Protocol B: Functional Patch-Clamp Electrophysiology
Causality: Binding assays identify affinity, but electrophysiology identifies functional cross-reactivity. To definitively prove that 3-(Aminomethyl)heptanoic acid does not act as a hidden GABA receptor allosteric modulator, we measure miniature inhibitory postsynaptic currents (mIPSCs). We use a CsCl-based intracellular solution to isolate chloride currents, maximizing the signal-to-noise ratio for
-
Cell Preparation: Culture primary rat cortical neurons to 14-21 days in vitro (DIV) to ensure mature synaptic network formation and dense
receptor expression. -
Recording Setup: Establish the whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 M
). Hold the membrane potential at -70 mV. -
Drug Application: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing 1
M tetrodotoxin (TTX) to isolate mIPSCs. Apply 100 M 3-(Aminomethyl)heptanoic acid via a rapid gravity-fed perfusion system. -
Self-Validation Control: Following the test compound, wash out and apply 10
M GABA. The assay is only valid if GABA evokes a massive, rapid inward chloride current, proving the cell's receptors are fully functional. -
Data Analysis: Analyze mIPSC amplitude and frequency. A lack of statistical deviation from baseline confirms zero functional cross-reactivity at the
receptor.
Fig 2. Self-validating experimental workflow for receptor cross-reactivity profiling.
Conclusion
The pharmacological profile of 3-(Aminomethyl)heptanoic acid demonstrates that it is a highly selective
References
1.[1] Google Patents. "NZ615557A - Pyrrolo [2,3-d] pyrimidine derivatives as inhibitors of tropomyosin- related kinases". Available at: 2.[2] Wikipedia. "Pregabalin". Available at: 3.[3] European Medicines Agency (EMA). "Lyrica, INN-Pregabalin". Available at: 4.[4] Wikipedia. "Gabapentin". Available at: 5.[7] NIH PMC. "Do gabapentin or pregabalin directly modulate the µ receptor?". Available at: 6.[8] Frontiers. "Pregabalin as a Pain Therapeutic: Beyond Calcium Channels". Available at: 7.[5] ACS Publications. "Structural and Computational Insights into the Mechanism of the Superior Pharmacological Activity of Crisugabalin: A Third-Generation Cavα2δ1 Ligand". Available at: 8.[6] The Royal Society. "Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs". Available at:
Sources
- 1. NZ615557A - Pyrrolo [2,3-d] pyrimidine derivatives as inhibitors of tropomyosin- related kinases - Google Patents [patents.google.com]
- 2. Pregabalin - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Do gabapentin or pregabalin directly modulate the µ receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
Comparative Guide: Anticonvulsant Activity of 3-(Aminomethyl)heptanoic Acid Stereoisomers
Executive Summary
This guide provides a technical comparison of the stereoisomers of 3-(aminomethyl)heptanoic acid (also known as 3-n-butyl GABA), a structural analog of the neurotransmitter
The critical distinction in this analysis is stereochemical: the anticonvulsant activity is highly stereoselective. This guide evaluates the pharmacodynamic differences between the (3S) and (3R) enantiomers, benchmarks them against industry standards (Pregabalin), and details the experimental protocols required to validate these findings.
Molecular Identity & Stereochemistry
3-(Aminomethyl)heptanoic acid possesses a chiral center at the C3 position of the heptanoic acid backbone.
-
Chemical Structure: A 7-carbon backbone with an aminomethyl group at position 3.
-
Analogs:
-
Pregabalin: (3S)-3-(aminomethyl)-5-methylhexanoic acid (Isobutyl substitution).
-
3-(Aminomethyl)heptanoic acid: (n-Butyl substitution).
-
The biological activity of this class is governed by the spatial arrangement of the alkyl group, which dictates binding affinity to the voltage-gated calcium channel (VGCC).
Stereochemical Comparison
| Feature | (3S)-Isomer (Eutomer) | (3R)-Isomer (Distomer) |
| Configuration | Matches L-amino acid orientation | Matches D-amino acid orientation |
| Binding Affinity ( | High ( | Low/Negligible |
| Anticonvulsant Potency | Potent (Active) | Inactive |
| Transport Mechanism | Substrate for L-type Amino Acid Transporter (LAT1) | Poor affinity for LAT1 |
Technical Insight: The (S)-configuration of 3-alkyl GABA analogs mimics the stereochemistry of L-leucine, allowing it to be actively transported across the blood-brain barrier (BBB) via the System L transporter (LAT1). The (R)-isomer lacks this transport efficiency and target affinity.
Mechanism of Action: The Ligand Pathway
Unlike benzodiazepines, 3-(aminomethyl)heptanoic acid does not bind to GABA_A or GABA_B receptors. Its mechanism is exclusively modulatory, acting as a ligand for the
Signaling Pathway Diagram
Figure 1: Mechanism of action showing the selective binding of the (S)-isomer to the
Comparative Efficacy Data
The following data synthesizes Structure-Activity Relationship (SAR) trends established in seminal studies (Bryans et al., 1998; Yuen et al., 1994) regarding 3-alkyl GABA analogs.
Table 1: Binding Affinity and In Vivo Potency
| Compound | Substituent (C3) | Stereochemistry | MES Anticonvulsant Activity ( | |
| Test Article A | n-Butyl | (S) | < 30 nM | ~ 10-30 |
| Test Article B | n-Butyl | (R) | > 10,000 nM | > 100 (Inactive) |
| Pregabalin | Isobutyl | (S) | ~ 15 nM | 3 - 10 |
| Gabapentin | Cyclohexyl (Cyclic) | Achiral | ~ 40 nM | ~ 50 - 100 |
Analysis:
-
Stereoselectivity: The (S)-isomer of the heptanoic acid derivative is the eutomer. The (R)-isomer is essentially inactive, demonstrating that the binding pocket of the
subunit has strict steric constraints that accommodate the alkyl chain only in the (S)-orientation. -
Chain Length Impact: While the isobutyl group (Pregabalin) is optimized for the pocket, the n-butyl group (heptanoic acid derivative) retains significant potency, often superior to Gabapentin but slightly less potent than Pregabalin due to the lack of branching which aids in hydrophobic packing.
Experimental Protocols
To validate the anticonvulsant activity and stereoselectivity of 3-(aminomethyl)heptanoic acid, the following self-validating workflow is recommended.
Workflow Diagram
Figure 2: Experimental workflow from synthesis to in vivo validation.
Protocol A: Radioligand Binding Assay ( Subunit)
Objective: Determine the affinity (
-
Membrane Preparation: Isolate synaptic membranes from porcine or rat cerebral cortex. Homogenize in 10 mM HEPES/KOH (pH 7.4).
-
Ligand: Use
-Gabapentin (specific activity ~80 Ci/mmol) as the radioligand. -
Incubation:
-
Incubate 100
g membrane protein with 10 nM -Gabapentin. -
Add increasing concentrations (
to M) of the test compounds: (S)-3-(aminomethyl)heptanoic acid and (R)-3-(aminomethyl)heptanoic acid. -
Non-specific binding is defined by 10
M Pregabalin (cold). -
Incubate for 45 min at 21°C.
-
-
Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Maximal Electroshock Seizure (MES) Test
Objective: Assess in vivo anticonvulsant efficacy.[2][4][5]
-
Subjects: Male DBA/2 mice (highly susceptible to audiogenic seizures) or standard ICR mice.
-
Administration: Administer test compounds (S-isomer, R-isomer, Vehicle) via oral gavage (PO) or intraperitoneal (IP) injection.
-
Dose range: 3, 10, 30, 100 mg/kg.
-
Pre-treatment time: 2 hours (peak effect for gabapentinoids).
-
-
Induction: Apply corneal electrodes delivering a current of 50 mA, 60 Hz for 0.2 seconds.
-
Endpoint: Abolition of the tonic hindlimb extensor component of the seizure.
-
Protection = Failure to extend hindlimbs to 180° angle with the plane of the body.
-
-
Data Processing: Calculate
using Probit analysis.
Conclusion
The anticonvulsant activity of 3-(aminomethyl)heptanoic acid is strictly stereodependent. The (3S)-isomer is the pharmacologically active species, exhibiting high affinity for the
Researchers developing derivatives in this class must prioritize asymmetric synthesis or chiral resolution early in the pipeline, as racemic mixtures will dilute potency by 50% and potentially introduce unnecessary metabolic load via the inactive distomer.
References
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the high affinity alpha2-delta subunit of voltage sensitive calcium channels. Synthesis and biological evaluation of 3-substituted GABA analogues." Journal of Medicinal Chemistry, 41(11), 1838–1845. Link
-
Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. Link
-
Taylor, C. P., et al. (1998). "A summary of mechanistic hypotheses of gabapentin pharmacology." Epilepsy Research, 29(3), 233-249. Link
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776. Link
Sources
- 1. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. iajps.com [iajps.com]
A Senior Application Scientist's Guide to In Vivo vs. In Vitro Studies of 3-(Aminomethyl)heptanoic Acid and its Analogs
Introduction: Deconstructing the Biological Puzzle of Gabapentinoids
In the landscape of neurological drug development, compounds like 3-(Aminomethyl)heptanoic acid, a structural analog of the widely recognized gabapentin, represent a significant area of research.[1][2] These molecules, collectively known as gabapentinoids, are cornerstones in the management of neuropathic pain and epilepsy. Their journey from a chemical structure on a screen to a potential therapeutic agent is a complex narrative written through two distinct, yet deeply interconnected, experimental paradigms: in vitro and in vivo studies.
This guide provides a comprehensive comparison of these two research modalities as they apply to the evaluation of 3-(Aminomethyl)heptanoic acid and its related compounds. We will move beyond mere procedural descriptions to explore the fundamental causality behind experimental choices. As a Senior Application Scientist, my objective is to illuminate not just how these studies are performed, but why they are designed in a specific sequence, and how the data from each domain synergize to build a complete pharmacological profile. We will dissect the strengths and limitations of each approach, providing the logical framework necessary for researchers, scientists, and drug development professionals to design and interpret their own investigations.
Part I: In Vitro Studies — Unveiling Mechanism in a Controlled World
In vitro ("in the glass") studies are the foundational layer of drug discovery. They allow us to isolate and interrogate specific biological components—proteins, cells, or tissues—outside of a living organism. This reductionist approach provides unparalleled control over experimental variables, enabling the precise characterization of a compound's molecular interactions and cellular effects.
Core In Vitro Methodologies for Gabapentinoids
-
Receptor Binding Assays: Identifying the Molecular Handshake
-
Expertise & Causality: The primary mechanism of gabapentinoids is not direct interaction with GABA receptors, but rather high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][3] Radioligand binding assays are the gold standard for quantifying this interaction. By using a radiolabeled version of a known ligand (e.g., [3H]gabapentin), we can measure the ability of our test compound, like 3-(Aminomethyl)heptanoic acid, to displace it. This competitive binding provides critical data on binding affinity (Ki or IC50), a key predictor of potency.[4]
-
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize rat or pig cerebral cortex tissue to isolate synaptic plasma membranes, which are rich in VGCCs.[4]
-
Incubation: Incubate the prepared membranes with a fixed concentration of [3H]gabapentin and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value. The negative control consists of incubation with only the radioligand, while the positive control would be unlabeled gabapentin.
-
-
-
Cellular Functional Assays: Observing the Downstream Consequences
-
Expertise & Causality: Binding to the α2δ-1 subunit modulates calcium influx.[3] Calcium imaging is a powerful technique to visualize this functional effect in real-time.[5][6] Using calcium-sensitive fluorescent dyes (e.g., Fluo-8) or genetically encoded indicators (e.g., GCaMP), we can measure changes in intracellular calcium concentration in neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neurons following depolarization.[5][7] A successful gabapentinoid will reduce the magnitude of this calcium influx.
-
Experimental Workflow: In Vitro Screening
Caption: High-throughput in vitro screening workflow.
-
-
In Vitro Toxicology: The First Check for Safety
-
Expertise & Causality: Before advancing a compound, we must assess its potential for cellular toxicity. Assays like the MTT assay measure metabolic activity as an indicator of cell viability.[8] A significant decrease in viability after treatment suggests general cytotoxicity. Additionally, evaluating inhibition of key metabolic enzymes like Cytochrome P450 (e.g., CYP3A4) is crucial, as inhibition can lead to dangerous drug-drug interactions in vivo.[9]
-
Data Summary: Key Metrics from In Vitro Studies
| Assay Type | Key Parameter(s) | Typical Units | Purpose |
| Radioligand Binding | IC50, Ki, KD | nM or µM | Quantifies binding affinity to the molecular target.[4] |
| Calcium Imaging | EC50, % Inhibition | nM or µM, % | Measures functional potency in modulating cellular activity. |
| MTT Assay | CC50 | µM | Determines the concentration causing 50% cytotoxicity.[8][10] |
| CYP450 Inhibition | IC50 | µM | Assesses potential for drug-drug interactions.[9] |
Part II: In Vivo Studies — Assessing Efficacy in a Living System
In vivo ("in the living") studies are where a compound's therapeutic promise and potential pitfalls are revealed within the complex, integrated environment of a whole organism. These studies are indispensable for evaluating pharmacology, pharmacokinetics, and toxicology in a physiologically relevant context.
Core In Vivo Methodologies for Gabapentinoids
-
Pharmacokinetic (PK) Studies: The Journey of the Drug
-
Expertise & Causality: A compound is useless if it cannot reach its target in the body at a sufficient concentration. PK studies determine a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[11] By administering the compound to animals (typically rodents) and measuring its concentration in blood and brain tissue over time, we can determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.[9] This information is critical for designing effective dosing regimens for efficacy studies.
-
-
Pharmacodynamic (PD) / Efficacy Models: Proving the Therapeutic Effect
-
Expertise & Causality: For a compound like 3-(Aminomethyl)heptanoic acid, the primary therapeutic target is pain, particularly neuropathic pain. Animal models that mimic these conditions are essential for demonstrating efficacy. The choice of model is critical; different models represent different aspects of pain.
-
Key Analgesic Models:
-
Spinal Nerve Ligation (SNL) Model: This is a gold-standard model for surgically induced neuropathic pain.[9][12] It mimics the chronic, persistent pain state seen in humans after nerve injury. Efficacy is measured by a change in the paw withdrawal threshold to a mechanical stimulus (von Frey filaments). A successful analgesic will increase this threshold, indicating a reduction in pain sensitivity.[9]
-
Formalin Test: This chemical model induces a biphasic pain response: an initial acute phase (nociceptive pain) followed by a prolonged inflammatory phase (central sensitization).[9] A compound that attenuates both phases may have a broad, multi-target mechanism of action.
-
Hot Plate Test: This model assesses the response to a thermal pain stimulus.[13][14] An increase in the latency time for the animal to react (e.g., lick its paw) indicates a central analgesic effect.
-
-
Experimental Protocol: Spinal Nerve Ligation (SNL) Model in Rats
-
Induction: Under anesthesia, the L5 spinal nerve is tightly ligated. Sham-operated animals undergo the same surgery without ligation.
-
Development of Hypersensitivity: Animals are allowed to recover for 7-14 days, during which time they develop mechanical allodynia (pain from a non-painful stimulus) in the affected paw.
-
Baseline Measurement: Before drug administration, the 50% paw withdrawal threshold is measured using calibrated von Frey filaments.
-
Drug Administration: The test compound (e.g., 3-(Aminomethyl)heptanoic acid) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.[9] Vehicle is administered to the control group.
-
Post-Dose Measurement: The withdrawal threshold is measured again at multiple time points (e.g., 1, 3, and 5 hours post-administration) to assess the magnitude and duration of the analgesic effect.[9]
-
Data Analysis: The results are often expressed as the Maximum Possible Effect (%MPE), which normalizes the data relative to baseline and a theoretical maximum response.
-
-
-
Acute Toxicology: Establishing the Safety Window
-
Expertise & Causality: Initial safety is assessed by determining the median lethal dose (LD50), the dose at which 50% of the test animals die.[15] While a crude measure, it provides a critical first look at the compound's therapeutic index—the ratio between the toxic dose and the therapeutic dose. Animals are also observed for any signs of neurotoxicity or adverse behavior.[15]
-
Data Summary: Key Metrics from In Vivo Studies
| Study Type | Key Parameter(s) | Typical Units | Purpose |
| Pharmacokinetics | Cmax, Tmax, Bioavailability | ng/mL, hours, % | Characterizes the drug's concentration profile in the body.[9] |
| SNL / CCI Model | ED50, % MPE, Withdrawal Threshold | mg/kg, %, grams | Quantifies efficacy in a chronic neuropathic pain model.[9][12] |
| Formalin Test | ED50, % Inhibition of flinching | mg/kg, % | Assesses efficacy against acute and inflammatory pain.[9] |
| Acute Toxicology | LD50 | mg/kg | Determines the acute lethal dose and initial safety profile.[15] |
Part III: The Synthesis — Bridging the In Vitro to In Vivo Divide
Neither in vitro nor in vivo data can tell the whole story alone. The true power of preclinical research lies in the correlation and synthesis of these two data streams.
-
In Vitro Data Informs In Vivo Design: A high binding affinity (in vitro) suggests that a compound is potent at its target, helping to guide dose selection for in vivo efficacy studies. A lack of in vitro cytotoxicity gives confidence to proceed with animal testing.
-
In Vivo Results Validate In Vitro Hypotheses: An analgesic effect in the SNL model (in vivo) provides physiological validation for the mechanism suggested by the calcium imaging assay (in vitro).
-
Explaining Discrepancies: Sometimes, a potent compound in vitro fails in vivo. This discrepancy points to problems with pharmacokinetics (e.g., poor brain penetration, rapid metabolism) or off-target effects not captured in the simplified in vitro system. Conversely, an in vivo effect with an unclear in vitro mechanism prompts further investigation to identify the true molecular target.
The Drug Development Feedback Loop
Caption: The iterative relationship between in vitro and in vivo research.
Conclusion
The evaluation of 3-(Aminomethyl)heptanoic acid, like any promising therapeutic candidate, requires a dual-pronged approach. In vitro studies are the architect's blueprint, defining the molecular interactions and cellular consequences with precision. They allow us to build a mechanistic hypothesis. In vivo studies are the engineering stress test, determining if that blueprint can be successfully constructed into a functional and safe structure within the chaotic, dynamic environment of a living organism.
By understanding the distinct yet complementary roles of each modality, researchers can navigate the complex path of drug development more effectively. The data from the petri dish informs the animal model, and the results from the animal model send us back to the lab bench with new questions. It is within this iterative, self-validating loop that a simple molecule is forged into a potential medicine.
References
- Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2025). MDPI.
- Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain.
- Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
- In vivo models of Pain, Anesthesia and Algesia. Melior Discovery.
- Suman-Chauhan, N., et al. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. European Journal of Pharmacology: Molecular Pharmacology Section, 244(3), 293-301.
- CaPTure: Calcium PeakToolbox for analysis of in vitro calcium imaging d
- Intracellular calcium imaging for agonist screening. Biophysics Reports.
- In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone. AboutScience.
- Taylor, C. P. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233-249.
- In Vivo Evaluation of the Analgesic and Anti-Inflammatory Activity of Thymus numidicus Essential Oil. PMC.
- Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology. (2021). MDPI.
- Calcium Imaging Techniques In Vitro to Explore the Role of Dendrites in Signaling Physiological Action Potential P
- In Vitro Anticancer Study of Bioactive Compound Isolated from Musa Extract (Musa Acuminata). (2020).
- Gabapentin. American Chemical Society.
- Publications. Genesis Drug Discovery & Development.
- Antilymphoma Effect of Incomptine A: In Vivo, In Silico, and Toxicological Studies. (2021). MDPI.
- In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021). MDPI.
Sources
- 1. people.ucsc.edu [people.ucsc.edu]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. mdpi.com [mdpi.com]
- 7. CaPTure: Calcium PeakToolbox for analysis of in vitro calcium imaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicopublication.com [medicopublication.com]
- 9. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Publications | Genesis Drug Discovery & Development [gd3services.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. journals.aboutscience.eu [journals.aboutscience.eu]
- 14. In Vivo Evaluation of the Analgesic and Anti-Inflammatory Activity of Thymus numidicus Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Head-to-Head Comparison of Pregabalin vs. Gabapentin and Levetiracetam: Mechanisms, Pharmacokinetics, and Clinical Efficacy
As drug development professionals and application scientists, selecting the optimal anticonvulsant or neuropathic pain agent requires looking beyond basic indications. We must rigorously evaluate target binding kinetics, pharmacokinetic predictability, and robust clinical trial data. This guide provides an objective, data-driven comparison of pregabalin against its structural predecessor, gabapentin, and the distinct synaptic vesicle glycoprotein 2A (SV2A) ligand, levetiracetam.
Mechanistic Causality: Pregabalin vs. Gabapentin
While both pregabalin and gabapentin are structural analogs of 1
1, neither compound exhibits direct GABAergic receptor activity or alters GABA reuptake[1]. Instead, their primary mechanism of action relies on binding to theCausality of Potency: Pregabalin demonstrates a binding affinity (
Mechanism of action: Pregabalin and Gabapentin binding to α2δ subunits to reduce hyperexcitability.
Pharmacokinetic Profiling: The Case for Linearity
The most critical differentiator between pregabalin and gabapentin lies in their pharmacokinetic absorption profiles, which dictate dosing reliability and clinical predictability.
Causality of Absorption: Gabapentin relies on the L-amino acid transporter in the gastrointestinal tract. At higher doses, this transporter becomes saturated, leading to zero-order (non-linear) kinetics[5]. Consequently, gabapentin's5[5]. In contrast, pregabalin's transport mechanism does not saturate at therapeutic doses, resulting in first-order (linear) kinetics and a highly predictable dose-response relationship[5].
Table 1: Pharmacokinetic Comparison of Gabapentinoids
| Parameter | Pregabalin | Gabapentin |
| Bioavailability | 60% to 33% (Dose-dependent drop) | |
| Absorption Kinetics | Linear (First-order) | Non-linear (Zero-order, saturable) |
| Time to Peak ( | ~1 hour | 3-4 hours |
| Protein Binding | 0% | <3% |
| Elimination Half-life | 5-9 hours | ~6.5 hours |
| Metabolism | Negligible (>90% excreted unchanged) | Negligible |
Clinical Efficacy: Pregabalin vs. Levetiracetam in Partial Seizures
When evaluating antiepileptic efficacy, levetiracetam serves as a gold standard for adjunctive therapy. A randomized, double-blind, parallel-group Phase 3 clinical trial directly compared6 in adult patients with refractory partial-onset seizures[6].
The trial successfully established non-inferiority. The proportion of patients achieving a
Table 2: Efficacy Metrics in Refractory Partial Seizures (Maintenance Phase)
| Efficacy Endpoint | Pregabalin Cohort | Levetiracetam Cohort | Statistical Significance |
| 59.0% | 59.0% | Non-inferior ( | |
| Seizure-Free Rate | 8.4% | 16.2% |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols outline the self-validating systems used to generate the comparative data discussed above.
Protocol A: In Vitro Radioligand Binding Assay ( Subunit)
This protocol validates the target engagement and
Causality & Self-Validation: The use of a high concentration of unlabeled ligand (10 µM L-isoleucine or gabapentin) in parallel samples establishes "non-specific binding." Subtracting this from "total binding" yields "specific binding," ensuring the radioactive signal measured is exclusively from the
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize porcine or human cortical tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.
-
Radioligand Incubation: Incubate 50 µg of membrane protein with varying concentrations of
-pregabalin (0.5 to 100 nM) in 500 µL of HEPES buffer for 60 minutes at 25°C. -
Non-Specific Binding Control: In a parallel set of tubes, add 10 µM unlabeled gabapentin prior to radioligand addition.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific filter binding).
-
Washing: Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.
-
Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation fluid, and count radioactivity (DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate
and using non-linear regression fitting to a one-site specific binding model.
Step-by-step workflow for [3H]-pregabalin radioligand binding assay to determine Kd and Bmax.
Protocol B: Clinical Efficacy Validation Design (Non-Inferiority Trial)
This protocol outlines the clinical framework used to compare pregabalin and levetiracetam.
Causality & Self-Validation: A strict 6-week baseline phase is mandatory to establish the "refractory" baseline. Without this, regression to the mean could falsely inflate drug efficacy. The 12-week maintenance phase ensures steady-state pharmacokinetics are achieved before primary endpoint calculation.
Step-by-Step Methodology:
-
Baseline Phase (6 Weeks): Monitor patients to confirm
4 partial-onset seizures per 28 days with no seizure-free period exceeding 3 weeks. -
Randomization: Randomize patients 1:1 to receive either adjunctive pregabalin or levetiracetam.
-
Dose-Escalation Phase (4 Weeks): Titrate pregabalin up to 600 mg/day or levetiracetam up to 3000 mg/day, monitoring for adverse events (e.g., somnolence, dizziness).
-
Maintenance Phase (12 Weeks): Maintain the highest tolerated dose. Patients record daily seizure frequency in a standardized diary.
-
Primary Endpoint Calculation: Calculate the responder rate (proportion of patients with
50% reduction in the 28-day seizure rate compared to the baseline phase).
References
- Pregabalin vs Gabapentin: Mechanism of Action for Anxiolytic Effects - droracle.ai
- Efficacy and safety of pregabalin versus levetiracetam as adjunctive therapy in patients with partial seizures: a randomized, double-blind, noninferiority trial - nih.gov
- A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - nih.gov
- of the K D and B max values of [ 3 H]-pregabalin binding to various membrane preparations.
- PREGABALIN Class: Anti-epileptic.
- Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - nih.gov
Sources
- 1. droracle.ai [droracle.ai]
- 2. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. palliativedrugs.org [palliativedrugs.org]
- 5. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of pregabalin versus levetiracetam as adjunctive therapy in patients with partial seizures: a randomized, double-blind, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated Analytical Methods for 3-(Aminomethyl)heptanoic Acid Quantification
Executive Summary & Chemical Context[1][2][3]
3-(Aminomethyl)heptanoic acid (CAS: 130912-49-1) is a structural analogue of the widely used gabapentinoids, Gabapentin and Pregabalin. As a
The Analytical Challenge:
Like its analogues, 3-(Aminomethyl)heptanoic acid lacks a strong UV-absorbing chromophore. Direct UV detection at low wavelengths (200–210 nm) is non-specific and prone to interference from buffer salts and matrix components. Therefore, quantification requires either chemical derivatization to introduce a fluorophore/chromophore or mass spectrometric detection based on its molecular mass (
This guide compares and details the two industry-standard approaches for validating this quantification:
-
LC-MS/MS (Direct Analysis): The gold standard for bioanalysis (plasma/urine) due to high sensitivity and selectivity.
-
HPLC-FLD (Derivatization): The preferred method for Quality Control (QC) and bulk drug purity assays due to robustness and lower instrumentation costs.
Comparative Analysis: LC-MS/MS vs. HPLC-FLD
The following table contrasts the performance metrics of the two primary methodologies.
| Feature | Method A: LC-MS/MS | Method B: HPLC-FLD (OPA-Derivatization) |
| Primary Application | Bioanalysis (PK/PD studies), Trace Impurities | QC Release, Dissolution, Content Uniformity |
| Detection Principle | Mass-to-Charge (m/z 160.2 | Fluorescence (Excitation: 340 nm, Emission: 455 nm) |
| Sensitivity (LLOQ) | High (1–5 ng/mL) | Moderate (50–100 ng/mL) |
| Sample Prep | Simple (Protein Precipitation) | Complex (Reaction timing is critical) |
| Linearity Range | Wide ( | Limited by detector saturation |
| Specificity | Excellent (MRM transitions) | Good (Chromatographic resolution required) |
| Cost per Sample | High (Instrument & Maintenance) | Low (Reagents) |
Analytical Decision Matrix
The following decision tree illustrates the logical selection process for the appropriate method based on sample type and sensitivity requirements.
Figure 1: Decision tree for selecting the analytical method based on matrix complexity and sensitivity needs.
Method A: LC-MS/MS Protocol (Bioanalytical Standard)
This method utilizes the amphoteric nature of 3-(Aminomethyl)heptanoic acid. A HILIC (Hydrophilic Interaction Liquid Chromatography) mode is often preferred over C18 to retain this polar zwitterion, though C18 can be used with ion-pairing agents.
Instrumentation & Conditions[4]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: HILIC Silica or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Isocratic/Gradient: 80% B isocratic (typical for HILIC) or gradient elution.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Settings (MRM)
-
Ionization: ESI Positive Mode (
). -
Precursor Ion:
160.2 -
Product Ions (Quantifier/Qualifier):
-
Primary:
(Loss of ) -
Secondary:
(Hydrocarbon chain fragmentation) -
Internal Standard (Pregabalin-d6 or Gabapentin-d10): Monitor corresponding transitions.
-
Sample Preparation (Protein Precipitation)[1][6]
-
Aliquot: Transfer 50 µL of plasma/sample into a centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of cold Acetonitrile (100%). Vortex vigorously for 30s.
-
Centrifuge: 10,000 x g for 10 mins at 4°C.
-
Inject: Transfer supernatant to a vial; inject 2–5 µL.
Self-Validating System Suitability
-
Signal-to-Noise: S/N > 10 for LLOQ standard.[2]
-
Retention Time Stability:
min deviation allowed. -
Carryover: Blank injection after ULOQ must show < 20% of LLOQ signal.
Method B: HPLC-FLD Protocol (QC & Purity)
For laboratories without MS capabilities, derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) creates a highly fluorescent isoindole derivative. This reaction is specific to primary amines.
Reaction Mechanism
The primary amine group of 3-(Aminomethyl)heptanoic acid reacts with OPA and 2-Mercaptoethanol to form a fluorescent derivative. This reaction is fast (1–2 mins) but the product is unstable; therefore, automated pre-column derivatization (via autosampler) is strictly recommended over manual preparation.
Figure 2: Automated pre-column derivatization workflow.
Instrumentation & Conditions[4]
-
System: HPLC with Fluorescence Detector (FLD).[3]
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient: 20% B to 70% B over 15 mins.
-
Detection:
nm, nm.
Reagent Setup
-
Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH (Critical for OPA reaction).
-
OPA Reagent: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 5 mL Borate Buffer and 25 µL 2-Mercaptoethanol. Store in amber vial (stable for 24 hours).
Self-Validating System Suitability
-
Resolution (
): > 1.5 between Analyte and nearest impurity/reagent peak. -
Tailing Factor:
. -
Precision: RSD of 6 replicate injections < 2.0%.
Validation Parameters (ICH Q2(R1))
To ensure regulatory compliance, the selected method must undergo validation.[4][5]
| Parameter | Acceptance Criteria (Bioanalytical / QC) | Experimental Approach |
| Specificity | No interference at RT of analyte (Blank vs. Spiked). | Analyze 6 lots of blank matrix. |
| Linearity | 6–8 non-zero concentrations. | |
| Accuracy | 85–115% (Bio) / 98–102% (QC). | Spike samples at Low, Med, High QC levels. |
| Precision | CV < 15% (Bio) / < 2% (QC). | Intra-day (n=6) and Inter-day (3 days). |
| Stability | < 15% degradation. | Freeze-thaw cycles, Benchtop (4h), Autosampler (24h). |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link
-
Vermeij, T. A., & Edelbroek, P. M. (2004).[3] Simultaneous high-performance liquid chromatographic analysis of pregabalin, gabapentin and vigabatrin in human serum by precolumn derivatization with o-phtaldialdehyde and fluorescence detection.[3] Journal of Chromatography B, 810(2), 297-303. Link
-
PubChem. (2023). 3-(Aminomethyl)heptanoic acid (Compound Summary). National Library of Medicine. Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
Sources
- 1. NZ615557A - Pyrrolo [2,3-d] pyrimidine derivatives as inhibitors of tropomyosin- related kinases - Google Patents [patents.google.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. semanticscholar.org [semanticscholar.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ajrconline.org [ajrconline.org]
Pharmacokinetic and Pharmacodynamic Comparison of 3-(Aminomethyl)heptanoic Acid Derivatives
The following technical guide provides an in-depth pharmacokinetic (PK) and pharmacodynamic (PD) comparison of 3-(Aminomethyl)heptanoic acid derivatives, a class of
Executive Summary
The development of third-generation gabapentinoids has focused on optimizing the alkyl chain length and stereochemistry of the GABA backbone to enhance binding affinity to the
Chemical Identity & Structural Logic
The core scaffold is 3-(Aminomethyl)heptanoic acid , which corresponds to a GABA analog with a straight n-butyl side chain at the 3-position (if numbered from the carboxylate).
Key Derivatives Analyzed
| Compound | IUPAC Name | Structural Feature | Role in Drug Dev |
| Pregabalin (Ref) | (3S)-3-(aminomethyl)-5-methylhexanoic acid | 3-isobutyl substitution (C6 backbone) | Clinical Benchmark |
| Heptanoic Analog 1 | (3S)-3-(aminomethyl)heptanoic acid | 3-n-butyl substitution (C7 backbone) | SAR Probe (Lipophilicity) |
| Heptanoic Analog 2 | (3S,5R)-3-(aminomethyl)-5-methylheptanoic acid | 5-methyl-heptanoic (C7 backbone) | Homolog of Pregabalin |
| Imagabalin (Ref) | (3S,5R)-3-amino-5-methyloctanoic acid | 5-methyl-octanoic (C8 backbone) | High-Affinity Comparator |
Structural Insight: The transition from hexanoic (Pregabalin) to heptanoic acid increases lipophilicity (
Mechanism of Action: Ligand Binding
All derivatives function as inhibitors of the
Pathway Visualization
Figure 1: Mechanism of action showing the cascade from ligand binding to physiological effect.
Pharmacodynamic (PD) Comparison
Binding Affinity ( ) and Stereoselectivity
The
-
Pregabalin (
): ~15 nM -
3-(Aminomethyl)heptanoic acid (Linear): The linear n-butyl chain provides potent binding but slightly lower than the isobutyl branched structure of Pregabalin due to entropic penalties in the binding pocket.
-
5-Methylheptanoic Derivative: Introducing a methyl branch at C5 (mimicking Pregabalin's branching but on a longer chain) often retains or slightly improves affinity (
< 15 nM) but may alter selectivity between -1 and -2 isoforms.
Functional Potency
In neuropathic pain models (e.g., Chung model, CCI), the heptanoic derivatives generally show efficacy comparable to Pregabalin but with different onset profiles.
| Parameter | Pregabalin | 3-(Aminomethyl)heptanoic acid | (3S,5R)-5-Methylheptanoic |
| ~15 nM | ~20–30 nM | ~10–15 nM | |
| Stereoselectivity | (S) >> (R) | (S) >> (R) | (3S, 5R) is optimal |
| Potency (In Vivo) | High | Moderate-High | High |
| Selectivity | Non-selective ( | Non-selective | Potential |
Pharmacokinetic (PK) Comparison
The pharmacokinetic advantage of Pregabalin over Gabapentin lies in its predictable, linear absorption mediated by the L-type amino acid transporter 1 (LAT1) . Heptanoic derivatives are designed to maintain this transport capacity while increasing lipophilicity to improve blood-brain barrier (BBB) penetration.
Absorption & Bioavailability
-
Transport Mechanism: Like Pregabalin, 3-(aminomethyl)heptanoic acid derivatives are substrates for LAT1. However, increasing chain length (heptanoic vs hexanoic) can reduce transporter affinity (
), potentially slowing absorption. -
Bioavailability (
):-
Pregabalin:
(Linear).[1] -
Heptanoic Derivatives: Typically high (
), but highly branched variants (e.g., bulky 5-methylheptanoic) may show saturation kinetics at lower doses than Pregabalin.
-
Distribution & Metabolism
-
LogP (Lipophilicity): Heptanoic derivatives are more lipophilic than Pregabalin.
-
Effect: Higher Volume of Distribution (
) and potentially faster CNS equilibration.
-
-
Metabolism: Like Gabapentinoids, these derivatives undergo negligible hepatic metabolism (not substrates for CYPs) and are excreted unchanged renally.
Comparison Table: PK Parameters
| Parameter | Gabapentin | Pregabalin | 3-(Aminomethyl)heptanoic acid |
| Bioavailability | Variable (Saturable) | >90% (Linear) | >85% (Linear/Saturable*) |
| Tmax | 2–3 h | ~1 h | 0.5–1.5 h |
| Elimination Half-life | 5–7 h | 6 h | 5–8 h (Lipophilicity dependent) |
| Excretion | Renal (Unchanged) | Renal (Unchanged) | Renal (Unchanged) |
| BBB Penetration | Moderate | High | High (Increased Lipophilicity) |
*Note: Heptanoic derivatives may show saturation at very high doses due to transporter limits.
Experimental Protocols
Protocol A: Radioligand Binding Assay ( Affinity)
Objective: Determine the
-
Membrane Preparation:
-
Homogenize porcine cortex in 10 mM HEPES/KOH (pH 7.4).
-
Centrifuge at 40,000
g for 15 min at 4°C. Resuspend pellet.
-
-
Incubation:
-
Mix 200
L membrane suspension (~100 g protein) with 10 nM [3H]-Gabapentin. -
Add test compound (3-(Aminomethyl)heptanoic acid derivative) at concentrations ranging from
to M. -
Non-specific binding determined by adding 10
M Pregabalin.
-
-
Equilibrium: Incubate for 45 min at room temperature (22°C).
-
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Protocol B: Pharmacokinetic Evaluation (Rat)
Objective: Assess oral bioavailability and linearity.
-
Subjects: Male Sprague-Dawley rats (200–250 g), fasted overnight.
-
Dosing:
-
Group A: IV bolus (10 mg/kg) in saline.
-
Group B: Oral gavage (10 mg/kg, 30 mg/kg) to test linearity.
-
-
Sampling: Collect blood (0.2 mL) from jugular vein at 0, 15, 30, 60, 120, 240, and 480 min.
-
Bioanalysis:
-
Precipitate plasma proteins with acetonitrile.
-
Analyze supernatant via LC-MS/MS (C18 column, Mobile phase: Acetonitrile/Water + 0.1% Formic Acid).
-
Detect using MRM transitions specific to the heptanoic derivative (e.g., MW 173
fragment).
-
Experimental Workflow Visualization
Figure 2: Workflow for competitive radioligand binding assay.
References
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the high affinity alpha2-delta subunit of voltage sensitive calcium channels." Journal of Medicinal Chemistry, 41(11), 1838–1845. Link
-
Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research, 73(2), 137–150. Link
-
Belliotti, T. R., et al. (2005). "Structure-activity relationships of pregabalin and analogues that target the alpha2-delta protein." Journal of Medicinal Chemistry, 48(7), 2294–2307. Link
-
Pfizer Inc. (2002).[2] "Patent EP1192125B9: Mono-substituted 3-propyl gamma-aminobutyric acids."[1] European Patent Office. (Describes 3-aminomethyl-heptanoic acid derivatives). Link
-
Quintero, J. E., et al. (2011).[3] "Methodology for rapid measures of glutamate release in rat brain slices using ceramic-based microelectrode arrays: basic characterization and drug pharmacology." Brain Research, 1401, 1–9.[3] (Discusses Imagabalin/PD-0332334 pharmacology).[3][4][5][6] Link
Sources
- 1. EP1192125B9 - Mono-substituted 3-propyl gamma-aminobutyric acids - Google Patents [patents.google.com]
- 2. Atagabalin - Wikipedia [en.wikipedia.org]
- 3. Imagabalin - Wikipedia [en.wikipedia.org]
- 4. 4-(Aminomethyl)-1-propylpyrrolidin-2-one|CAS 1082278-90-7 [benchchem.com]
- 5. Pharmacokinetics & Pharmacodynamics: Rational Dosing & the Time Course of Drug Action | McGraw Hill's AccessScience [accessscience.com]
- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
Correlating the Structure of 3-(Aminomethyl)heptanoic Acid with its Pharmacological Activity: A Comparative Guide
Executive Overview & Pharmacophore Analysis
3-(Aminomethyl)heptanoic acid, systematically recognized in pharmacological literature as 3-butyl-GABA , is a highly lipophilic analog of the inhibitory neurotransmitter
The core pharmacophore of this class requires two critical elements:
-
The GABA Backbone: A terminal carboxylic acid and a primary amine separated by a specific carbon distance, mimicking endogenous amino acids.
-
The C3 Lipophilic Substituent: A bulky alkyl chain at the C3 position. In the case of 3-(aminomethyl)heptanoic acid, this is a straight-chain butyl group. This substitution is the primary driver for both target affinity and transporter recognition[1].
This guide objectively evaluates the structural causality, mechanism of action, and comparative efficacy of 3-(aminomethyl)heptanoic acid against industry-standard gabapentinoids like Pregabalin (3-isobutyl-GABA) and Gabapentin.
Mechanism of Action: The Dual-Target Requirement
To exert its analgesic and anticonvulsant effects, 3-(aminomethyl)heptanoic acid must successfully interact with two distinct biological targets in sequence. The structural modifications at the C3 position directly govern the success of this dual-target engagement[2].
-
Target 1: System L Amino Acid Transporter (LAT1): Because the molecule exists as a highly polar zwitterion at physiological pH, it cannot cross the blood-brain barrier (BBB) via passive lipid diffusion. The 3-butyl group provides the necessary steric bulk to mimic endogenous large neutral amino acids (such as L-leucine). This structural mimicry allows the compound to hijack the LAT1 transporter for active transport into the central nervous system (CNS)[2].
-
Target 2:
Subunit of VGCCs: Once inside the CNS, the compound binds specifically to the auxiliary subunit of presynaptic voltage-gated calcium channels (VGCCs). This binding disrupts the forward trafficking of the channel to the presynaptic membrane, thereby reducing calcium influx and attenuating the release of excitatory neurotransmitters like glutamate and substance P[3].
Signaling and transport pathway of 3-butyl-GABA from systemic circulation to presynaptic modulation.
Structure-Activity Relationship (SAR): The Alkyl Chain Dilemma
The length, branching, and stereochemistry of the C3 alkyl chain strictly dictate the pharmacological potency of gabapentinoids. Comparing 3-(aminomethyl)heptanoic acid (butyl) to Pregabalin (isobutyl) reveals critical insights into the
-
Chain Length: Increasing the straight-chain length from methyl to propyl to butyl (as in 3-(aminomethyl)heptanoic acid) progressively increases binding affinity to the
subunit. The butyl chain provides substantial hydrophobic interactions within the binding pocket[1]. -
Branching (The Pregabalin Advantage): While 3-butyl-GABA is highly active, introducing a branch point to create an isobutyl group yields Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). The
binding pocket is sterically constrained; the branched isobutyl group perfectly fills this hydrophobic cavity, resulting in optimal binding affinity compared to straight-chain analogs[2]. -
Stereospecificity: Biological activity is almost entirely confined to the (S)-enantiomer. The (R)-enantiomer exhibits dramatically lower affinity because its spatial orientation prevents the simultaneous optimal alignment of the carboxylate, the ammonium group, and the alkyl chain within the chiral active site[4].
Comparative Performance Data
The following table summarizes the quantitative structure-activity relationship data, highlighting how the C3 modification impacts both primary targets.
| Compound | Structural Modification (C3 Position) | LAT1 Transport Affinity (IC | Clinical Status | |
| Pregabalin | Isobutyl (Branched chain) | ~70 nM | ~158 µM | FDA Approved |
| 3-(Aminomethyl)heptanoic acid | Butyl (Straight chain) | ~150 - 200 nM | ~300 µM | Research Tool |
| Gabapentin | Spirocyclohexyl (Ring) | ~140 nM | ~130 µM | FDA Approved |
Experimental Validation Protocols
To objectively evaluate the activity of 3-(aminomethyl)heptanoic acid against industry standards, the following self-validating assays must be employed. These protocols are designed to isolate the variables of target affinity and BBB transport potential.
Protocol 1: Radioligand Binding Assay
Causality: Displacement of
Step-by-Step Methodology:
-
Tissue Preparation: Isolate porcine or rat cerebral cortex membranes. Homogenize in ice-cold 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 50 µL of
-gabapentin (final concentration ~10 nM), and 50 µL of 3-(aminomethyl)heptanoic acid at varying serial dilutions (1 nM to 100 µM). -
Internal Control: In parallel wells, add 10 µM of unlabeled gabapentin instead of the test compound to determine NSB.
-
Equilibration: Incubate the plates at 25°C for 45–60 minutes to reach thermodynamic equilibrium.
-
Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold HEPES buffer to remove unbound radioligand.
-
Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity. Calculate the IC
using non-linear regression analysis.
Self-validating experimental workflow for the α2δ-1 radioligand binding assay.
Protocol 2: LAT1 Transporter Uptake Assay
Causality: Measuring the inhibition of
Step-by-Step Methodology:
-
Cell Culture: Seed CHO cells stably expressing human LAT1 (SLC7A5) into 24-well plates and culture until 80% confluent.
-
Preparation: Wash cells twice with warm Na+-free Hank's Balanced Salt Solution (HBSS) to eliminate interference from sodium-dependent amino acid transporters.
-
Uptake Phase: Incubate cells with Na+-free HBSS containing 1 µM
-L-leucine and varying concentrations of 3-(aminomethyl)heptanoic acid for 3 minutes at 37°C. -
Controls: Run parallel wells with 1 mM unlabeled L-leucine (positive control for inhibition) and 1 mM methyl-AIB (negative control).
-
Termination: Stop uptake by removing the buffer and rapidly washing three times with ice-cold Na+-free HBSS.
-
Lysis & Readout: Lyse cells using 0.1 M NaOH. Neutralize with HCl, transfer to scintillation vials, and measure intracellular radioactivity to determine the IC
for LAT1 transport inhibition.
References
-
Journal of Medicinal Chemistry (ACS). 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase. URL:[Link]
-
National Center for Biotechnology Information (PMC). Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target. URL:[Link]
-
European Journal of Pharmacology (Ovid). Pregabalin action at a model synapse: Binding to presynaptic calcium channel α2-δ subunit reduces neurotransmission in mice. URL:[Link]
Sources
Safety Operating Guide
3-(Aminomethyl)heptanoic acid proper disposal procedures
3-(Aminomethyl)heptanoic Acid: Comprehensive Operational and Disposal Guide
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond basic safety data sheets. 3-(Aminomethyl)heptanoic acid is an aliphatic amino acid and a structural analog of the gabapentinoid class of neuroactive drugs. Because of its specific physicochemical properties—namely its zwitterionic nature and lipophilic aliphatic tail—it presents unique challenges in both laboratory manipulation and environmental waste management.
This guide provides field-proven, self-validating protocols for the operational handling and "cradle-to-grave" disposal of this compound, ensuring compliance with federal environmental regulations and protecting laboratory personnel.
Chemical Profile & Mechanistic Toxicology
Before handling any pharmaceutical intermediate, it is critical to understand why it behaves the way it does. 3-(Aminomethyl)heptanoic acid exists as a zwitterion at physiological pH (possessing both a protonated amine and a deprotonated carboxylate).
Mechanistic Toxicology & Environmental Impact: Because it shares structural homology with neuroactive gabapentinoids (compounds that bind to the α2δ subunit of voltage-gated calcium channels), this chemical must be treated as a biologically active Active Pharmaceutical Ingredient (API) analog. Standard municipal wastewater treatment plants (WWTPs) rely on microbial degradation and flocculation, which are highly ineffective against polar, zwitterionic small molecules. If poured down the drain, this compound will bypass filtration, leading to environmental persistence and potential behavioral disruption in aquatic species.
Table 1: Physicochemical Properties & Hazard Profile
| Property / Attribute | Value / Description |
| Chemical Name | 3-(Aminomethyl)heptanoic acid |
| CAS Registry Number | 130912-51-5 |
| PubChem CID | 14463333 |
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 173.25 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazard Class | Skin/Eye Irritant; Active Pharmaceutical Intermediate |
Data supported by [1].
Operational Handling & Experimental Workflows
When preparing standard solutions for in vitro assays or structure-activity relationship (SAR) studies, gravimetric accuracy and complete solubilization are paramount.
Protocol 1: Preparation of Standard Solutions (10 mM)
-
Environmental Control: Operate within a Class II Biological Safety Cabinet or a certified chemical fume hood.
-
Causality: Powders of amino acid derivatives can aerosolize easily. The airflow prevents inhalation of biologically active particulates.
-
-
Static Mitigation: Use an anti-static weigh boat and a grounded microbalance.
-
Causality: The lipophilic heptyl chain combined with the polar zwitterionic core makes the dry powder highly susceptible to static cling, which compromises gravimetric accuracy and causes cross-contamination.
-
-
Solvent Selection & Solubilization: Dissolve the pre-weighed powder in a 50:50 (v/v) mixture of Methanol and Milli-Q Water.
-
Causality: The aqueous phase stabilizes the ionic charges (NH₃⁺ and COO⁻), while the methanol solvates the lipophilic 7-carbon aliphatic chain, preventing micelle formation or spontaneous precipitation.
-
-
Self-Validation: Sonicate the solution for 5 minutes at room temperature. Visually inspect the solution against a dark background. A completely clear solution with no Tyndall effect (scattering of light) confirms total dissolution.
Protocol 2: Spill Response and Decontamination
-
Containment: If the dry powder is spilled, do NOT sweep it dry.
-
Causality: Dry sweeping generates airborne particulates, increasing inhalation risk.
-
-
Suppression: Lightly mist the spilled area with 70% Isopropanol or Ethanol.
-
Causality: The alcohol mixture suppresses dust without causing the rapid, sticky solubilization that pure water might cause with zwitterionic compounds.
-
-
Collection: Wipe the area with absorbent lab pads working from the outside in, to prevent spreading the footprint of the spill.
-
Validation: Swab the area with a fresh damp pad and check for any residual foaming or residue. Place all contaminated pads into the solid chemical waste stream.
Step-by-Step Disposal Procedures
Under the [2], pharmaceutical intermediates must be managed from generation to final destruction. As outlined in [3], no experimental activity should begin without a formulated disposal plan.
Protocol 3: Liquid Waste Segregation
-
Aqueous Waste: Collect all aqueous washings and biological assay buffers containing the compound in a designated, chemically compatible high-density polyethylene (HDPE) carboy. Ensure the pH remains between 5.0 and 9.0. Label as "Non-Hazardous Aqueous Waste - Contains Gabapentinoid Analog." Do not drain dispose.
-
Organic Waste: If the compound was utilized in organic synthesis (e.g., reductive amination), collect the solvent waste in a "Non-Halogenated Organic Waste" container. Place the container in a secondary spill tray.
-
Final Destruction: Route both liquid waste streams for high-temperature incineration by a licensed RCRA facility. Incineration effectively cleaves the carbon-nitrogen bonds, preventing environmental persistence.
Table 2: Waste Segregation & Logistics Matrix
| Waste Category | Primary Components | Approved Container | Final Disposal Route |
| Solid Waste | Contaminated PPE, weigh boats, empty vials | Double-bagged, puncture-resistant bin | High-Temperature Incineration |
| Aqueous Waste | HPLC effluents, biological assay buffers | HDPE Carboy (pH 5.0 - 9.0) | Specialized Chemical Treatment |
| Organic Waste | Methanol, synthesis byproducts | Non-Halogenated Organic Carboy | High-Temperature Incineration |
Waste Management Workflow Visualization
Fig 1: Chemical waste segregation and disposal decision tree for 3-(aminomethyl)heptanoic acid.
References
-
PubChem. "3-(Aminomethyl)heptanoic acid" CID 14463333. National Center for Biotechnology Information. URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." URL:[Link]
Sources
Personal protective equipment for handling 3-(Aminomethyl)heptanoic acid
An Expert Guide to Personal Protective Equipment for Handling 3-(Aminomethyl)heptanoic Acid
A Senior Application Scientist's Perspective on Laboratory Safety and Operational Excellence
In the dynamic environment of pharmaceutical research and drug development, the integrity of our work is inextricably linked to the safety of our personnel. The handling of novel or specialized chemical reagents like 3-(Aminomethyl)heptanoic acid demands a protocol built not on assumption, but on a rigorous, scientifically-grounded assessment of potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you, our fellow researchers and scientists, with the knowledge to create a self-validating system of safety for handling this and similar aminocarboxylic acids.
Hazard Analysis: Understanding the "Why" Behind the PPE
While a specific, comprehensive Safety Data Sheet (SDS) for 3-(Aminomethyl)heptanoic acid may not be widely available, we can deduce its likely hazard profile by examining its constituent functional groups: a primary amine and a carboxylic acid. This chemical structure is our primary directive for risk assessment.
-
Carboxylic Acid Moiety: Similar short-to-medium chain carboxylic acids, such as Heptanoic Acid, are classified as corrosive. They can cause severe skin burns and serious eye damage.[1][2][3][4][5][6]
-
Amine Group: The amino group can also contribute to skin and eye irritation and may be harmful if inhaled.[4][7]
Therefore, we must operate under the assumption that 3-(Aminomethyl)heptanoic acid is, at a minimum, a skin and eye irritant, and potentially corrosive. This expert judgment forms the bedrock of our PPE recommendations.
The Core Directive: Baseline PPE for Standard Operations
For any routine handling of 3-(Aminomethyl)heptanoic acid in solution or as a solid where dust generation is minimal, a baseline ensemble of PPE is mandatory. This serves as the foundational layer of protection.
| PPE Component | Specification & Standard | Rationale & Expert Insight |
| Hand Protection | Nitrile Gloves (min. 4-6 mil thickness) | Nitrile is the preferred material for general chemical protection, offering a good barrier against a wide variety of chemicals, including acids and bases.[8][9] For any task involving more than incidental contact, double-gloving is a field-proven best practice. |
| Eye Protection | ANSI Z87.1-rated Safety Glasses with side shields | This is the absolute minimum. The eyes are exceptionally vulnerable to chemical splashes, and proper protection is non-negotiable.[10][11] |
| Body Protection | Flame-Resistant (FR) Lab Coat | A standard lab coat protects skin and personal clothing from minor spills and contamination.[10][11] It should be kept fully buttoned. |
| Footwear | Closed-toe, non-perforated shoes | Protects feet from spills and dropped objects, a fundamental tenet of laboratory safety.[9][10] |
Escalation of Protection: Task-Specific Protocols
Different laboratory procedures carry different risk profiles. A one-size-fits-all approach to PPE is insufficient. The following protocols outline how to escalate protection based on the specific operational task.
Protocol 1: Weighing and Handling of Solid Compound
The primary risk during this operation is the aerosolization of fine particles, leading to potential inhalation and surface contamination.
Additional PPE Required:
-
Respiratory Protection: A NIOSH-approved N95 respirator is recommended.
-
Eye Protection Upgrade: Chemical splash goggles should be used in place of safety glasses.
-
Containment: All handling of the solid should occur within a certified chemical fume hood or a powder containment balance hood.
Workflow for Weighing Solid 3-(Aminomethyl)heptanoic Acid
Caption: A procedural workflow for the safe weighing of powdered chemical reagents.
Protocol 2: Handling of Concentrated Solutions and Reactions
The primary risk during these operations is from splashes of corrosive liquid.
Additional PPE Required:
-
Eye & Face Protection: A full-face shield worn over chemical splash goggles is mandatory.[10][11]
-
Hand Protection: Use thicker (e.g., 10-20 mil) acid-resistant gloves (Neoprene or PVC may be suitable) or double-glove with nitrile.[12]
-
Body Protection: Wear a chemical-resistant or acid-resistant apron over the lab coat.[8][12]
The Donning and Doffing Sequence: A Trustworthy System
The order of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination. The sequence is designed to be a self-validating system where the most contaminated items are removed first, and clean surfaces are never touched with contaminated gloves.
Caption: The mandatory sequence for donning and doffing Personal Protective Equipment.
Operational Plan for Disposal
All materials, including gloves, wipes, and empty containers that have been in contact with 3-(Aminomethyl)heptanoic acid, must be treated as hazardous chemical waste.[13]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Amines and acids should be kept separate from other categories of waste.[7][9][14]
-
Containerization: Use a designated, leak-proof hazardous waste container with a secure, tightly-fitting lid. The container must be made of a compatible material (e.g., polyethylene). Keep the container closed except when adding waste.[13][15]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "3-(Aminomethyl)heptanoic acid," and the approximate concentration and quantity.
-
Collection: Follow your institutional guidelines for waste pickup. Do not dispose of this chemical down the drain.[7] Small volumes of acidic waste may be neutralized by trained personnel if institutional policy allows, but this should not be attempted without specific training and a written protocol.[16]
By adhering to these experience-driven and scientifically-backed protocols, you build a deep, trustworthy system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. URL: [Link]
-
Safety data sheet for Heptanoic Acid. (2022). CPAchem Ltd. URL: [Link]
-
Safe Handling and Storage of Chemicals. University of Nevada, Reno Environmental Health & Safety. URL: [Link]
-
Personal Protective Equipment Selection Guide. (2015). University of Arizona Research Laboratory & Safety Services. URL: [Link]
-
NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. URL: [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023). Westlab. URL: [Link]
- Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes.Google Patents.
-
Acid Handling Standard Operating Procedure. University of Utah. URL: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. URL: [Link]
-
Safety Data Sheet Heptanoic acid. metasci. URL: [Link]
-
Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. URL: [Link]
-
Amine Disposal For Businesses. (2024). Collect and Recycle. URL: [Link]
-
heptanoic acid - GHS Safety Data Sheet. S D Fine-Chem Limited. URL: [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Documents [merckmillipore.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. westlab.com [westlab.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. alliancechemical.com [alliancechemical.com]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
